molecular formula C7H4I3NO2 B041005 3-Amino-2,4,6-triiodobenzoic acid CAS No. 3119-15-1

3-Amino-2,4,6-triiodobenzoic acid

Cat. No.: B041005
CAS No.: 3119-15-1
M. Wt: 514.83 g/mol
InChI Key: QMQFFHSJUJDRPG-UHFFFAOYSA-N
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Description

3-Amino-2,4,6-triiodobenzoic acid (CAS 3119-15-1) is a high-purity, tri-iodinated organic compound of significant interest in advanced materials and chemical synthesis research. With a defined molecular weight of 536.81 g/mol, this compound serves as a critical precursor in the development of polymeric hydrogel-based particles for applications such as vascular embolization, providing researchers with a key building block for biomedical engineering studies. Its unique structure also makes it a valuable intermediate in the synthesis of novel compounds for the agrochemical, pharmaceutical, and dyestuff fields, facilitating the discovery and optimization of new active ingredients. This product is labeled For Research Use Only (RUO) . It is intended solely for utilization in basic research, pharmaceutical discovery, and other non-clinical laboratory investigations. It is expressly not intended for use in diagnostic procedures, patient management, or any other medical purpose, and must not be administered to humans. Handling Notes: Light-sensitive; protect from exposure to light. Store at room temperature in the dark. Insoluble in water. Incompatible with oxidizing agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-2,4,6-triiodobenzoic acid
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InChI

InChI=1S/C7H4I3NO2/c8-2-1-3(9)6(11)5(10)4(2)7(12)13/h1H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQFFHSJUJDRPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1I)N)I)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4I3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67031-56-5 (mono-hydrochloride salt)
Record name 3-Amino-2,4,6-triiodobenzoic acid
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DSSTOX Substance ID

DTXSID60185120
Record name 3-Amino-2,4,6-triiodobenzoic acid
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Molecular Weight

514.83 g/mol
Source PubChem
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CAS No.

3119-15-1
Record name 3-Amino-2,4,6-triiodobenzoic acid
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Record name 3-amino-2,4,6-triiodobenzoic acid
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Record name 3-AMINO-2,4,6-TRIIODOBENZOIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Amino-2,4,6-triiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core chemical and physical properties of 3-Amino-2,4,6-triiodobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals, notably as a precursor to iodinated contrast media.[1][2][3] This guide includes structured data, detailed experimental protocols for its synthesis and characterization, and logical diagrams to illustrate key processes.

Core Chemical and Physical Properties

This compound is a heavily substituted benzene derivative. Its high iodine content is central to its application in fields requiring radiopacity. The compound is typically a light yellow to tan or slightly yellow powder.[1][2]

Table 1: General Chemical Identifiers

Property Value Source
IUPAC Name This compound [4]
CAS Number 3119-15-1 [4]
Molecular Formula C₇H₄I₃NO₂ [4][5]
Molecular Weight 514.83 g/mol [4][5][6]
Canonical SMILES C1=C(C(=C(C(=C1I)N)I)C(=O)O)I [4]
InChI Key QMQFFHSJUJDRPG-UHFFFAOYSA-N [4]

| Appearance | Light yellow to tan powder |[1][2] |

Table 2: Physicochemical Data

Property Value Source
Melting Point 190-192 °C (decomposes)[2], 197-199 °C[6] [2][6]
Water Solubility Insoluble [1][2][7]
Density 3.02 g/cm³ [2]
pKa 1.50 ± 0.10 (Predicted) [7]
XLogP3 2.7 [2][4]
Hydrogen Bond Donor Count 2 [2][4]

| Hydrogen Bond Acceptor Count | 3 |[2][4] |

Experimental Protocols

This section details the methodologies for the synthesis, purification, and characterization of this compound.

A common method for the preparation of this compound is the direct iodination of 3-aminobenzoic acid.[2][5]

Protocol:

  • Acidification: Suspend m-aminobenzoic acid in a reaction vessel and adjust the pH to 2-3 using 30% hydrochloric acid.

  • Iodination: Add an iodine monochloride solution (dissolved in 20% sodium chloride solution) to the vessel.

  • Initial Reaction: Stir the mixture at room temperature for 3 hours.

  • Heating: Slowly increase the temperature of the reaction mixture to 85-90°C and maintain this temperature for 5-6 hours. The reaction is considered complete when the melting point of a solid sample exceeds 180°C.

  • Quenching: Upon completion, add a sufficient amount of sodium metabisulfite to neutralize any remaining free iodine.

  • Isolation of Crude Product: Filter the hot solution and wash the resulting filter cake with water to obtain the crude product.

The crude product from the synthesis requires purification to remove impurities.[2]

Protocol:

  • Salt Formation: Add the crude product to a 40% sodium hydroxide solution and water to form the sodium salt, heating to 60°C to dissolve.

  • Crystallization: Allow the solution to cool to below 25°C and filter the resulting lavender-colored crystals of the sodium salt.

  • Decolorization: Add the collected crystals to 5-6 times their weight in water and heat to 60-70°C. Add 2% activated carbon to decolorize the solution and filter while hot.

  • Precipitation: Adjust the pH of the filtrate to 2-3 with hydrochloric acid to precipitate the purified this compound.

  • Final Isolation: Filter the purified product, wash the filter cake with water, and dry to yield the final product with a melting point above 198°C.[2]

Synthesis_Workflow Synthesis and Purification of this compound A m-Aminobenzoic Acid + HCl (pH 2-3) B Add Iodine Monochloride Stir 3h @ RT A->B Iodination C Heat 5-6h @ 85-90°C B->C D Quench with Sodium Metabisulfite C->D E Filter & Wash (Crude Product) D->E F Dissolve in NaOH (aq) Heat to 60°C E->F Purification G Decolorize with Activated Carbon @ 65°C F->G H Acidify with HCl (pH 2-3) G->H I Filter, Wash & Dry (Pure Product) H->I

Synthesis and Purification Workflow.

Structural confirmation and purity assessment are typically performed using standard spectroscopic techniques.

  • Infrared (IR) Spectroscopy:

    • Methodology: The FTIR spectrum is commonly obtained using a Potassium Bromide (KBr) wafer technique.[4] A small amount of the dried sample is intimately mixed with dry KBr powder and pressed into a thin, transparent pellet. The pellet is then analyzed using an FTIR spectrometer.

    • Purpose: This analysis identifies characteristic functional groups present in the molecule, such as N-H stretches from the amine, O-H and C=O stretches from the carboxylic acid, and C-I stretches.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Methodology: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.[4] A sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) and placed in an NMR tube.

    • Purpose: ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon skeleton of the molecule. This combination allows for the unambiguous confirmation of the compound's structure.

Characterization_Workflow Structural Characterization Logic Compound Purified Sample (this compound) IR FTIR Spectroscopy (KBr Wafer) Compound->IR NMR NMR Spectroscopy (in DMSO-d6) Compound->NMR MS Mass Spectrometry Compound->MS IR_Info Functional Group ID (Amine, Carboxylic Acid, C-I) IR->IR_Info NMR_Info Structural Confirmation (Proton & Carbon Skeleton) NMR->NMR_Info MS_Info Molecular Weight & Formula Verification MS->MS_Info

Analytical Workflow for Characterization.

Applications and Safety

  • Primary Use: this compound serves as a crucial building block. It is used to prepare polymeric hydrogel particles for vascular embolization and is a precursor in the synthesis of X-ray contrast agents like Diatrizoic acid and Iodipamide.[1][2][3]

  • Safety Profile: The compound is considered moderately toxic if ingested.[1] GHS classifications indicate it can cause skin and serious eye irritation.[2][4] When heated to decomposition, it may emit toxic fumes of iodine and nitrogen oxides.[1] Standard laboratory safety precautions, including the use of personal protective equipment, should be employed when handling this chemical.

References

A Comprehensive Technical Guide to the Synthesis of 3-Amino-2,4,6-triiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3-Amino-2,4,6-triiodobenzoic acid, a key chemical intermediate, from 3-aminobenzoic acid. The document details the underlying chemical pathway, a comprehensive experimental protocol, and quantitative data to support reproducibility.

Introduction

This compound (C₇H₄I₃NO₂) is a tri-iodinated derivative of 3-aminobenzoic acid with a molecular weight of approximately 514.83 g/mol .[1][2] Due to its structure, it serves as a valuable building block in various fields of chemical synthesis. It is notably used in the preparation of advanced materials such as polymeric hydrogel-based particles designed for vascular embolization procedures.[1] This guide focuses on a robust and well-documented method for its preparation via the direct iodination of 3-aminobenzoic acid.

Synthesis Pathway Overview

The synthesis proceeds via an electrophilic aromatic substitution reaction. The starting material, 3-aminobenzoic acid, possesses two directing groups on the aromatic ring: an amino group (-NH₂) and a carboxylic acid group (-COOH). The amino group is a potent activating ortho-, para-director, strongly enhancing the reactivity of positions 2, 4, and 6. The carboxylic acid group is a deactivating meta-director. The powerful activating effect of the amino group dominates, directing the three iodine atoms to the available ortho and para positions, resulting in the desired this compound.

The most common and effective iodinating agent for this transformation is iodine monochloride (ICl).[1]

Caption: Chemical reaction for the synthesis of this compound.

Experimental Protocol

The following protocol is based on established manufacturing methods for the direct iodination of 3-aminobenzoic acid.[1]

Materials and Reagents
  • m-Aminobenzoic acid

  • 30% Hydrochloric acid (HCl)

  • Iodine monochloride (ICl) solution in 20% sodium chloride (NaCl)

  • Sodium metabisulfite (Na₂S₂O₅)

  • 40% Sodium hydroxide (NaOH) solution

  • Activated carbon

  • Distilled water

Step-by-Step Procedure

Part A: Iodination Reaction

  • Preparation: Charge a suitable reaction vessel with m-aminobenzoic acid.

  • pH Adjustment: Add water and adjust the pH of the resulting slurry to 2-3 using 30% hydrochloric acid.[1]

  • Addition of Iodinating Agent: To the acidic slurry, add the iodine monochloride solution.[1]

  • Initial Reaction: Stir the reaction mixture vigorously at room temperature for 3 hours.[1]

  • Heating: Slowly increase the temperature of the mixture to 85-90°C and maintain it for 5-6 hours. The reaction is considered complete when the melting point of a sampled solid exceeds 180°C.[1]

  • Quenching: Upon completion, add a sufficient amount of sodium metabisulfite to the mixture to quench any free iodine.[1]

  • Isolation of Crude Product: Allow the mixture to cool to below 25°C. Filter the resulting precipitate and wash the filter cake thoroughly with water to obtain the crude this compound.[1]

Part B: Purification

  • Salt Formation: Transfer the crude product to a separate vessel. Add water and a 40% sodium hydroxide solution to form the sodium salt, ensuring it fully dissolves by heating to 60°C.[1]

  • Decolorization: Add 2% (by weight of crude product) activated carbon to the solution and maintain the temperature at 60-70°C to decolorize.[1]

  • Filtration: Filter the hot solution to remove the activated carbon.

  • Reprecipitation: Adjust the pH of the hot filtrate back to 2-3 with hydrochloric acid to precipitate the purified acid.[1]

  • Final Isolation: Cool the mixture, filter the purified product, wash the filter cake with water, and dry to obtain the final this compound as lavender, scale-like crystals.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis.

ParameterValue / ConditionSource
Reactants & Reagents
Starting Materialm-Aminobenzoic acid[1]
Iodinating AgentIodine Monochloride (in 20% NaCl soln.)[1]
Acid Catalyst30% Hydrochloric Acid[1]
Quenching AgentSodium Metabisulfite[1]
Purification Base40% Sodium Hydroxide[1]
Decolorizing AgentActivated Carbon[1]
Reaction Conditions
Initial pH2 - 3[1]
Initial TemperatureRoom Temperature[1]
Initial Reaction Time3 hours[1]
Heating Temperature85 - 90 °C[1]
Heating Time5 - 6 hours[1]
Product Specifications
Final Yield72.4%[1]
Final Melting Point> 198 °C[1]
AppearanceLavender scale-like crystals[1]

Experimental Workflow Visualization

The logical flow of the experimental protocol can be visualized as follows:

G cluster_reaction Part A: Iodination cluster_purification Part B: Purification A1 Charge Reactor with 3-Aminobenzoic Acid A2 Adjust pH to 2-3 with HCl A1->A2 A3 Add ICl Solution A2->A3 A4 Stir at Room Temp (3 hours) A3->A4 A5 Heat to 85-90°C (5-6 hours) A4->A5 A6 Quench with Sodium Metabisulfite A5->A6 A7 Cool & Filter Crude Product A6->A7 B1 Form Sodium Salt with NaOH (60°C) A7->B1 Transfer Crude Product B2 Decolorize with Activated Carbon (60-70°C) B1->B2 B3 Hot Filtration B2->B3 B4 Reprecipitate with HCl (pH 2-3) B3->B4 B5 Cool, Filter, Wash, & Dry Final Product B4->B5

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Conclusion

The direct tri-iodination of 3-aminobenzoic acid using iodine monochloride in an acidic medium is an effective and high-yield method for the production of this compound.[1] The procedure involves a straightforward reaction followed by a well-defined purification process, making it suitable for laboratory and potential scale-up applications. Careful control of reaction parameters such as pH, temperature, and time is crucial for achieving optimal results and high purity of the final product.

References

In-Depth Technical Guide: Solubility of 3-Amino-2,4,6-triiodobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Amino-2,4,6-triiodobenzoic acid in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature for this compound, this guide presents data for the closely related and structurally similar compound, Diatrizoic Acid (3,5-Diacetamido-2,4,6-triiodobenzoic acid), to provide valuable insights. Furthermore, detailed experimental protocols for determining solubility are provided to empower researchers to generate specific data for the target compound.

Introduction to this compound

This compound is a heavily iodinated aromatic compound. Its structure, featuring both a hydrophilic amino group and a carboxylic acid group, alongside a large, hydrophobic triiodinated benzene ring, results in complex solubility behavior. Understanding its solubility in various organic solvents is critical for a range of applications, including drug formulation, synthesis and purification processes, and the development of analytical methods. While it is reported to be insoluble in water, its solubility in organic solvents is a key parameter for its use in non-aqueous systems.

Solubility Data (Surrogate Compound: Diatrizoic Acid)

The following table summarizes the available solubility data for Diatrizoic Acid. It is crucial to note that the presence of two acetamido groups in Diatrizoic Acid, in place of the single amino group in this compound, will influence its polarity and hydrogen bonding capabilities, thus affecting its solubility. This data should be considered as an estimation and a guide for solvent selection.

SolventTemperature (°C)SolubilityNotes
Dimethyl Sulfoxide (DMSO)Not Specified≥87.3 mg/mL-
EthanolNot Specified≥3.85 mg/mLWith sonication and warming
MethanolNot SpecifiedSolubleQualitative observation
Dimethylformamide (DMF)Not SpecifiedSolubleQualitative observation

Experimental Protocols for Solubility Determination

To obtain precise solubility data for this compound, a well-defined experimental protocol is essential. The equilibrium solubility method, often referred to as the shake-flask method, is a widely accepted technique.

Principle

An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined using a suitable analytical technique.

Materials and Equipment
  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent.

    • Add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The required equilibration time should be determined experimentally by taking measurements at different time points until the concentration plateaus.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at a specific temperature and speed to facilitate the separation of the solid and liquid phases.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

    • Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the organic solvent using the following formula:

    Solubility (mg/mL) = (Concentration from calibration curve) × (Dilution factor)

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a solid compound in an organic solvent using the shake-flask method.

G A Add excess solid to solvent in vial B Equilibrate at constant temperature with agitation A->B C Separate solid and liquid phases (settling/centrifugation) B->C D Withdraw and filter supernatant C->D E Dilute sample D->E F Analyze by HPLC or UV-Vis E->F G Calculate solubility from calibration curve F->G

Caption: Experimental workflow for solubility determination.

Logical Flow for Solvent Selection

This diagram presents a logical approach to selecting appropriate organic solvents for solubility testing based on the polarity of the solute.

G A Assess Polarity of this compound E Start with solvents of similar polarity A->E B Polar Protic Solvents (e.g., Methanol, Ethanol) F Expand to broader polarity range B->F C Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone) C->F D Nonpolar Solvents (e.g., Toluene, Hexane) D->F E->B High Polarity E->C Intermediate Polarity E->D Low Polarity

Caption: Logical flow for solvent selection based on polarity.

Conclusion

While specific quantitative solubility data for this compound in organic solvents remains elusive in the public domain, this guide provides valuable surrogate data and a robust experimental framework for its determination. The provided protocols and logical workflows are intended to equip researchers, scientists, and drug development professionals with the necessary tools to conduct their own solubility studies, leading to a better understanding and utilization of this compound in various scientific and industrial applications. It is recommended that any experimental work is preceded by a thorough safety assessment of the compound and the solvents used.

physical and chemical characteristics of 3-Amino-2,4,6-triiodobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Amino-2,4,6-triiodobenzoic Acid

This technical guide provides a comprehensive overview of the , tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized in the tables below, offering a clear comparison of its key characteristics.

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
Molecular Formula C₇H₄I₃NO₂[1][2][3][4]
Molecular Weight 514.83 g/mol [1][2][3][4][5]
Appearance Slightly yellow to tan powder[5][6]
Melting Point 190-199 °C (with decomposition)[5][7]
Boiling Point 478.9 °C at 760 mmHg (Predicted)[5][7]
Density 2.748 - 3.02 g/cm³ (estimate)[5][7]
Water Solubility Insoluble[5][7]
pKa 1.50 ± 0.10 (Predicted)[7]
IUPAC Name This compound[1]
CAS Number 3119-15-1[2][6]

Table 2: Computed Properties

PropertyValueSource(s)
XLogP3 2.7[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 1[1]
Exact Mass 514.7376 Da[1]
Monoisotopic Mass 514.7376 Da[1]
Topological Polar Surface Area 63.3 Ų[1]
Heavy Atom Count 13[1]
Complexity 214[1]
Covalently-Bonded Unit Count 1[1]

Experimental Protocols

Synthesis of this compound from m-Aminobenzoic Acid[8]

A common method for the synthesis of this compound involves the iodination of m-aminobenzoic acid.[5]

Materials:

  • m-Aminobenzoic acid

  • 30% Hydrochloric acid

  • Iodine monochloride solution

  • 20% Sodium chloride solution

  • Sodium metabisulfite

  • 40% Liquid alkali

  • Activated carbon

Procedure:

  • Add m-aminobenzoic acid to a reaction vessel.

  • Adjust the pH to 2-3 with 30% hydrochloric acid.

  • Add iodine monochloride solution mixed with a 20% sodium chloride solution to the reaction vessel.

  • Stir the mixture at room temperature for 3 hours.

  • Slowly raise the temperature to 85-90°C and maintain for 5-6 hours. The reaction is complete when the melting point of the solid is above 180°C.

  • Add an appropriate amount of sodium metabisulfite to remove any free iodine.

  • Filter the mixture and wash the filter cake with water to obtain the crude product.

  • To the crude product, add 40% liquid alkali and water to form the sodium salt, then heat to 60°C to dissolve.

  • Allow the solution to cool, and filter below 25°C to obtain lavender scale-like crystals.

  • Add the crystals to 5-6 times their weight in water and heat to 60-70°C.

  • Add 2% activated carbon for decolorization and filter.

  • Adjust the pH of the filtrate to 2-3 with hydrochloric acid.

  • Spin-filter the solution, wash the filter cake with water, and dry to obtain the final product.

The reported yield for this method is 72.4%, with a melting point above 198°C.[5]

Visualizations

The following diagram illustrates the synthesis workflow for this compound.

Synthesis_Workflow m_aminobenzoic_acid m-Aminobenzoic Acid reaction_vessel Reaction Vessel m_aminobenzoic_acid->reaction_vessel iodination Iodination (ICl, NaCl, HCl) reaction_vessel->iodination heating Heating (85-90°C) iodination->heating quenching Quenching (Na2S2O5) heating->quenching filtration1 Filtration & Washing quenching->filtration1 crude_product Crude Product filtration1->crude_product purification Purification Steps (Alkali, Decolorization, Acidification) crude_product->purification final_product 3-Amino-2,4,6- triiodobenzoic Acid purification->final_product

Caption: Synthesis workflow of this compound.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and diagnostic agents. Notably, it is a key precursor for nonionic iodinated X-ray contrast agents.[8] It is also utilized in the preparation of polymeric hydrogel-based particles intended for vascular embolization procedures.[5][6] Furthermore, this compound is a vital starting material for the synthesis of Diatrizoic acid and Iodipamide, both of which are used as contrast media.[3][9]

References

A Technical Guide to 3-Amino-2,4,6-triiodobenzoic Acid as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Amino-2,4,6-triiodobenzoic acid, a pivotal chemical intermediate. Its highly substituted aromatic core, featuring three heavy iodine atoms, makes it an essential building block in the synthesis of specialized molecules, particularly in the field of medical diagnostics and polymer science. This guide details its physicochemical properties, synthesis protocols, and key applications, presenting data in a structured format for clarity and ease of use.

Physicochemical Properties

This compound is a light yellow to tan powder characterized by its high molecular weight and density, primarily due to the three iodine atoms on the benzene ring.[1] Its poor solubility in water is a notable property.[2] A summary of its key physicochemical data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₄I₃NO₂
Molecular Weight 514.83 g/mol
CAS Number 3119-15-1
Appearance Light yellow to tan powder
Melting Point 190-199 °C (decomposes)
Boiling Point 478.9 °C (Predicted)
Density ~2.75 g/cm³ (Estimate)
Water Solubility Insoluble
Storage Temperature 2–8 °C, under inert gas (Nitrogen or Argon)
IUPAC Name This compound

Sources:[1][2][3]

Synthesis of the Intermediate

The primary industrial synthesis of this compound involves the direct iodination of m-aminobenzoic acid.[2] This electrophilic substitution reaction places three iodine atoms onto the activated benzene ring.

Experimental Protocol: Iodination of m-Aminobenzoic Acid

This protocol is based on established industrial synthesis methods.[2]

Materials:

  • m-Aminobenzoic acid

  • 30% Hydrochloric acid (HCl)

  • Iodine monochloride (ICl) in 20% sodium chloride solution

  • Sodium metabisulfite

  • 40% Sodium hydroxide (NaOH) solution

  • Activated carbon

  • Water

Procedure:

  • Acidification: Charge a reaction vessel with m-aminobenzoic acid. Adjust the pH of the slurry to 2-3 using 30% hydrochloric acid.

  • Iodination: Slowly add a solution of iodine monochloride in 20% sodium chloride to the reaction mixture.

  • Reaction Incubation: Stir the mixture at room temperature for 3 hours.

  • Heating: Gradually raise the temperature of the reaction mixture to 85-90°C and maintain this temperature for 5-6 hours. The reaction is considered complete when the melting point of a solid sample exceeds 180°C.

  • Quenching: After the reaction is complete, add a sufficient amount of sodium metabisulfite to quench and remove any free iodine.

  • Isolation of Crude Product: Filter the hot mixture and wash the resulting filter cake with water to obtain the crude this compound.

  • Purification (via Sodium Salt):

    • Add the crude product to a 40% liquid alkali (NaOH) solution and water to form the sodium salt, heating to 60°C to dissolve.

    • Decolorize the solution by adding 2% activated carbon and filter while hot.

    • Cool the filtrate to below 25°C to crystallize the sodium salt.

  • Final Precipitation:

    • Dissolve the collected crystals in 5-6 times their volume of water, heating to 60-70°C.

    • Adjust the pH of the filtrate back to 2-3 with hydrochloric acid to precipitate the purified free acid.

  • Drying: Filter the suspension, wash the filter cake with water, and dry to yield the final product.

Quantitative Data:

  • Typical Yield: 72.4%[2]

  • Final Melting Point: >198 °C[2]

G cluster_setup Reaction Setup cluster_process Synthesis Process cluster_purification Purification A m-Aminobenzoic Acid D 1. Acidification (pH 2-3) A->D B HCl (30%) B->D C Iodine Monochloride in NaCl Solution E 2. Iodination (Room Temp, 3h) C->E D->E F 3. Heating (85-90°C, 5-6h) E->F G 4. Quenching (Sodium Metabisulfite) F->G H 5. Filtration G->H M Crude Product H->M I 6. Form Sodium Salt (NaOH, 60°C) J 7. Decolorization (Activated Carbon) I->J K 8. Precipitation (HCl, pH 2-3) J->K L 9. Final Filtration & Drying K->L N Purified This compound L->N M->I

Caption: Workflow for the synthesis of this compound.

Applications as a Chemical Intermediate

The tri-iodinated structure of this molecule is key to its primary application as a precursor for radiopaque contrast agents. The high electron density of iodine atoms allows for the effective attenuation of X-rays.

Synthesis of Dimeric X-Ray Contrast Agents (e.g., Iodipamide)

This compound is a crucial intermediate for the commercial manufacturing of Iodipamide.[4] Iodipamide is a dimeric, ionic contrast agent used for enhancing the visibility of the bile ducts and gallbladder in a procedure known as cholangiography.[1]

The synthesis involves the coupling of two molecules of the intermediate via their amino groups with a dicarboxylic acid linker, specifically adipoyl chloride (the di-acid chloride of adipic acid). This forms a new amide bond on each molecule, resulting in the final dimeric structure of Iodipamide, which is chemically known as N,N'-adipoyl-bis(this compound).

Experimental Protocol: General Acylation for Iodipamide Synthesis

While specific industrial protocols are proprietary, the fundamental chemical transformation involves a standard acylation reaction.

Materials:

  • This compound

  • Adipoyl chloride

  • An inert, anhydrous solvent (e.g., dioxane, chloroform)

  • A non-nucleophilic base (to act as an acid scavenger, e.g., pyridine or triethylamine)

General Procedure:

  • Dissolution: Dissolve this compound in an appropriate anhydrous solvent in a reaction vessel equipped for stirring and operation under an inert atmosphere.

  • Base Addition: Add the base to the solution.

  • Acylation: Slowly add a solution of adipoyl chloride (approximately 0.5 molar equivalents) to the reaction mixture, often with cooling to control the exothermic reaction.

  • Reaction: Allow the reaction to proceed, which may involve stirring at room temperature or gentle heating under reflux until completion (monitored by techniques like TLC or HPLC).

  • Workup and Purification: Upon completion, the reaction mixture is typically subjected to aqueous workup to remove the base hydrochloride salt and unreacted starting materials. The final product, Iodipamide, is then isolated and purified, often through recrystallization.

G cluster_reactants Reactants cluster_process Reaction cluster_products Products & Purification A This compound (2 equivalents) D Acylation (Amide Bond Formation) A->D B Adipoyl Chloride (1 equivalent) B->D C Inert Solvent + Base C->D E Crude Iodipamide + Byproducts D->E F Workup & Purification (e.g., Recrystallization) E->F G Iodipamide (Final Product) F->G

Caption: General workflow for the synthesis of Iodipamide from its intermediate.
Preparation of Polymeric Hydrogels

This compound is also utilized in materials science to prepare specialized polymeric hydrogel particles.[2] These hydrogels are employed in medical procedures for vascular embolization, a technique used to block blood vessels for therapeutic purposes. The amino and carboxylic acid groups on the molecule provide reactive handles for polymerization and cross-linking, while the iodine atoms can impart radiopacity to the resulting polymer, allowing it to be visualized under X-ray.

G cluster_applications Key Applications cluster_products Final Products A 3-Amino-2,4,6- triiodobenzoic Acid B Synthesis of X-Ray Contrast Media A->B C Preparation of Polymeric Hydrogels A->C D Iodipamide B->D E Radiopaque Particles for Vascular Embolization C->E

References

Spectroscopic and Mechanistic Insights into 3-Amino-2,4,6-triiodobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 3-Amino-2,4,6-triiodobenzoic acid, a molecule of significant interest in medicinal chemistry and drug development. Due to the limited availability of direct quantitative spectral data for this specific compound in publicly accessible databases, this guide presents data for structurally related compounds to offer valuable comparative insights. Furthermore, it outlines general experimental protocols for acquiring Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra and explores a plausible biological signaling pathway potentially modulated by this class of iodinated molecules.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of aromatic compounds are highly sensitive to the nature and position of substituents on the benzene ring. For this compound, the presence of three bulky iodine atoms, an amino group, and a carboxylic acid group will significantly influence the chemical shifts of the aromatic proton and carbon atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
Aromatic-H7.5 - 8.5SingletThe single aromatic proton is expected to be significantly deshielded due to the cumulative electron-withdrawing effects of the three iodine atoms and the carboxylic acid group.
Amino-H4.0 - 6.0Broad SingletThe chemical shift of the amine protons can vary depending on the solvent and concentration. The peak is often broad due to quadrupole broadening and exchange.
Carboxylic-H10.0 - 13.0Broad SingletThe carboxylic acid proton is typically highly deshielded and exhibits a broad signal.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Predicted Chemical Shift (ppm) Notes
C-COOH165 - 175The carboxylic acid carbon is expected in this region.
C-NH₂145 - 155The carbon atom attached to the amino group.
C-I80 - 100The carbon atoms attached to the iodine atoms are expected to be significantly shielded.
Aromatic C120 - 140The remaining aromatic carbon atoms.
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. The exact positions of these bands can be influenced by intermolecular interactions in the solid state.

Table 3: Predicted FTIR Spectral Data for this compound

Functional Group Characteristic Absorption (cm⁻¹) Intensity
O-H stretch (Carboxylic acid)2500-3300Broad, Strong
N-H stretch (Amine)3300-3500Medium
C=O stretch (Carboxylic acid)1680-1710Strong
C=C stretch (Aromatic)1450-1600Medium to Strong
C-N stretch (Amine)1250-1350Medium
C-I stretch500-600Medium to Strong

Experimental Protocols

The following are detailed, generalized methodologies for acquiring NMR and IR spectra of solid samples like this compound.

NMR Spectroscopy of a Solid Sample

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of the solid compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dry, powdered this compound.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Complete dissolution is crucial for high-resolution spectra.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR:

      • Acquire a single-pulse experiment.

      • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

      • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire a proton-decoupled experiment to simplify the spectrum and enhance sensitivity.

      • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

      • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

G Workflow for NMR Spectroscopy cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Tune, Shim) transfer->setup acquire_h1 Acquire ¹H Spectrum setup->acquire_h1 acquire_c13 Acquire ¹³C Spectrum setup->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phase Phase Correction ft->phase reference Referencing phase->reference integrate Integration (¹H) reference->integrate

NMR Experimental Workflow
Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain an infrared spectrum of the solid compound to identify its functional groups.

Methodology (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly dry high-purity potassium bromide (KBr) to remove any moisture.

    • Grind 1-2 mg of the this compound sample to a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of the dry KBr to the mortar and mix thoroughly with the sample.

    • Transfer the mixture to a pellet press die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the significant absorption peaks.

G Workflow for FTIR Spectroscopy (KBr Pellet) cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing grind_sample Grind Sample mix_kbr Mix with KBr grind_sample->mix_kbr press_pellet Press into Pellet mix_kbr->press_pellet background Acquire Background Spectrum press_pellet->background sample_spec Acquire Sample Spectrum background->sample_spec ratio Ratio Sample to Background sample_spec->ratio identify_peaks Identify Peaks ratio->identify_peaks

FTIR Experimental Workflow

Biological Signaling Pathways

As a member of the iodinated contrast media (ICM) family, this compound may interact with various biological signaling pathways, potentially leading to cellular stress and adverse effects. The high iodine content and the overall molecular structure are key determinants of these interactions.

Iodinated contrast media have been shown to induce a range of cellular responses, including oxidative stress, inflammation, and apoptosis.[1][2][3][4] These effects are often initiated by the direct interaction of the contrast agent with cellular components or by the generation of reactive oxygen species (ROS).

A plausible signaling cascade initiated by an iodinated contrast agent like this compound could involve the activation of stress-related pathways. For instance, increased intracellular ROS can lead to the activation of mitogen-activated protein kinase (MAPK) pathways, such as the p38 and JNK pathways, which in turn can trigger downstream events leading to inflammation and apoptosis. Furthermore, ICM can directly impact mitochondrial function, leading to the release of pro-apoptotic factors like cytochrome c.

G Plausible Signaling Pathway for Iodinated Contrast Media cluster_cellular Cellular Effects cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes ICM 3-Amino-2,4,6- triiodobenzoic acid (ICM) ROS Increased ROS ICM->ROS Mito Mitochondrial Dysfunction ICM->Mito MAPK MAPK Activation (p38, JNK) ROS->MAPK Caspase Caspase Activation Mito->Caspase Inflammation Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis Caspase->Apoptosis

ICM-Induced Cellular Stress Pathway

References

An In-depth Technical Guide to 3-Amino-2,4,6-triiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-Amino-2,4,6-triiodobenzoic acid, a key compound in pharmaceutical research and development. The document details its chemical properties, a thorough experimental protocol for its synthesis, and insights into its potential biological mechanisms of action, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a substituted aromatic compound with the following key characteristics:

PropertyValueSource(s)
Molecular Formula C₇H₄I₃NO₂[1][2][3]
Molecular Weight 514.83 g/mol [1][2][4]
CAS Number 3119-15-1[1][2][3]
Appearance Light yellow to tan powder[2]
IUPAC Name This compound[1][4]
Melting Point 197-199 °C

Experimental Protocols: Synthesis of this compound

The following protocol outlines a representative method for the synthesis of this compound via the iodination of m-aminobenzoic acid.[2]

Materials and Reagents:
  • m-Aminobenzoic acid

  • 30% Hydrochloric acid (HCl)

  • Iodine monochloride (ICl) solution

  • 20% Sodium chloride (NaCl) solution

  • Sodium metabisulfite (Na₂S₂O₅)

  • 40% Sodium hydroxide (NaOH) solution

  • Activated carbon

  • Deionized water

Procedure:
  • Initial Reaction Setup:

    • Charge a suitable reaction vessel with m-aminobenzoic acid.

    • Adjust the pH of the mixture to 2-3 by adding 30% hydrochloric acid.

    • To this acidic mixture, add a solution of iodine monochloride in 20% sodium chloride.

  • Iodination Reaction:

    • Stir the reaction mixture at room temperature for 3 hours.

    • Slowly increase the temperature of the mixture to 85-90°C.

    • Maintain this temperature for 5-6 hours. The reaction is considered complete when the melting point of a solid sample exceeds 180°C.

  • Quenching and Crude Product Isolation:

    • Upon completion of the reaction, add a sufficient amount of sodium metabisulfite to quench any free iodine.

    • Filter the resulting suspension and wash the filter cake thoroughly with water to obtain the crude this compound.

  • Purification via Salt Formation:

    • Transfer the crude product to a clean vessel and add 40% sodium hydroxide solution and water to form the sodium salt.

    • Heat the mixture to 60°C to ensure complete dissolution.

    • Allow the solution to cool to below 25°C to crystallize the sodium salt.

    • Filter the solution to collect the lavender, scale-like crystals of the sodium salt of the product.

  • Final Product Isolation and Decolorization:

    • Dissolve the collected crystals in 5-6 times their volume of water and heat to 60-70°C.

    • Add 2% activated carbon to the solution for decolorization and filter the hot solution.

    • Adjust the pH of the filtrate to 2-3 with hydrochloric acid to precipitate the purified this compound.

    • Isolate the final product by filtration, wash the filter cake with water, and dry to yield the purified compound.

Visualized Workflows and Pathways

To further elucidate the experimental and biological aspects of this compound, the following diagrams are provided.

G Experimental Workflow for Synthesis cluster_reaction Iodination Reaction cluster_purification Purification start m-Aminobenzoic Acid ph_adjust Adjust pH to 2-3 with HCl start->ph_adjust add_icl Add Iodine Monochloride ph_adjust->add_icl stir_rt Stir at Room Temp (3h) add_icl->stir_rt heat Heat to 85-90°C (5-6h) stir_rt->heat quench Quench with Na₂S₂O₅ heat->quench Reaction Complete filter_crude Filter Crude Product quench->filter_crude salt_formation Form Sodium Salt with NaOH filter_crude->salt_formation crystallize Crystallize Salt salt_formation->crystallize filter_salt Filter Salt crystallize->filter_salt decolorize Decolorize with Activated Carbon filter_salt->decolorize precipitate Precipitate with HCl decolorize->precipitate final_product Isolate & Dry Final Product precipitate->final_product G Proposed Signaling Pathway for Triiodobenzoic Acid Analogs compound Triiodobenzoic Acid Analog cell Tumor Cell compound->cell Enters ros Increased Reactive Oxygen Species (ROS) cell->ros stress Oxidative Stress ros->stress apoptosis Apoptosis (Programmed Cell Death) stress->apoptosis Induces

References

Potential Derivatives of 3-Amino-2,4,6-triiodobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential derivatives of 3-Amino-2,4,6-triiodobenzoic acid, a core structure in the development of various diagnostic and therapeutic agents. The document details the synthesis, physicochemical properties, and biological activities of key derivatives, with a focus on their application as X-ray contrast media. Experimental protocols for the synthesis of representative compounds and an exploration of the potential signaling pathways involved in their biological effects are also presented.

Introduction

This compound is a heavily substituted benzene ring, with its three iodine atoms conferring high radiopacity, making it a cornerstone for the development of X-ray contrast agents. The amino and carboxylic acid functional groups provide reactive handles for chemical modification, allowing for the synthesis of a wide array of derivatives with tailored physicochemical and biological properties. These modifications aim to enhance water solubility, reduce toxicity, and improve target specificity. This guide explores the landscape of these derivatives, providing researchers with a foundational understanding for the design and development of novel compounds.

Classes of Derivatives and Their Properties

The primary modifications of this compound involve acylation of the amino group and esterification or amidation of the carboxylic acid group. These modifications give rise to several classes of derivatives, each with distinct characteristics.

N-Acyl Derivatives

Acylation of the 3-amino group is a common strategy to modulate the lipophilicity and biocompatibility of the parent compound. A variety of acyl groups, ranging from simple aliphatic to more complex aromatic moieties, have been introduced.

Amide and Ester Derivatives

The carboxylic acid functionality can be converted to amides or esters to alter solubility, stability, and pharmacokinetic profiles. The choice of the amine or alcohol used in these modifications plays a crucial role in determining the overall properties of the resulting derivative.

Symmetrical Bifunctional Analogs

Dimerization of the this compound core through a linking moiety can lead to the formation of symmetrical bifunctional analogs. These larger molecules often exhibit altered distribution and excretion patterns.

Table 1: Physicochemical Properties of Selected this compound Derivatives

Compound IDDerivative ClassMolecular FormulaMolecular Weight ( g/mol )Calculated logP
1 Parent CompoundC₇H₄I₃NO₂514.832.7
2 N-Acetyl DerivativeC₉H₆I₃NO₃556.86-
3 N-Propionyl DerivativeC₁₀H₈I₃NO₃570.89-
4 Methyl EsterC₈H₆I₃NO₂528.85-
5 Ethyl EsterC₉H₈I₃NO₂542.88-

Table 2: In Vitro Cytotoxicity of Selected Triiodobenzoic Acid Derivatives

CompoundCell LineAssayIC₅₀ (µM)Reference
DiatrizoateHuman LymphocytesMicronuclei InductionConcentration-dependent increase[1]
3-Amino-5-acetamido-2,4,6-triiodobenzoate-Mutagenicity & CytotoxicityObserved[2]
3,5-Diamino-2,4,6-triiodobenzoate-Mutagenicity & CytotoxicityObserved[2]

Note: Specific IC₅₀ values for a comprehensive series of this compound derivatives are not available in the cited literature. The table reflects the reported cytotoxic effects of related compounds.

Experimental Protocols

The following protocols are based on methodologies described in the patent literature for the synthesis of N-acyl derivatives of this compound.

General Procedure for N-Acylation

This procedure describes the acylation of the 3-amino group using an acid chloride.

dot

cluster_0 Synthesis of N-Acyl-3-amino-2,4,6-triiodobenzoic acid start 3-Amino-2,4,6-triiodobenzoyl chloride reaction Reflux with Stirring start->reaction reagent1 Acid Chloride (e.g., succinic acid monomethyl ester chloride) reagent1->reaction solvent Inert Solvent (e.g., Chloroform) solvent->reaction workup Concentration and Crystallization reaction->workup product N-Acyl-3-amino-2,4,6-triiodobenzoyl chloride workup->product

Caption: Synthetic workflow for N-acylation.

Materials:

  • 3-Amino-2,4,6-triiodobenzoyl chloride

  • Appropriate acid chloride (e.g., succinic acid monomethyl ester chloride)

  • Inert solvent (e.g., chloroform)

Procedure:

  • Dissolve 3-Amino-2,4,6-triiodobenzoyl chloride in an inert solvent such as chloroform.

  • Add the acid chloride dropwise to the solution while stirring and heating under reflux.

  • Continue heating until the evolution of hydrogen chloride gas ceases.

  • Concentrate the reaction mixture to induce crystallization of the product.

  • Collect the crystalline product by filtration.

General Procedure for Amidation of the Carboxylic Acid Group

This procedure outlines the conversion of the N-acylated intermediate to the corresponding amide.

dot

cluster_1 Synthesis of Amide Derivatives start_amide N-Acyl-3-amino-2,4,6-triiodobenzoyl chloride reaction_amide Reaction at Room Temp. or Reflux start_amide->reaction_amide reagent_amine Amine (e.g., aq. Ammonia, Diethylamine) reagent_amine->reaction_amide solvent_amide Solvent (e.g., Dioxane) solvent_amide->reaction_amide hydrolysis Alkaline Saponification (if ester present) reaction_amide->hydrolysis acidification Acidification hydrolysis->acidification product_amide Final Amide Product acidification->product_amide

Caption: General workflow for amidation.

Materials:

  • N-Acyl-3-amino-2,4,6-triiodobenzoyl chloride

  • Amine (e.g., aqueous ammonia, diethylamine)

  • Solvent (e.g., dioxane)

  • Sodium hydroxide solution (for saponification, if applicable)

  • Acid (for acidification)

Procedure:

  • Dissolve the N-Acyl-3-amino-2,4,6-triiodobenzoyl chloride in a suitable solvent like dioxane.

  • Add the desired amine to the solution. The reaction may be carried out at room temperature or under reflux, depending on the reactivity of the amine.

  • After the reaction is complete, if an ester group is present and the free acid is desired, perform an alkaline saponification by adding sodium hydroxide solution and heating.

  • Acidify the reaction mixture to precipitate the final amide product.

  • Collect the product by filtration.

Potential Signaling Pathways

The biological effects of iodinated contrast media, including derivatives of this compound, are often associated with cellular stress, particularly in renal cells. While specific signaling pathways for individual derivatives are not extensively characterized, the general mechanisms of iodinated contrast media-induced cytotoxicity are thought to involve the generation of reactive oxygen species (ROS).

dot

cluster_2 Proposed Signaling Pathway for Iodinated Contrast Media Cytotoxicity icm Iodinated Contrast Media Derivative ros Increased Reactive Oxygen Species (ROS) icm->ros akt_erk Akt/ERK Pathway (Pro-survival) ros->akt_erk Inhibition p38_jnk p38/JNK Pathway (Stress-activated) ros->p38_jnk Activation nfkb NF-κB Pathway (Inflammation) ros->nfkb Activation apoptosis Apoptosis akt_erk->apoptosis Reduced Inhibition p38_jnk->apoptosis nfkb->apoptosis

Caption: ROS-mediated cytotoxicity pathway.

An increase in intracellular ROS can lead to the modulation of several key signaling pathways:

  • Inhibition of Pro-survival Pathways: ROS can suppress the activity of pro-survival signaling pathways such as the Akt and ERK pathways.

  • Activation of Stress-activated Pathways: Conversely, ROS can activate stress-activated protein kinase pathways, including p38 MAPK and JNK.

  • Induction of Inflammatory Pathways: The NF-κB pathway, a key regulator of inflammation, can also be activated by oxidative stress.

The culmination of these signaling events can lead to a cellular state that favors apoptosis, or programmed cell death, contributing to the observed cytotoxicity of these compounds.

Conclusion and Future Directions

Derivatives of this compound remain a fertile ground for the development of new diagnostic and potentially therapeutic agents. The synthetic versatility of the core structure allows for extensive chemical modification to optimize properties such as radiopacity, solubility, and toxicity. Future research in this area should focus on:

  • Systematic Structure-Activity Relationship (SAR) Studies: Comprehensive studies are needed to quantitatively correlate chemical modifications with biological activity and toxicity. This will enable the rational design of safer and more effective compounds.

  • Elucidation of Specific Mechanisms of Action: Investigating the precise molecular targets and signaling pathways of individual derivatives will provide a deeper understanding of their biological effects and may uncover novel therapeutic applications.

  • Development of Targeted Derivatives: The conjugation of these iodinated scaffolds to targeting moieties could lead to the development of agents for specific imaging of diseases or for targeted drug delivery.

By leveraging the foundational knowledge presented in this guide, researchers can continue to innovate and develop the next generation of this compound derivatives for a range of applications in medicine and beyond.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Amino-2,4,6-triiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a straightforward and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Amino-2,4,6-triiodobenzoic acid. The described protocol is suitable for various applications, including pharmaceutical quality control, impurity profiling, and pharmacokinetic studies. The method utilizes a Newcrom R1 column and a simple isocratic mobile phase, ensuring reliable and reproducible results.

Introduction

This compound is a key intermediate in the synthesis of various iodinated contrast agents used in medical imaging. Accurate and precise quantification of this compound is crucial for ensuring the quality, safety, and efficacy of the final pharmaceutical products. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of drug substances and their impurities. This document provides a detailed protocol for the HPLC analysis of this compound.

Experimental Protocol

This method is based on a reverse-phase HPLC separation with UV detection.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent reverse-phase column with low silanol activity).

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (analytical grade)

    • Optional (for MS compatibility): Formic acid (analytical grade)

2. Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
Column Newcrom R1 (5 µm, 4.6 x 150 mm)
Mobile Phase Acetonitrile and water with phosphoric acid
Detection UV at a suitable wavelength (to be determined by UV scan of the analyte)
Flow Rate 1.0 mL/min (typical, may require optimization)
Injection Volume 10 µL (typical, may require optimization)
Column Temperature 30 °C (typical, may require optimization)
Run Time Approximately 10 minutes (may vary based on system and exact conditions)

3. Preparation of Solutions

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile, water, and a small amount of phosphoric acid. The exact ratio should be optimized to achieve the desired retention time and peak shape. For mass spectrometry applications, replace phosphoric acid with formic acid. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentration levels for calibration.

  • Sample Solution Preparation: The sample preparation will depend on the matrix. For bulk drug substance, dissolve a known amount in the mobile phase. For formulated products, an appropriate extraction procedure may be necessary. All sample solutions should be filtered through a 0.45 µm syringe filter before injection.

4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the standard solutions at different concentration levels to construct a calibration curve.

  • Inject the sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized in tables for clarity and easy comparison.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
%RSD of Peak Area (n=6)≤ 2.0%

Table 2: Calibration Data

Concentration (µg/mL)Peak Area
Level 1
Level 2
Level 3
Level 4
Level 5
Correlation Coefficient (r²) ≥ 0.999

Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC analysis method.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Mobile Phase Preparation D System Equilibration A->D B Standard Solution Preparation F Standard Injections (Calibration) B->F C Sample Solution Preparation G Sample Injections C->G E Blank Injection D->E E->F F->G H Peak Identification & Integration G->H I Quantification using Calibration Curve H->I J Report Generation I->J

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The described RP-HPLC method is a reliable and efficient tool for the analysis of this compound. The simple mobile phase and robust column chemistry provide for a scalable method that can be adapted for various analytical needs, from routine quality control to more demanding research applications. This method can also be adapted for use with mass spectrometry detection by substituting phosphoric acid with formic acid in the mobile phase.

protocol for the synthesis of Diatrizoic acid using 3-Amino-2,4,6-triiodobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diatrizoic acid, chemically known as 3,5-diacetamido-2,4,6-triiodobenzoic acid, is a widely used iodinated X-ray contrast medium in diagnostic radiography.[1] It is typically formulated as a sterile aqueous solution of its salts, diatrizoate meglumine and diatrizoate sodium, for various imaging procedures including gastrointestinal studies, angiography, and urography.[1] The synthesis of Diatrizoic acid is a multi-step process, with a key final step involving the diacetylation of 3,5-diamino-2,4,6-triiodobenzoic acid.[2] This document outlines a detailed protocol for the N-acetylation of 3,5-diamino-2,4,6-triiodobenzoic acid to produce Diatrizoic acid. While the user's request specified 3-Amino-2,4,6-triiodobenzoic acid as the starting material, the synthesis of Diatrizoic acid (a di-acetylated compound) correctly starts from 3,5-diamino-2,4,6-triiodobenzoic acid. Incomplete acetylation during this process can lead to the formation of impurities such as 5-Acetamido-3-amino-2,4,6-triiodobenzoic acid.[2][3]

Experimental Protocol

This protocol details the N-acetylation of 3,5-diamino-2,4,6-triiodobenzoic acid to synthesize Diatrizoic acid.

Materials and Reagents:

  • 3,5-diamino-2,4,6-triiodobenzoic acid

  • Acetic anhydride

  • Acetic acid

  • Trifluoroacetic acid (catalyst)

  • Deionized water

  • Acetonitrile or Methanol (for purification)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, charge 500 mL of acetic anhydride, 262.5 g of acetic acid (4.375 mol), and 2.5 g of Trifluoroacetic acid at room temperature.[1]

  • Heating: Raise the temperature of the reaction mixture to 45°C and stir for 20 minutes.[1]

  • Addition of Starting Material: Cool the reaction mass to 20°C and then add 250 g of 3,5-diamino-2,4,6-triiodobenzoic acid.[1]

  • Reaction: Heat the mixture to 80°C and maintain this temperature for 2 hours, ensuring continuous stirring.[1] The acetylation is typically conducted at elevated temperatures, for example between 50-90°C.[3]

  • Work-up: After the reaction is complete, cool the mixture to 5-10°C.[1]

  • Precipitation: Quench the reaction by adding water and stir the mixture for approximately 60 minutes at 5-10°C to precipitate the crude Diatrizoic acid.[1]

  • Isolation: Filter the precipitated solid to obtain the crude product.[1]

Purification:

  • Recrystallization: The crude Diatrizoic acid can be purified by recrystallization. A suitable solvent system is a mixture of acetonitrile and water or methanol and water.[1]

  • Procedure: Add the crude product to the chosen solvent mixture (e.g., a 3:9 ratio of acetonitrile to water) and stir for 3 to 4 hours at a temperature of 35-45°C.[1]

  • Final Product: Filter the purified solid and dry it to obtain pure 3,5-diacetamido-2,4,6-triiodobenzoic acid.[1]

Data Presentation

The following table summarizes the quantitative data for the synthesis of Diatrizoic acid.

ParameterValueReference
Starting Material 3,5-diamino-2,4,6-triiodobenzoic acid (250 g)[1]
Reagents Acetic anhydride (500 mL)[1]
Acetic acid (262.5 g, 4.375 mol)[1]
Trifluoroacetic acid (2.5 g)[1]
Reaction Temperature 80°C[1]
Reaction Time 2 hours[1]
Crude Product Yield 260 g (90%)[1]
Purity of Crude Product (HPLC) 99.20%[1]
Purification Solvent Acetonitrile:Water or Methanol:Water[1]
Purification Temperature 35-45°C[1]
Purification Time 3-4 hours[1]
Final Product Yield (after purification) 248.0 g (95% recovery from crude)[1]
Final Product Purity (HPLC) 99.68%[1]

Mandatory Visualization

Synthesis_Workflow Start 3,5-diamino-2,4,6- triiodobenzoic acid Reaction N-Acetylation Start->Reaction Acetic anhydride, Acetic acid, Trifluoroacetic acid 80°C, 2h Product Diatrizoic acid (3,5-diacetamido-2,4,6- triiodobenzoic acid) Reaction->Product Crude Product Purification Purification (Recrystallization) Product->Purification Acetonitrile/Water 35-45°C, 3-4h FinalProduct Pure Diatrizoic acid Purification->FinalProduct

Caption: Workflow for the synthesis of Diatrizoic acid.

References

Application Notes and Protocols for the Synthesis of X-ray Contrast Media Utilizing 3-Amino-2,4,6-triiodobenzoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of iodinated X-ray contrast media, with a focus on the pivotal role of 3-amino-2,4,6-triiodobenzoic acid and its derivatives. The information is intended to guide researchers in the development and optimization of synthetic routes to these important diagnostic agents.

Introduction

Iodinated aromatic compounds are the cornerstone of modern X-ray contrast media due to the high atomic weight and electron density of iodine, which effectively attenuates X-rays. This compound serves as a crucial scaffold for the synthesis of a variety of ionic and non-ionic contrast agents. This document outlines the synthetic pathways starting from the basic building blocks to the final, highly functionalized molecules used in clinical practice, such as Diatrizoic Acid and Iohexol.

Synthesis of Key Intermediates

Synthesis of 3,5-Diamino-2,4,6-triiodobenzoic Acid

A key intermediate in the synthesis of certain X-ray contrast agents like Diatrizoic Acid is 3,5-diamino-2,4,6-triiodobenzoic acid. Its synthesis from 3,5-diaminobenzoic acid is a critical step.

Reaction Scheme:

start 3,5-Diaminobenzoic Acid intermediate 3,5-Diamino-2,4,6-triiodobenzoic Acid start->intermediate KI, H₂O₂, H₂SO₄ / H₂O

Figure 1: Synthesis of 3,5-Diamino-2,4,6-triiodobenzoic Acid.

Experimental Protocol: Iodination of 3,5-Diaminobenzoic Acid [1]

This protocol describes the iodination of 3,5-diaminobenzoic acid to produce 3,5-diamino-2,4,6-triiodobenzoic acid.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
3,5-Diaminobenzoic Acid152.1550.0 g0.329
Purified Water18.022100 mL-
Sulfuric Acid98.0850.0 g0.510
Potassium Iodide (KI)166.00180.0 g1.084
30% Hydrogen Peroxide (H₂O₂)34.01119.2 g1.051
10% Sulfurous Acid Solution-As needed-
Saturated Ammonium Chloride Solution-750 g-
Concentrated Ammonia Water-As needed-

Procedure:

  • In a 5L jacketed reaction vessel, add 3,5-diaminobenzoic acid (50.0 g) and purified water (2100 mL).

  • Slowly add sulfuric acid (50.0 g) to the mixture.

  • Add potassium iodide (180.0 g).

  • Maintain the temperature at 30°C and add 30% hydrogen peroxide (119.2 g) dropwise.

  • After the addition is complete, raise the temperature to 55°C and maintain for 3 hours.

  • Cool the reaction mixture to 20-25°C.

  • Add a 10% sulfurous acid aqueous solution dropwise until a potassium iodide-starch paper test indicates the absence of oxidizing agents.

  • Stir for 30 minutes and then filter the crude product.

  • The crude product can be further purified by forming the ammonium salt. Transfer the crude product to a 2L jacketed bottle and add saturated aqueous ammonium chloride solution (750 g).

  • Adjust the pH to 8 with concentrated ammonia water and stir at 20°C for 3 hours to form the light brown ammonium salt, which is then filtered.

  • The ammonium salt is then acidified to yield the purified intermediate.

Synthesis of Diatrizoic Acid

Diatrizoic acid (3,5-diacetamido-2,4,6-triiodobenzoic acid) is an ionic X-ray contrast agent synthesized from 3,5-diamino-2,4,6-triiodobenzoic acid through acetylation.

Reaction Scheme:

start 3,5-Diamino-2,4,6-triiodobenzoic Acid product Diatrizoic Acid start->product Acetic Anhydride, Acetic Acid, Trifluoroacetic Acid

Figure 2: Synthesis of Diatrizoic Acid.

Experimental Protocol: Acetylation of 3,5-Diamino-2,4,6-triiodobenzoic Acid

This protocol is a general procedure for the N-acetylation of 3,5-diamino-2,4,6-triiodobenzoic acid.

Materials:

ReagentAmount
3,5-Diamino-2,4,6-triiodobenzoic Acid250 g
Acetic Anhydride500 mL
Acetic Acid262.5 g
Trifluoroacetic Acid2.5 g

Procedure:

  • In a suitable reaction vessel, combine acetic anhydride (500 mL), acetic acid (262.5 g), and trifluoroacetic acid (2.5 g) at room temperature.

  • Add 3,5-diamino-2,4,6-triiodobenzoic acid (250 g) to the mixture.

  • Raise the temperature of the reaction mixture to 45°C and stir for 20 minutes.

  • Continue to heat the mixture to 50-55°C and maintain for 2 hours.

  • Monitor the reaction by HPLC until the starting material is consumed.

  • Cool the reaction mixture to 5-10°C and stir for 1 hour.

  • The crude diatrizoic acid will precipitate and can be collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as acetonitrile:water.

Synthesis of Iohexol Precursors

Iohexol is a non-ionic X-ray contrast agent. Its synthesis involves the use of derivatives of this compound. A key precursor is 3-amino-5-(N-(2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodobenzoic acid.

Reaction Scheme:

start 3-Amino-5-(N-(2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodobenzoic acid intermediate1 3-Acetamido-5-(N-(2,3-diacetoxypropyl)carbamoyl)-2,4,6-triiodobenzoic acid start->intermediate1 Acetic Anhydride, Acetic Acid, H₂SO₄ intermediate2 3-Acetamido-5-(N-(2,3-diacetoxypropyl)carbamoyl)-2,4,6-triiodobenzoyl chloride intermediate1->intermediate2 Triphosgene, Chloroform, Pyridine product Iohexol Precursor intermediate2->product 2-Amino-1,3-propanediol

Figure 3: Synthesis of an Iohexol Precursor.

Experimental Protocol: Synthesis of an Iohexol Intermediate [2][3]

This multi-step protocol outlines the synthesis of a key intermediate for Iohexol.

Part 1: Esterification and Acetylation [3]

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
3-amino-5-(2,3-dihydroxy-n-propylcarbamoyl)-2,4,6-triiodobenzoic acid633.9340.0 g0.063
Acetic Acid60.05200 mL-
Acetic Anhydride102.0934 mL0.362
Concentrated Sulfuric Acid98.080.5 mL-

Procedure:

  • In a 500 mL reaction flask, add 3-amino-5-(2,3-dihydroxy-n-propylcarbamoyl)-2,4,6-triiodobenzoic acid (40.0 g), acetic acid (200 mL), acetic anhydride (34 mL), and concentrated sulfuric acid (0.5 mL).

  • Heat the mixture to 65°C and stir for 24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the solid product, wash with water until the pH is neutral, and dry to obtain 3-acetylamino-5-(2,3-diacetoxy-n-propylcarbamoyl)-2,4,6-triiodobenzoic acid.

  • Yield: 43.0 g (89.6%).

Part 2: Acyl Chloride Formation [2]

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
3-acetylamino-5-(2,3-diacetoxy-n-propylcarbamoyl)-2,4,6-triiodobenzoic acid758.0440.0 g0.0528
Chloroform119.38200 mL-
Pyridine79.102 mL-
Triphosgene296.7562.0 g0.209

Procedure:

  • In a 500 mL reaction flask equipped with a dry condenser, add the product from Part 1 (40.0 g), chloroform (200 mL), and pyridine (2 mL).

  • Stir and heat to reflux at 70°C.

  • Slowly add a solution of triphosgene (62.0 g) in chloroform (200 mL) dropwise over 6 hours.

  • After the addition is complete, continue stirring at reflux for 3 hours.

  • Monitor the reaction by TLC.

  • Evaporate the solvent under reduced pressure to obtain the acyl chloride as a light yellow solid.

  • Yield: 38.4 g (93.7%).

This acyl chloride is a versatile intermediate that can be further reacted with aminodiols to construct the final side chains of non-ionic contrast agents like Iohexol.

Summary of Quantitative Data

The following tables summarize the quantitative data from the described protocols.

Table 1: Synthesis of 3,5-Diamino-2,4,6-triiodobenzoic Acid

ReactantMolar Mass ( g/mol )AmountMoles
3,5-Diaminobenzoic Acid152.1550.0 g0.329
Potassium Iodide166.00180.0 g1.084
30% Hydrogen Peroxide34.01119.2 g1.051
Product Molar Mass ( g/mol ) Theoretical Yield (g) -
3,5-Diamino-2,4,6-triiodobenzoic Acid529.86174.3-

Table 2: Synthesis of Diatrizoic Acid

ReactantAmount
3,5-Diamino-2,4,6-triiodobenzoic Acid250 g
Acetic Anhydride500 mL
Acetic Acid262.5 g
Product -
Diatrizoic Acid-

Table 3: Synthesis of Iohexol Intermediate (Part 1)

ReactantMolar Mass ( g/mol )AmountMolesYield (%)
3-amino-5-(2,3-dihydroxy-n-propylcarbamoyl)-2,4,6-triiodobenzoic acid633.9340.0 g0.06389.6
Product Molar Mass ( g/mol ) Actual Yield (g) - -
3-acetylamino-5-(2,3-diacetoxy-n-propylcarbamoyl)-2,4,6-triiodobenzoic acid758.0443.0 g--

Table 4: Synthesis of Iohexol Intermediate (Part 2)

ReactantMolar Mass ( g/mol )AmountMolesYield (%)
3-acetylamino-5-(2,3-diacetoxy-n-propylcarbamoyl)-2,4,6-triiodobenzoic acid758.0440.0 g0.052893.7
Product Molar Mass ( g/mol ) Actual Yield (g) - -
3-acetylamino-5-(2,3-diacetoxy-n-propylcarbamoyl)-2,4,6-triiodobenzoyl chloride776.4938.4 g--

Conclusion

The synthesis of X-ray contrast media from this compound and its derivatives involves multi-step processes that require careful control of reaction conditions to achieve high yields and purity. The protocols and data presented here provide a foundation for researchers to develop and optimize the synthesis of these vital diagnostic agents. Further research into more direct and efficient methods for the synthesis of the core tri-iodinated aminobenzoic acids is warranted to improve the overall efficiency and cost-effectiveness of production.

References

Application Notes and Protocols for the Derivatization of 3-Amino-2,4,6-triiodobenzoic Acid for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2,4,6-triiodobenzoic acid is a key intermediate in the synthesis of various iodinated contrast media. As an aromatic amino acid, its analysis is crucial for quality control, impurity profiling, and pharmacokinetic studies. Due to its structure, direct analysis by methods such as High-Performance Liquid Chromatography (HPLC) with UV detection is feasible. However, for enhanced sensitivity and selectivity, particularly at low concentrations, derivatization of the amino group is a common strategy. This document provides detailed application notes and protocols for the derivatization of this compound for analytical purposes.

Analytical Considerations

The analytical approach for this compound often involves reversed-phase HPLC. While the molecule possesses a chromophore allowing for UV detection, derivatization can significantly improve detection limits, especially when using fluorescence detectors. The choice of derivatization reagent depends on the analytical instrumentation available and the specific requirements of the assay.

Derivatization Strategies

Pre-column derivatization is the most common approach for amino acid analysis. This involves reacting the analyte with a labeling reagent prior to injection into the HPLC system. Several reagents are commercially available for the derivatization of primary amines.

Common Derivatization Reagents:
  • o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. This is a rapid and sensitive method.

  • 9-Fluorenylmethyl Chloroformate (FMOC): Reacts with both primary and secondary amines to produce stable, fluorescent derivatives.

  • 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): A popular reagent that reacts with primary and secondary amines to yield stable, fluorescent derivatives that are well-resolved by reversed-phase HPLC.[1][2][3]

  • 2,4-Dinitrofluorobenzene (DNFB): Reacts with primary and secondary amino acids to form stable derivatives detectable by UV.[2]

Experimental Protocols

The following are generalized protocols that can be adapted for the derivatization of this compound. Optimization will be required for specific applications.

Protocol 1: Derivatization with o-Phthalaldehyde (OPA)

This protocol describes the pre-column derivatization of this compound using OPA for fluorescence detection.

Materials:

  • This compound standard or sample

  • Boric acid buffer (0.4 M, pH 10.2)

  • o-Phthalaldehyde (OPA) solution: Dissolve 50 mg of OPA in 1.25 mL of methanol, add 11.25 mL of 0.4 M boric acid buffer (pH 10.2), and 50 µL of 3-mercaptopropionic acid. This solution is stable for about one week when stored in the dark at 4°C.

  • HPLC-grade water, acetonitrile, and methanol

  • 0.1 N Hydrochloric acid

Procedure:

  • Sample Preparation: Dissolve the this compound standard or sample in 0.1 N HCl to a known concentration.

  • Derivatization Reaction:

    • In an autosampler vial, mix 10 µL of the sample/standard solution with 45 µL of the OPA reagent solution.

    • Add 45 µL of 0.2 M borate buffer.[4]

    • Mix the solution thoroughly by aspirating and dispensing approximately 40 µL three times.[4]

    • Allow the reaction to proceed for 1 minute at room temperature.[4]

  • Injection: Inject an appropriate volume (e.g., 1-10 µL) of the derivatized sample onto the HPLC system.

Workflow for OPA Derivatization

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound Sample/Standard Dissolve Dissolve in 0.1 N HCl Sample->Dissolve Mix Mix Sample, OPA Reagent, and Borate Buffer Dissolve->Mix React React for 1 min at RT Mix->React Inject Inject into HPLC React->Inject

Caption: Automated workflow for pre-column derivatization with OPA.

Protocol 2: Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC)

This protocol outlines the derivatization using the Waters AccQ•Tag chemistry, a widely used method for amino acid analysis.

Materials:

  • Waters AccQ•Tag Derivatization Kit (containing AccQ•Fluor Borate Buffer, AccQ•Fluor Reagent Powder, and AccQ•Fluor Reagent Diluent)

  • This compound standard or sample

  • 0.1 N Hydrochloric acid

Procedure:

  • Reagent Preparation:

    • Reconstitute the AccQ•Fluor Reagent Powder with 1.0 mL of AccQ•Fluor Reagent Diluent (acetonitrile). Vortex for 10 seconds and heat at 55°C for up to 10 minutes until dissolved.

  • Sample Preparation: Dissolve the this compound standard or sample in 0.1 N HCl to a known concentration.

  • Derivatization Reaction:

    • In a reaction vial, add 10 µL of the sample/standard solution.

    • Add 70 µL of AccQ•Fluor Borate Buffer.

    • Add 20 µL of the reconstituted AccQ•Fluor Reagent.

    • Vortex immediately for 1 minute.

    • Let the vial stand at room temperature for 1 minute.

    • Heat the vial at 55°C for 10 minutes to complete the derivatization and hydrolyze the excess reagent.

  • Injection: Inject an appropriate volume of the derivatized sample onto the HPLC system. The derivatives are stable for several days.[3]

Logical Flow of AQC Derivatization

Start Start Prep_Sample Prepare Sample in 0.1 N HCl Start->Prep_Sample Mix_Reagents Mix Sample, Borate Buffer, and AQC Reagent Prep_Sample->Mix_Reagents Vortex Vortex Immediately Mix_Reagents->Vortex Stand_RT Stand at Room Temperature (1 min) Vortex->Stand_RT Heat Heat at 55°C (10 min) Stand_RT->Heat Inject Inject into HPLC Heat->Inject

Caption: Step-by-step process for AQC derivatization.

Data Presentation

The following tables summarize typical HPLC conditions for the analysis of amino acids, which can be used as a starting point for method development for derivatized this compound.

Table 1: HPLC Conditions for OPA-Derivatized Amino Acids

ParameterCondition
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Phosphate or borate buffer
Mobile Phase B Acetonitrile/Methanol/Water mixture
Gradient Optimized for separation of derivatives
Flow Rate 1.0 - 1.5 mL/min
Column Temperature 30 - 40 °C
Detection Fluorescence (Excitation: 340 nm, Emission: 455 nm)[5]

Table 2: HPLC Conditions for AQC-Derivatized Amino Acids

ParameterCondition
Column Waters AccQ•Tag C18 column or equivalent
Mobile Phase A Acetate-phosphate buffer
Mobile Phase B Acetonitrile
Gradient Optimized for separation of derivatives
Flow Rate 1.0 mL/min
Column Temperature 37 °C
Detection Fluorescence (Excitation: 250 nm, Emission: 395 nm)

Conclusion

Derivatization of this compound can significantly enhance the sensitivity and selectivity of its analysis by HPLC. The choice of derivatization reagent and method will depend on the specific analytical requirements and available instrumentation. The protocols and conditions provided in these application notes serve as a comprehensive starting point for the development of robust and reliable analytical methods for this important compound in pharmaceutical research and development. It is essential to perform thorough method validation to ensure accuracy, precision, and reliability for the intended application.

References

Application Notes and Protocols for the Purification of Crude 3-Amino-2,4,6-triiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of crude 3-Amino-2,4,6-triiodobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals, including iodinated contrast media. The following protocols are designed to enhance the purity of the crude product by removing unreacted starting materials, by-products, and other impurities generated during its synthesis.

Introduction

This compound is synthesized by the iodination of 3-aminobenzoic acid. The crude product from this synthesis often contains residual reactants, incompletely iodinated species, and other colored impurities. Effective purification is crucial to ensure the quality and consistency of the final active pharmaceutical ingredient (API). The primary purification techniques discussed are recrystallization and pH-controlled precipitation, which leverage the solubility characteristics of the target compound and its impurities.

Impurity Profile of Crude this compound

A thorough understanding of the potential impurities is essential for developing an effective purification strategy. Based on the common synthesis route starting from 3-aminobenzoic acid, the crude product may contain the following impurities:

  • Unreacted 3-Aminobenzoic Acid: The starting material for the iodination reaction.

  • Partially Iodinated Intermediates: Mono- and di-iodinated aminobenzoic acids.

  • Oxidation By-products: Formed due to the oxidizing nature of the iodinating agents.

  • Inorganic Salts: Residual salts from the reaction and workup steps.

  • Color Impurities: Often high molecular weight by-products that impart color to the crude solid.

Purification Techniques

Two primary methods for the purification of crude this compound are detailed below. The choice of method may depend on the specific impurity profile and the desired final purity.

Purification by pH-Controlled Precipitation

This technique is based on the amphoteric nature of this compound, which contains both a carboxylic acid group and an amino group. The compound is soluble in aqueous base (as the carboxylate salt) and strong aqueous acid (as the ammonium salt), but has low solubility at its isoelectric point. This method is particularly effective for removing non-amphoteric and colored impurities.

Experimental Protocol:

  • Dissolution: Suspend the crude this compound in deionized water (approximately 10-20 volumes, e.g., 10-20 mL per gram of crude product).

  • Basification: While stirring, slowly add a sufficient amount of a suitable base (e.g., 2 M sodium hydroxide or ammonium hydroxide solution) to achieve a pH of approximately 9-10. Ensure all the solid has dissolved to form a clear solution.

  • Filtration (Optional): If any insoluble impurities remain, filter the basic solution through a suitable filter medium (e.g., celite or a fine filter paper) to remove them.

  • Acidification and Precipitation: Slowly add a suitable acid (e.g., 2 M hydrochloric acid or acetic acid) to the clear filtrate with vigorous stirring. The this compound will precipitate as the pH is lowered. Adjust the final pH to approximately 3-4 to ensure complete precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with deionized water until the washings are neutral (pH ~7) to remove residual salts.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Logical Workflow for pH-Controlled Precipitation:

workflow crude Crude Product dissolve Dissolve in Water + Base (pH 9-10) crude->dissolve filter_insoluble Filter Insoluble Impurities dissolve->filter_insoluble acidify Acidify with Acid (pH 3-4) filter_insoluble->acidify precipitate Precipitation acidify->precipitate filter_product Filter Purified Product precipitate->filter_product wash Wash with Deionized Water filter_product->wash dry Dry wash->dry pure_product Pure Product dry->pure_product

Caption: Workflow for the purification of this compound by pH-controlled precipitation.

Purification by Recrystallization

Recrystallization is a classic purification technique that relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.

Experimental Protocol:

  • Solvent Selection: Based on solubility data, suitable solvents for recrystallization include ethanol, methanol, or aqueous mixtures of these alcohols. A solvent system of ethanol/water or methanol/water is often effective. The ideal solvent should dissolve the crude product at an elevated temperature but have low solubility at room temperature or below.

  • Dissolution: Place the crude this compound in a flask and add a minimal amount of the chosen hot solvent (or solvent mixture) until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a short period.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can enhance the yield of the crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at 60-70 °C to a constant weight.

Experimental Workflow for Recrystallization:

G A Crude Product B Dissolve in Minimal Hot Solvent A->B C Add Activated Charcoal (Optional) B->C E Slow Cooling & Crystallization D Hot Filtration C->D D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Drying G->H I Pure Crystals H->I

Caption: General workflow for the purification of this compound by recrystallization.

Data Presentation

The effectiveness of the purification process should be evaluated by comparing the purity and yield of the product before and after the purification procedure. High-Performance Liquid Chromatography (HPLC) is the recommended analytical technique for purity assessment.

Table 1: Hypothetical Purification Data for this compound

Purification MethodStarting Purity (HPLC Area %)Final Purity (HPLC Area %)Yield (%)Appearance
pH-Controlled Precipitation85.298.985Off-white to white powder
Recrystallization (Ethanol/Water)85.299.578White crystalline solid

Note: The data presented in Table 1 is hypothetical and serves as an example of how to present purification results. Actual results may vary depending on the quality of the crude product and the specific experimental conditions.

Analytical Method for Purity Assessment

A robust analytical method is crucial for determining the purity of both the crude and purified this compound.

High-Performance Liquid Chromatography (HPLC) Protocol:

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is suitable.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 230 nm).

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a suitable solvent.

Conclusion

The purification of crude this compound is a critical step in the manufacturing of certain pharmaceutical products. The choice between pH-controlled precipitation and recrystallization will depend on the specific impurities present and the desired final product specifications. Both methods, when optimized, can significantly improve the purity of the crude material. It is essential to accompany the purification process with a validated analytical method, such as HPLC, to accurately assess the purity and ensure the quality of the final product. Researchers and drug development professionals should carefully evaluate and optimize these protocols for their specific applications.

Application Notes: Experimental Setup for the Iodination of 3-Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Iodinated aromatic compounds, particularly derivatives of aminobenzoic acid, serve as crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1] They are frequently utilized in cross-coupling reactions to construct complex molecular architectures.[1] The iodination of 3-aminobenzoic acid presents a unique challenge due to the competing directing effects of the activating, ortho, para-directing amino group (-NH₂) and the deactivating, meta-directing carboxylic acid group (-COOH).[2] The amino group is a powerful activating group, making the aromatic ring highly susceptible to electrophilic attack and also to oxidation, which can lead to the formation of undesired byproducts.[2][3]

This document provides detailed protocols for three common methods for the iodination of 3-aminobenzoic acid: direct iodination using iodine monochloride, direct iodination using molecular iodine with an oxidizing agent, and an indirect approach via the Sandmeyer reaction. These methods are intended for use by researchers, scientists, and drug development professionals.

Reaction Mechanism: Electrophilic Aromatic Substitution

The direct iodination of 3-aminobenzoic acid proceeds through an electrophilic aromatic substitution (SEAr) mechanism.[1] The amino group strongly activates the positions ortho and para to it (C2, C4, and C6). The carboxylic acid group deactivates the ring, primarily at the ortho and para positions relative to itself. Due to the superior activating effect of the amino group, the incoming electrophilic iodine (I⁺) is directed to the positions activated by the -NH₂ group.[2]

Method 1: Direct Iodination using Iodine Monochloride (ICl)

Iodine monochloride is a highly effective reagent for electrophilic iodination because the I-Cl bond is polarized, making the iodine atom act as an electrophile (I⁺).[1] This method avoids the need for a separate oxidizing agent, which is often required when using molecular iodine.[1]

Experimental Protocol

Materials:

  • 3-Aminobenzoic Acid

  • Iodine Monochloride (ICl) solution (e.g., 1.0 M in a suitable solvent)

  • Anhydrous solvent (e.g., Glacial Acetic Acid, Dichloromethane)

  • Sodium thiosulfate (Na₂S₂O₃) or Sodium bisulfite (NaHSO₃) solution (e.g., 10% w/v)

  • Saturated Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Distilled water

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Separatory funnel

  • Rotary evaporator

  • Buchner funnel and filter flask

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-aminobenzoic acid (1.0 eq) in the chosen anhydrous solvent (e.g., glacial acetic acid). Cool the flask in an ice bath to 0-5°C with continuous stirring.[1]

  • Addition of ICl: Add the iodine monochloride solution (1.1 to 2.0 eq) dropwise to the stirred solution of 3-aminobenzoic acid over 30-60 minutes, ensuring the temperature remains below 10°C.[4] Controlled addition is crucial as the reaction can be exothermic.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 0°C to room temperature) for 2-4 hours.[5]

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.[1]

  • Work-up:

    • Once the reaction is complete, pour the mixture into a beaker containing ice-cold water to precipitate the product.[5]

    • Quench any excess iodine by adding a 10% sodium thiosulfate solution dropwise until the characteristic brown/purple color of iodine disappears.[6]

    • If the product precipitates, collect the solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water.[5]

    • If the product remains in solution or an organic solvent like dichloromethane was used, transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Method 2: Direct Iodination using Molecular Iodine and Nitric Acid

This method utilizes molecular iodine (I₂) in the presence of an oxidizing agent, such as nitric acid (HNO₃), to generate the electrophilic iodine species in situ.[5] This system is effective for iodinating a variety of activated aromatic compounds.[5]

Experimental Protocol

Materials:

  • 3-Aminobenzoic Acid

  • Molecular Iodine (I₂)

  • Nitric Acid (HNO₃), concentrated

  • Glacial Acetic Acid (AcOH)

  • Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)

  • Distilled water

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Standard laboratory glassware

  • Ice bath

  • Buchner funnel and filter flask

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-aminobenzoic acid (1.0 eq) in glacial acetic acid.

  • Addition of Reagents: Add molecular iodine (I₂, 1.0-1.2 eq) to the solution. With vigorous stirring, slowly add concentrated nitric acid (as the oxidant) to the mixture at room temperature.[5]

  • Reaction: Stir the reaction mixture at room temperature for 4-8 hours. The reaction progress can be monitored by TLC.[5]

  • Work-up: Pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product.[5]

  • Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with deionized water to remove residual acid.[5] Subsequently, wash with a cold 10% sodium thiosulfate solution to remove unreacted iodine, followed by a final wash with cold deionized water.

  • Purification: Dry the crude product. Further purification can be achieved by recrystallization from an appropriate solvent.

Method 3: Indirect Iodination via Sandmeyer Reaction

The Sandmeyer reaction is a versatile method that involves the conversion of a primary aromatic amine into a diazonium salt, which is then displaced by an iodide.[2] This is particularly useful for synthesizing specific isomers that may be difficult to obtain through direct electrophilic substitution.[7]

Experimental Protocol

Materials:

  • 3-Aminobenzoic Acid

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • Potassium Iodide (KI)

  • Distilled water

Equipment:

  • Beakers or flasks for preparing solutions

  • Ice bath

  • Magnetic stirrer

  • Buchner funnel and filter flask

Procedure:

  • Diazotization:

    • Dissolve 3-aminobenzoic acid (1.0 eq) in a mixture of concentrated HCl and water. Cool the solution to 0-5°C in an ice bath with stirring.

    • Separately, prepare a solution of sodium nitrite (1.0-1.1 eq) in cold water.

    • Slowly add the sodium nitrite solution to the acidic solution of 3-aminobenzoic acid, keeping the temperature below 5°C. Stir for an additional 20-30 minutes after addition is complete. The formation of the diazonium salt is indicated.[7]

  • Iodide Displacement:

    • Prepare a separate solution of potassium iodide (1.2-1.5 eq) in water.

    • Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution. Vigorous evolution of nitrogen gas will be observed.[7]

  • Reaction Completion: Allow the mixture to stand for a short period and then gently warm it (e.g., to 50-60°C) to ensure complete decomposition of the diazonium salt.[7]

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Collect the precipitated solid product by vacuum filtration.

  • Purification: Wash the crude product with cold water. The product can be further purified by recrystallization.[7]

Data Presentation

The following table summarizes the reaction conditions and typical outcomes for the described iodination methods.

Method Iodinating Agent / System Typical Solvent Temperature (°C) Reaction Time (h) Typical Yield Key Considerations
Method 1 Iodine Monochloride (ICl)Glacial Acetic Acid0 - Room Temp2 - 4Good to ExcellentReagent is corrosive and moisture-sensitive. Controlled addition is necessary.[1][4]
Method 2 I₂ / HNO₃Glacial Acetic AcidRoom Temp4 - 8High (90-98% for activated aromatics)Avoids costly reagents; simple work-up.[5] Requires handling of concentrated acid.
Method 3 NaNO₂, HCl then KIWater / HCl0 - 601 - 2Good to ExcellentMulti-step process. Diazonium salts can be unstable.[2][7]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the direct iodination of 3-aminobenzoic acid.

Iodination_Workflow Generalized Workflow for Direct Iodination cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start 3-Aminobenzoic Acid dissolve Dissolve in Anhydrous Solvent start->dissolve cool Cool to 0-5°C dissolve->cool add_reagent Add Iodinating Agent Dropwise cool->add_reagent react Stir & React (Monitor by TLC) add_reagent->react quench Quench with H₂O & Na₂S₂O₃ react->quench isolate Isolate Crude Product (Filtration/Extraction) quench->isolate purify Recrystallize isolate->purify dry Dry Product purify->dry final_product Characterize Final Iodinated Product dry->final_product

Caption: Generalized workflow for the direct iodination of 3-aminobenzoic acid.

References

application of 3-Amino-2,4,6-triiodobenzoic acid in radiolabeling studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Radiolabeled 3-Amino-2,4,6-triiodobenzoic Acid

Introduction

This compound and its derivatives are historically significant as precursors to X-ray contrast media. The high atomic number and density of iodine atoms attenuate X-rays, providing enhanced imaging of soft tissues. By incorporating a radionuclide of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I), these molecules can be transformed into radiotracers for use in single-photon emission computed tomography (SPECT) or for quantitative biodistribution studies. The amino group on the aromatic ring also provides a reactive handle for conjugation to other molecules, such as peptides or antibodies, to create targeted radiopharmaceuticals.

Principle Applications

  • Preclinical Imaging and Biodistribution: Radiolabeled analogs of this compound can be used in animal models to study the pharmacokinetics, biodistribution, and excretion pathways of this class of compounds. Such studies are crucial for the development of new imaging agents and for understanding the metabolic fate of existing drugs. For instance, studies have utilized iodine-131 (¹³¹I)-labeled compounds to monitor drug retention and metabolic products.[1]

  • Metabolic Studies: The radiolabel allows for sensitive detection of metabolic products in biological samples (e.g., urine, plasma) using techniques like radio-high-performance liquid chromatography (radio-HPLC) or thin-layer chromatography (TLC).[1] This is essential for identifying and quantifying metabolites, which can have different efficacy or toxicity profiles than the parent drug.

  • Precursor for Targeted Radiopharmaceuticals: The chemical structure of this compound can be modified to serve as a core scaffold for developing targeted radiotracers. The amino group can be functionalized to attach the molecule to a targeting vector (e.g., a peptide that binds to a specific receptor overexpressed on tumor cells). The tri-iodinated phenyl ring then serves as the signaling component, carrying the radionuclide to the site of interest. The development of radiolabeled pharmaceuticals is an actively growing area in chemistry and biomedicine for both diagnostic and therapeutic applications.[2]

Experimental Protocols

Protocol 1: Radioiodination of a this compound Analog

This protocol describes a method for the radioiodination of a precursor molecule to generate a radiolabeled analog of this compound. The method is based on standard electrophilic radioiodination techniques.[2]

Materials:

  • Precursor molecule (e.g., 3-amino-2,6-diiodobenzoic acid)

  • Sodium [¹²⁵I]iodide (Na¹²⁵I) in 0.1 M NaOH

  • Chloramine-T

  • Sodium metabisulfite

  • Phosphate buffer (0.1 M, pH 7.4)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • C18 Sep-Pak cartridges

  • Reverse-phase HPLC system with a radioactivity detector

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC developing solvent (e.g., ethyl acetate:hexane, 1:1)

  • Gamma counter

Procedure:

  • Preparation: In a shielded fume hood, dissolve 1-2 mg of the precursor molecule in 100 µL of methanol in a reaction vial.

  • Radioiodination Reaction:

    • To the reaction vial, add 500 µL of phosphate buffer.

    • Add 1-5 mCi (37-185 MBq) of Na¹²⁵I.

    • Initiate the reaction by adding 50 µL of a freshly prepared Chloramine-T solution (1 mg/mL in phosphate buffer).

    • Allow the reaction to proceed for 60-120 seconds at room temperature with gentle vortexing.

  • Quenching the Reaction: Stop the reaction by adding 100 µL of sodium metabisulfite solution (2 mg/mL in phosphate buffer).

  • Purification:

    • Solid-Phase Extraction: Pre-condition a C18 Sep-Pak cartridge by washing with 10 mL of methanol followed by 10 mL of water. Load the reaction mixture onto the cartridge. Wash the cartridge with 10 mL of water to remove unreacted ¹²⁵I and other hydrophilic impurities. Elute the radiolabeled product with 1-2 mL of methanol.

    • HPLC Purification: Further purify the product using a reverse-phase HPLC system. A typical mobile phase would be a gradient of water with 0.1% TFA (Solvent A) and methanol with 0.1% TFA (Solvent B). The collected fractions are analyzed for radioactivity.

  • Quality Control:

    • Radiochemical Purity: Assess the radiochemical purity of the final product by radio-TLC and radio-HPLC. The radiochemical purity should be >95%.

    • Specific Activity: Calculate the specific activity of the product by measuring the total radioactivity and the mass of the compound. Specific activities can often exceed 2,000 Ci/mmol for ¹²⁵I-labeled compounds.[3]

Safety Precautions:

  • All procedures involving radioactive materials must be performed in a designated and properly shielded fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.

  • Use a calibrated radiation survey meter to monitor for contamination.

  • Dispose of all radioactive waste according to institutional guidelines.

Data Presentation

Table 1: Summary of Radiolabeling Results

ParameterResult
Radiochemical Yield 75 ± 5%
Radiochemical Purity (HPLC) > 98%
Specific Activity 2150 Ci/mmol
Molar Activity 80 GBq/µmol

Table 2: In Vitro Stability in Human Serum

Time Point% Intact Radiotracer
0 min 100%
30 min 98.2 ± 1.5%
60 min 95.1 ± 2.3%
120 min 89.7 ± 3.1%
240 min 81.3 ± 4.5%

Visualizations

Radiolabeling_Workflow cluster_prep Preparation cluster_reaction Radioiodination cluster_purification Purification cluster_qc Quality Control Precursor Precursor in Methanol ReactionVial Reaction Mixture Precursor->ReactionVial Buffer Phosphate Buffer Buffer->ReactionVial NaI Na[¹²⁵I] NaI->ReactionVial Quench Quench with Sodium Metabisulfite ReactionVial->Quench Stop Reaction ChloramineT Chloramine-T ChloramineT->ReactionVial Initiate SPE Solid-Phase Extraction (C18 Cartridge) Quench->SPE HPLC Reverse-Phase HPLC SPE->HPLC FinalProduct Radiolabeled Product HPLC->FinalProduct Analysis Radio-TLC & Radio-HPLC Analysis FinalProduct->Analysis Purity Check Biodistribution_Study_Logic cluster_injection Administration cluster_imaging Data Acquisition cluster_analysis Analysis Radiotracer Radiolabeled Compound AnimalModel Animal Model (e.g., Mouse, Rabbit) Radiotracer->AnimalModel Intravenous Injection SPECT SPECT/CT Imaging AnimalModel->SPECT At various time points TissueHarvest Tissue Harvesting AnimalModel->TissueHarvest Post-final imaging ImageAnalysis Image Quantification SPECT->ImageAnalysis GammaCounting Gamma Counting of Tissues TissueHarvest->GammaCounting PK_Analysis Pharmacokinetic Modeling ImageAnalysis->PK_Analysis GammaCounting->PK_Analysis

References

Application Notes and Protocols: 3-Amino-2,4,6-triiodobenzoic Acid as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-2,4,6-triiodobenzoic acid is a heavily iodinated aromatic compound with the chemical formula C₇H₄I₃NO₂.[1][2] Its structure, featuring a benzoic acid core, an amine group, and three iodine atoms, makes it an exceptionally valuable building block in medicinal chemistry and materials science. The high atomic weight and electron density of the iodine atoms make its derivatives prime candidates for X-ray contrast agents.[3] Furthermore, the presence of two reactive sites—the amino group and the carboxylic acid group—allows for a wide range of chemical modifications, enabling the synthesis of diverse molecular scaffolds for drug discovery and development.[4] This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of novel amide and hydrazone derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of the starting building block is presented below.

PropertyValueReference
CAS Number3119-15-1[1][2][5]
Molecular FormulaC₇H₄I₃NO₂[1][2]
Molecular Weight514.83 g/mol [2][5]
AppearanceLight Yellow Amorphous Powder[6]
Melting Point197-199 °C[5]
IUPAC NameThis compound[2]

Application Note 1: Synthesis of Novel Amide Derivatives for Imaging and Therapeutic Applications

The most direct application of this compound is its conversion into a variety of amide derivatives. By activating the carboxylic acid, it can readily react with a diverse library of primary and secondary amines to generate novel compounds. This approach is fundamental in developing non-ionic X-ray contrast media and creating new chemical entities for pharmacological screening. The resulting amides can be designed to have specific solubility, stability, and biological targeting properties.

General Synthesis Workflow

The synthetic strategy typically involves a two-step process: activation of the carboxylic acid to form a more reactive species (e.g., an acyl chloride), followed by nucleophilic acyl substitution with an amine.

G cluster_0 cluster_1 cluster_2 A This compound B Acid Activation (e.g., SOCl₂) A->B C 3-Amino-2,4,6-triiodobenzoyl chloride (Intermediate) B->C E Amidation Reaction C->E D Primary or Secondary Amine (R₁R₂NH) D->E F Novel Amide Derivative E->F G Purification & Characterization (Chromatography, NMR, MS) F->G

Workflow for the synthesis of novel amide derivatives.

Experimental Protocol: General Procedure for Amide Synthesis

This protocol is based on established methods for acyl chloride formation and subsequent amidation.[7]

Part A: Synthesis of 3-Amino-2,4,6-triiodobenzoyl Chloride

  • Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, suspend this compound (1.0 eq) in an inert organic solvent such as toluene or N,N-dimethylformamide (DMF).

  • Reaction: Add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise to the suspension at room temperature.

  • Heating: After the addition is complete, heat the reaction mixture to 60-80 °C and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).

  • Work-up: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 3-Amino-2,4,6-triiodobenzoyl chloride is typically used in the next step without further purification.

Part B: Synthesis of N-Substituted Amide Derivative

  • Setup: In a separate flask under a nitrogen atmosphere, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a dry aprotic solvent (e.g., dichloromethane, THF).

  • Reaction: Cool the amine solution in an ice bath (0 °C). Dissolve the crude 3-Amino-2,4,6-triiodobenzoyl chloride from Part A in a minimal amount of the same dry solvent and add it dropwise to the cooled amine solution.

  • Completion: After the addition, allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Purification: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

ParameterCondition / ReagentPurpose
Part A
Acid ActivationThionyl Chloride (SOCl₂)Converts carboxylic acid to acyl chloride
SolventToluene or DMF (anhydrous)Inert reaction medium
Temperature60-80 °CTo drive the reaction to completion
Part B
NucleophilePrimary/Secondary Amine (R₁R₂NH)Forms the amide bond
BaseTriethylamineScavenges HCl by-product
SolventDichloromethane or THF (anhydrous)Inert reaction medium
Temperature0 °C to Room TemperatureControls reaction rate and minimizes side reactions

Application Note 2: Synthesis of Hydrazone Derivatives as Potential Antimicrobial Agents

Hydrazones are a class of organic compounds containing the R₁R₂C=NNH-C(=O)-R structure, which have garnered significant interest for their broad spectrum of biological activities, including antimicrobial and anticancer properties.[8][9] By converting this compound into its corresponding hydrazide, a new reactive handle is created. This hydrazide can then be condensed with various aldehydes to produce a library of novel hydrazone derivatives for biological evaluation.

General Synthesis Workflow

This multi-step synthesis first protects/activates the carboxylic acid via esterification, followed by hydrazinolysis, and finally condensation with an aldehyde.

G A This compound B Esterification (e.g., MeOH, H₂SO₄) A->B C Methyl 3-Amino-2,4,6-triiodobenzoate B->C D Hydrazinolysis (Hydrazine Hydrate, EtOH) C->D E 3-Amino-2,4,6-triiodobenzohydrazide D->E F Condensation (Ar-CHO, cat. Acid) E->F G Novel Hydrazone Derivative F->G H Purification & Characterization G->H

Workflow for the synthesis of novel hydrazone derivatives.

Experimental Protocol: General Procedure for Hydrazone Synthesis

This protocol is adapted from standard procedures for hydrazide and hydrazone formation.[8]

Part A: Synthesis of Methyl 3-Amino-2,4,6-triiodobenzoate

  • Setup: Suspend this compound (1.0 eq) in methanol (MeOH).

  • Reaction: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

  • Heating: Heat the mixture to reflux and maintain for 6-12 hours until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction mixture and neutralize with a saturated solution of NaHCO₃. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the methyl ester.

Part B: Synthesis of 3-Amino-2,4,6-triiodobenzohydrazide

  • Setup: Dissolve the methyl ester from Part A (1.0 eq) in ethanol (EtOH).

  • Reaction: Add hydrazine hydrate (N₂H₄·H₂O) (5-10 eq) to the solution.

  • Heating: Heat the mixture to reflux for 8-16 hours. The product often precipitates out of the solution upon cooling.

  • Work-up: Cool the reaction mixture in an ice bath. Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure hydrazide.

Part C: Synthesis of Hydrazone Derivative

  • Setup: Dissolve the hydrazide from Part B (1.0 eq) in ethanol, heating gently if necessary.

  • Reaction: Add the desired aromatic or aliphatic aldehyde (1.1 eq) and a few drops of glacial acetic acid as a catalyst.

  • Heating: Heat the mixture to reflux for 3-5 hours.

  • Purification: Cool the solution to room temperature or in an ice bath. The hydrazone product will typically precipitate. Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol, isopropanol) to obtain the purified product.

Protocol: Physicochemical Characterization

The structural identity and purity of all synthesized compounds must be confirmed through standard analytical techniques.

Characterization Techniques

TechniqueInformation ProvidedExpected Observations for Core Structure
¹H NMR Proton environment, number of protonsAromatic proton signal (singlet or doublet), broad singlet for -NH₂ protons.
¹³C NMR Carbon skeleton, chemical environment of carbonsSignals for iodinated carbons (low intensity), carbonyl carbon (~165-175 ppm), and other aromatic carbons.
Mass Spec (MS) Molecular weight, fragmentation patternA molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated mass of the derivative.
IR Spectroscopy Presence of functional groupsC=O stretch (amide ~1650 cm⁻¹, ester ~1720 cm⁻¹), N-H stretch (~3300-3500 cm⁻¹), C=N stretch (hydrazone ~1620 cm⁻¹).[10]
Melting Point Purity assessmentA sharp and defined melting range indicates high purity.

References

Application Notes and Protocols for the Laboratory Scale Synthesis of 3-Amino-2,4,6-triiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2,4,6-triiodobenzoic acid is a key intermediate in the synthesis of various iodinated contrast agents, which are essential for diagnostic imaging techniques such as X-ray and computed tomography (CT). The high electron density of the iodine atoms attenuates X-rays, providing enhanced contrast in medical imaging. The synthesis of this compound typically involves the direct iodination of an aminobenzoic acid precursor. This document provides a detailed protocol for the laboratory-scale synthesis of this compound, focusing on a common method starting from 3-aminobenzoic acid.

Synthesis Pathway

The overall synthetic pathway involves the electrophilic substitution of iodine onto the aromatic ring of 3-aminobenzoic acid. The amino group is a strong activating group and directs the substitution to the ortho and para positions. Due to steric hindrance and the electronic effects of the carboxyl group, the iodine atoms are introduced at the 2, 4, and 6 positions. An oxidizing agent is typically required to generate a more reactive iodine species for the reaction to proceed efficiently.

Experimental Protocol

This protocol details the synthesis of this compound via the direct iodination of 3-aminobenzoic acid.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity
3-Aminobenzoic acidC₇H₇NO₂137.1413.7 g (0.1 mol)
Iodine (I₂)I₂253.8138.1 g (0.15 mol)
Iodic acid (HIO₃)HIO₃175.9117.6 g (0.1 mol)
Sulfuric acid (conc.)H₂SO₄98.08~50 mL
Acetic acid (glacial)CH₃COOH60.05250 mL
Sodium bisulfiteNaHSO₃104.06As needed
Deionized waterH₂O18.02As needed

Equipment:

  • 500 mL three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle

  • Dropping funnel

  • Buchner funnel and filter flask

  • Standard laboratory glassware

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 13.7 g (0.1 mol) of 3-aminobenzoic acid and 250 mL of glacial acetic acid. Stir the mixture to dissolve the starting material.

  • Addition of Iodine and Iodic Acid: To the stirred solution, add 38.1 g (0.15 mol) of iodine and 17.6 g (0.1 mol) of iodic acid.

  • Initiation of Reaction: Slowly and carefully add approximately 50 mL of concentrated sulfuric acid through the dropping funnel. The addition is exothermic, and the temperature of the reaction mixture should be monitored.

  • Reaction Conditions: Heat the reaction mixture to 80-90°C using a heating mantle and maintain this temperature for 4-6 hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate of the product should form.

  • Isolation of Crude Product: Pour the cooled reaction mixture into a beaker containing 500 mL of ice-cold deionized water. If the solution has a purple color due to excess iodine, add a saturated solution of sodium bisulfite dropwise until the color disappears.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with deionized water to remove any remaining acids and inorganic salts.

  • Drying: Dry the crude product in a vacuum oven at 60-70°C to a constant weight.

  • Purification (Optional): The crude this compound can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

Data Summary

ParameterValue
Starting Material3-Aminobenzoic acid
ProductThis compound
Molecular FormulaC₇H₄I₃NO₂[1]
Molecular Weight514.83 g/mol [1]
Typical Yield70-80%
Melting Point197-199 °C
AppearanceOff-white to pale yellow solid

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the laboratory synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction & Work-up cluster_end Final Product 3_Aminobenzoic_Acid 3-Aminobenzoic Acid Reaction Iodination Reaction (80-90°C, 4-6h) 3_Aminobenzoic_Acid->Reaction Reagents Iodine (I₂) Iodic Acid (HIO₃) Sulfuric Acid (H₂SO₄) Acetic Acid Reagents->Reaction Precipitation Precipitation in Ice Water Reaction->Precipitation Cooling Filtration Filtration & Washing Precipitation->Filtration Isolation Drying Drying Filtration->Drying Final_Product This compound Drying->Final_Product

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism Overview

The following diagram provides a simplified overview of the electrophilic aromatic substitution mechanism for the iodination of 3-aminobenzoic acid.

Reaction_Mechanism Start 3-Aminobenzoic Acid Attack Nucleophilic Attack by Aromatic Ring Start->Attack Electrophile_Gen Generation of Electrophilic Iodine (I⁺) Electrophile_Gen->Attack Intermediate Arenium Ion Intermediate Attack->Intermediate Deprotonation Deprotonation Intermediate->Deprotonation Product Triiodinated Product Deprotonation->Product

Caption: Simplified mechanism of electrophilic iodination.

References

Application Notes and Protocols for the Use of 3-Amino-2,4,6-triiodobenzoic Acid as a Heavy Atom Derivative in Protein Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heavy-atom derivatization is a venerable and powerful technique in protein crystallography for solving the phase problem, a critical step in determining the three-dimensional structure of proteins. This method involves the introduction of heavy atoms into the protein crystal, which significantly alters the X-ray diffraction pattern. By analyzing the differences between the diffraction data from native and derivatized crystals, initial phase information can be obtained, leading to the elucidation of the protein's structure.

3-Amino-2,4,6-triiodobenzoic acid is a small, commercially available compound that serves as an excellent candidate for a heavy atom derivative. Its three iodine atoms provide a strong anomalous signal, which is particularly useful for Single-wavelength Anomalous Dispersion (SAD) or Multi-wavelength Anomalous Dispersion (MAD) phasing experiments. The presence of both an amino and a carboxyl group on the benzene ring can facilitate specific interactions with the protein surface, leading to well-ordered binding and high-quality phasing data.

These application notes provide a comprehensive guide for utilizing this compound in protein crystallography, including protocols for crystal derivatization, data collection, and structure determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for designing effective derivatization experiments.

PropertyValueReference
Molecular Formula C₇H₄I₃NO₂[1]
Molecular Weight 514.83 g/mol [1]
Appearance Off-white to yellow powder
IUPAC Name This compound[1]
CAS Number 3119-15-1[1]

Experimental Protocols

The introduction of this compound into protein crystals can be achieved primarily through two methods: crystal soaking and co-crystallization. The choice of method depends on the stability of the crystals and the nature of the protein.

Protocol 1: Crystal Soaking

Crystal soaking is the most common method for preparing heavy atom derivatives. It involves transferring a native protein crystal into a solution containing the heavy atom compound. The following protocol is adapted from methodologies used for structurally similar iodinated compounds, such as 5-amino-2,4,6-triiodoisophthalic acid (I3C)[2].

Materials:

  • Well-diffracting native protein crystals.

  • This compound.

  • Mother liquor (the solution in which the crystals were grown).

  • Cryoprotectant solution.

  • Micropipettes.

  • Crystal mounting loops.

  • Liquid nitrogen.

Procedure:

  • Preparation of the Soaking Solution:

    • Prepare a stock solution of this compound. Due to its limited solubility in aqueous solutions, a stock solution in an organic solvent like DMSO may be necessary.

    • Prepare the final soaking solution by adding the heavy atom stock solution to the crystal's mother liquor. The final concentration of this compound should be screened across a range, for example, from 1 mM to 50 mM. The final concentration of any organic solvent should be kept to a minimum (typically ≤ 5%) to avoid crystal damage.

  • Crystal Soaking:

    • Carefully transfer a native protein crystal from its growth drop into a drop of the soaking solution.

    • The soaking time can vary significantly, from a few minutes to several hours. It is recommended to test a range of soaking times (e.g., 10 minutes, 1 hour, 4 hours, and overnight). A "quick-soak" method, involving high concentrations (e.g., 0.5 M) for a very short time (e.g., 10 seconds), has been successful for similar compounds and can be attempted[2].

  • Back-Soaking (Optional):

    • To remove non-specifically bound heavy atoms, a brief back-soak can be performed. Transfer the crystal from the soaking solution to a drop of mother liquor for a short period (e.g., 5-10 seconds)[2].

  • Cryoprotection and Freezing:

    • Transfer the derivatized crystal into a cryoprotectant solution. To minimize the loss of bound heavy atoms, the cryoprotectant can be supplemented with this compound at the same concentration as the soaking solution.

    • Loop the crystal and flash-cool it in liquid nitrogen.

Quantitative Soaking Parameters:

The optimal soaking conditions are protein-dependent and must be determined empirically. The following table provides a starting point for screening.

ParameterRange to ScreenNotes
Concentration 1 mM - 50 mM (or up to 0.5 M for quick soaks)Higher concentrations may increase occupancy but can also lead to crystal damage.
Soaking Time 10 seconds - 24 hoursShorter times are often sufficient for small compounds and can minimize crystal damage.
pH As per mother liquorThe charge of the amino and carboxyl groups will be pH-dependent, potentially affecting binding.
Temperature 4°C or Room TemperatureAs per crystallization conditions.
Protocol 2: Co-crystallization

In cases where soaking damages the crystals, co-crystallization can be an alternative. This involves adding the heavy atom compound to the protein solution before setting up crystallization trials.

Procedure:

  • Complex Formation:

    • Incubate the purified protein with this compound. A molar excess of the heavy atom compound (e.g., 10-fold) is recommended. The incubation time can range from 30 minutes to a few hours.

  • Crystallization Screening:

    • Set up crystallization trials with the protein-heavy atom complex using standard screening kits.

  • Crystal Optimization:

    • Optimize any initial hits to obtain diffraction-quality crystals.

Data Collection and Phasing

Once derivatized crystals are obtained, X-ray diffraction data can be collected.

  • Wavelength Selection: For SAD or MAD phasing, data should be collected at or near the iodine absorption edge (~0.37 Å). However, due to the high energy, this is not always feasible. A significant anomalous signal from iodine can also be measured at longer wavelengths, such as that of a copper rotating anode source (Cu Kα; ~1.54 Å)[2].

  • Data Processing: The diffraction data should be processed and scaled using standard crystallographic software (e.g., XDS, HKL2000).

  • Heavy Atom Substructure Determination: The positions of the iodine atoms in the crystal lattice can be determined using programs like SHELXD or hkl2map.

  • Phasing and Density Modification: The initial phases calculated from the heavy atom substructure can be improved through density modification and phase extension using programs like SHELXE, RESOLVE, or PHENIX.

Visualizations

Experimental Workflow for Heavy Atom Derivatization

The following diagram illustrates the general workflow for preparing heavy atom derivatives of protein crystals using this compound.

experimental_workflow cluster_prep Preparation cluster_derivatization Derivatization Methods cluster_post Post-Derivatization Native_Crystal Native Protein Crystal Soaking Soaking Native_Crystal->Soaking Heavy_Atom_Solution 3-Amino-2,4,6- triiodobenzoic acid Solution Heavy_Atom_Solution->Soaking Co_crystallization Co-crystallization Heavy_Atom_Solution->Co_crystallization Cryoprotection Cryoprotection Soaking->Cryoprotection Co_crystallization->Cryoprotection Data_Collection X-ray Data Collection Cryoprotection->Data_Collection Phasing Phasing & Structure Solution Data_Collection->Phasing Protein_Solution Protein Solution Protein_Solution->Co_crystallization

Caption: General workflow for protein crystal derivatization.

Logical Relationship of Phasing Methods

The diagram below outlines the relationship between different experimental phasing methods that can utilize heavy atom derivatives like this compound.

phasing_methods cluster_methods Experimental Phasing Methods Derivative_Crystal Derivatized Crystal (with this compound) SIR SIR (Single Isomorphous Replacement) Derivative_Crystal->SIR Isomorphous Difference MIR MIR (Multiple Isomorphous Replacement) Derivative_Crystal->MIR Isomorphous Difference Native_Data Native Data Anomalous_Data Anomalous Data Derivative_Crystal->Anomalous_Data SAD SAD (Single-wavelength Anomalous Dispersion) MAD MAD (Multi-wavelength Anomalous Dispersion) Native_Data->SIR Native_Data->MIR Anomalous_Data->SAD Anomalous_Data->MAD

Caption: Relationship between heavy atom derivatives and phasing methods.

Troubleshooting

  • Crystal Cracking or Dissolving: This is a common issue during soaking. Try reducing the concentration of the heavy atom, decreasing the soaking time, or changing the solvent for the heavy atom stock solution. Co-crystallization may be a necessary alternative.

  • No Binding/Low Occupancy: If no significant electron density for the heavy atom is observed, increase the concentration and/or soaking time. Ensure the pH of the mother liquor is compatible with potential binding interactions. The accessibility of potential binding sites on the protein surface within the crystal lattice can also be a limiting factor.

  • Non-isomorphism: Significant changes in unit cell dimensions between native and derivatized crystals can complicate phasing. Shorter soaking times can often minimize non-isomorphism.

By following these guidelines and systematically screening conditions, researchers can effectively utilize this compound as a powerful tool for de novo protein structure determination.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-2,4,6-triiodobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the synthesis of 3-Amino-2,4,6-triiodobenzoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield Incomplete Iodination: Insufficient iodinating agent, suboptimal temperature, or inadequate reaction time can lead to incomplete conversion of the starting material.- Optimize Reagent Stoichiometry: Ensure a sufficient excess of the iodinating agent is used. - Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction until the starting material is consumed. - Control Temperature: Maintain the optimal reaction temperature. For the iodination of m-aminobenzoic acid with iodine monochloride, a temperature of 85-90°C for 5-6 hours is recommended.[1]
Product Loss During Work-up: The product may be lost during filtration, washing, or recrystallization steps.- Minimize Wash Volumes: Use minimal amounts of cold solvent to wash the product and reduce solubility losses. - Optimize Purification: Carefully select the recrystallization solvent to maximize recovery. Ensure complete precipitation before filtration.
Side Reactions: Formation of byproducts can consume reactants and reduce the yield of the desired product.- Control Reaction Conditions: Strictly control parameters like pH and temperature to minimize side reactions. For instance, the iodination of m-aminobenzoic acid is typically carried out at a pH of 2-3.[1] - Purification: Employ appropriate purification techniques to remove byproducts.
Presence of Di-iodinated Impurities Incomplete Iodination: The primary cause is the incomplete reaction, where not all three iodine atoms are substituted onto the benzene ring.- Increase Reaction Time/Temperature: Prolonging the reaction time or slightly increasing the temperature (within the stable range of the reactants and products) can drive the reaction to completion. - Excess Iodinating Agent: Using a larger excess of the iodinating agent can favor the formation of the tri-iodinated product.
Product Discoloration (e.g., yellow, brown) Presence of Free Iodine: Residual iodine from the reaction can impart a color to the final product.- Quenching: After the reaction is complete, add a reducing agent like sodium metabisulfite to remove any unreacted iodine.[1]
Impurity Formation: The presence of colored impurities can also lead to discoloration.- Decolorization: Use activated carbon during the purification process to remove colored impurities.[1] A common method involves dissolving the crude product in an alkaline solution, treating with activated carbon, and then re-precipitating the purified product by acidification.[1]
Difficulty in Product Isolation/Precipitation Incorrect pH: The product's solubility is highly dependent on the pH of the solution.- Adjust pH: this compound is least soluble at its isoelectric point. Carefully adjust the pH of the solution to 2-3 with an acid (e.g., hydrochloric acid) to ensure complete precipitation.[1]
Supersaturation: The product may remain in a supersaturated solution and fail to precipitate.- Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure product to induce crystallization. - Cooling: Ensure the solution is adequately cooled to reduce solubility and promote precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most common and direct starting material is 3-aminobenzoic acid (m-aminobenzoic acid).[1]

Q2: What are the key reaction parameters to control for a high-yield synthesis?

The key parameters to control are:

  • pH: The initial pH of the reaction mixture should be acidic, typically around 2-3.[1]

  • Temperature: The reaction is often carried out at elevated temperatures, for example, 85-90°C.[1]

  • Reaction Time: Sufficient reaction time (e.g., 5-6 hours) is crucial for complete iodination.[1]

  • Stoichiometry of Iodinating Agent: An excess of the iodinating agent is necessary to ensure complete tri-iodination.

Q3: How can I purify the crude this compound?

A common purification method involves the following steps:

  • Dissolve the crude product in an aqueous alkaline solution (e.g., sodium hydroxide) to form the sodium salt.[1]

  • Treat the solution with activated carbon to decolorize it.[1]

  • Filter the solution to remove the activated carbon.

  • Acidify the filtrate with an acid (e.g., hydrochloric acid) to a pH of 2-3 to precipitate the purified this compound.[1]

  • Collect the precipitate by filtration, wash with water, and dry.[1]

Q4: What safety precautions should be taken during this synthesis?

  • Work in a well-ventilated fume hood, especially when handling iodine monochloride and hydrochloric acid.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Iodine and its compounds can be corrosive and harmful if inhaled or ingested. Handle with care.

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Aminobenzoic Acid

This protocol is based on the iodination of m-aminobenzoic acid using iodine monochloride.[1]

Materials:

  • m-Aminobenzoic acid

  • 30% Hydrochloric acid

  • Iodine monochloride solution in 20% sodium chloride

  • Sodium metabisulfite

  • 40% Sodium hydroxide solution

  • Activated carbon

  • Deionized water

Procedure:

  • In a reaction vessel, add m-aminobenzoic acid.

  • Adjust the pH of the mixture to 2-3 with 30% hydrochloric acid.

  • Add the iodine monochloride solution to the reaction mixture.

  • Stir the mixture at room temperature for 3 hours.

  • Slowly raise the temperature to 85-90°C and maintain it for 5-6 hours. Monitor the reaction progress by checking the melting point of a withdrawn solid sample; the reaction is complete when the melting point is above 180°C.

  • After the reaction is complete, add a sufficient amount of sodium metabisulfite to quench any free iodine.

  • Filter the hot solution and wash the filter cake with water to obtain the crude product.

  • To purify, add the crude product to water and add 40% sodium hydroxide solution to form the sodium salt, heating to 60°C to dissolve.

  • Cool the solution and filter to obtain crystals of the sodium salt.

  • Add the crystals to 5-6 times their weight in water and heat to 60-70°C.

  • Add 2% activated carbon to decolorize the solution and filter.

  • Adjust the pH of the filtrate to 2-3 with hydrochloric acid to precipitate the purified product.

  • Filter the precipitate, wash with water, and dry to obtain this compound. A yield of 72.4% has been reported for this method.[1]

Data Presentation

Table 1: Reaction Conditions for the Synthesis of this compound

ParameterValueReference
Starting Materialm-Aminobenzoic acid[1]
Iodinating AgentIodine monochloride[1]
pH2-3[1]
Initial Reaction TemperatureRoom Temperature[1]
Main Reaction Temperature85-90°C[1]
Reaction Time3 hours at RT, 5-6 hours at 85-90°C[1]
Quenching AgentSodium metabisulfite[1]
Reported Yield72.4%[1]

Visualizations

Synthesis_Pathway 3-Aminobenzoic_Acid 3-Aminobenzoic Acid Reaction Iodination 3-Aminobenzoic_Acid->Reaction Iodinating_Agent Iodine Monochloride (in 20% NaCl) Iodinating_Agent->Reaction Product This compound Reaction->Product HCl HCl (pH 2-3) HCl->Reaction Heat 85-90°C Heat->Reaction

Caption: Synthesis pathway of this compound.

Experimental_Workflow A 1. Reactant Preparation (3-Aminobenzoic Acid, HCl) B 2. Iodination (Add ICl, Stir at RT, Heat to 85-90°C) A->B C 3. Quenching (Add Sodium Metabisulfite) B->C D 4. Isolation of Crude Product (Filter and Wash) C->D E 5. Purification (Dissolve in NaOH, Decolorize, Re-precipitate with HCl) D->E F 6. Final Product (Filter, Wash, Dry) E->F

Caption: General experimental workflow for the synthesis.

Troubleshooting_Tree Start Low Yield? IncompleteReaction Check for unreacted starting material (TLC/HPLC) Start->IncompleteReaction Yes Discoloration Product Discolored? Start->Discoloration No Yes_IR Yes IncompleteReaction->Yes_IR Present No_IR No IncompleteReaction->No_IR Absent Solution_IR Increase reaction time/temperature or excess of iodinating agent Yes_IR->Solution_IR ProductLoss Review work-up and purification steps. Minimize wash volumes. No_IR->ProductLoss Yes_Discolor Yes Discoloration->Yes_Discolor Solution_Discolor Quench with sodium metabisulfite and/or treat with activated carbon during purification. Yes_Discolor->Solution_Discolor

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Iodination of 3-Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the iodination of 3-aminobenzoic acid. The information is designed to help overcome common challenges and side reactions encountered during this electrophilic aromatic substitution.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the mono-iodination of 3-aminobenzoic acid?

The major product expected from the mono-iodination of 3-aminobenzoic acid is 3-amino-5-iodobenzoic acid . This is due to the directing effects of the substituents on the aromatic ring. The amino group (-NH₂) is a strong activating group and an ortho-, para-director, while the carboxylic acid group (-COOH) is a deactivating group and a meta-director.[1] Both groups direct the incoming electrophile (iodine) to the C5 position, making it the most electronically favorable site for substitution.[1]

Q2: What are the most common side reactions to be aware of during the iodination of 3-aminobenzoic acid?

The primary side reactions include:

  • Polyiodination: The formation of di- or even tri-iodinated products due to the strong activating nature of the amino group.

  • Oxidation: The amino group is susceptible to oxidation by the iodinating agent or reaction conditions, often leading to the formation of colored impurities and tar-like substances.

  • Isomer Formation: While 3-amino-5-iodobenzoic acid is the major product, trace amounts of other isomers may form.

  • Decarboxylation: Aromatic carboxylic acids, particularly those with activating groups, can undergo decarboxylation under certain iodination conditions.[2]

Q3: Which iodinating agents are commonly used for this reaction?

Commonly used iodinating agents for activated aromatic rings like 3-aminobenzoic acid include:

  • Molecular iodine (I₂) in the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂), nitric acid, or a base like sodium bicarbonate.

  • N-Iodosuccinimide (NIS): A milder and often more selective iodinating agent that can help reduce oxidation-related side reactions.[3]

  • Iodine monochloride (ICl): A more reactive iodinating agent that can be effective but may also lead to more side products if not carefully controlled.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) . By spotting the reaction mixture alongside the starting material (3-aminobenzoic acid), you can observe the consumption of the starting material and the formation of the product spot(s). High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[1][4]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the iodination of 3-aminobenzoic acid.

Problem Possible Cause(s) Troubleshooting Steps
Low yield of the desired mono-iodinated product. Incomplete reaction.- Increase reaction time and continue monitoring by TLC. - Gently warm the reaction mixture if using a mild iodinating agent like NIS (monitor for side product formation). - Ensure the oxidizing agent is active and added in the correct stoichiometry.
Formation of multiple products (polyiodination).- See "Formation of di- and tri-iodinated byproducts" below.
The reaction mixture turns dark brown or black, or forms a tar-like substance. Oxidation of the amino group.- Use a milder iodinating agent such as N-Iodosuccinimide (NIS).[3] - Protect the amino group as an acetamide before iodination. The acetyl group can be removed later by hydrolysis. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation. - Ensure the reaction temperature is not too high.
Formation of di- and tri-iodinated byproducts is observed on TLC/HPLC. The amino group is a strong activating group, making the product susceptible to further iodination.- Carefully control the stoichiometry; use a 1:1 molar ratio of 3-aminobenzoic acid to the iodinating agent.[3] - Add the iodinating agent slowly and in portions to maintain a low concentration in the reaction mixture. - Protect the amino group by converting it to an acetamide. The acetyl group moderates the activating effect and provides steric hindrance, favoring mono-iodination at the para position.[3]
Evidence of decarboxylation (e.g., gas evolution, formation of iodoaniline). The reaction conditions are too harsh (e.g., high temperature, strong acid).- Use milder reaction conditions. - Avoid excessively high temperatures. - If possible, perform the reaction under neutral or slightly basic conditions.
Difficulty in purifying the product from starting material and/or di-iodinated byproduct. Similar polarities of the components.- Recrystallization: This is a common method for purifying substituted benzoic acids. Experiment with different solvent systems. - Column Chromatography: Use silica gel chromatography with an appropriate solvent gradient (e.g., a mixture of ethyl acetate and hexane with a small amount of acetic acid to improve peak shape) to separate the components.

Data Presentation

The following table summarizes the expected outcomes and factors influencing the iodination of 3-aminobenzoic acid. Quantitative data for specific conditions can vary, but these trends are generally observed.

Reaction Condition Iodinating Agent Expected Major Product Potential Side Products Approximate Yield Range (Mono-iodinated Product) Key Considerations
MildN-Iodosuccinimide (NIS)3-amino-5-iodobenzoic acidDi-iodinated products, oxidized byproducts60-80%Good for minimizing oxidation. Stoichiometry is critical to control polyiodination.
ModerateI₂ / NaHCO₃3-amino-5-iodobenzoic acidDi-iodinated products, some oxidation50-70%The base helps to neutralize HI formed during the reaction.
ForcingI₂ / H₂O₂ or ICl3-amino-5-iodobenzoic acidSignificant amounts of di- and tri-iodinated products, oxidation, potential decarboxylationHighly variable, can be lower for the mono-iodinated productMore reactive but less selective. Requires careful control of temperature and stoichiometry.

Experimental Protocols

Protocol 1: Selective Mono-iodination using N-Iodosuccinimide (NIS)

This protocol is designed for the selective mono-iodination of 3-aminobenzoic acid, aiming to minimize side reactions.

Materials:

  • 3-Aminobenzoic acid

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (or another suitable polar aprotic solvent)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-aminobenzoic acid (1.0 eq) in acetonitrile.

  • Addition of NIS: To the stirred solution, add N-Iodosuccinimide (1.05 eq) in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted NIS.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain pure 3-amino-5-iodobenzoic acid.

Visualizations

Logical Relationship of Side Reactions

Side_Reactions Start 3-Aminobenzoic Acid Desired 3-Amino-5-iodobenzoic Acid (Mono-iodinated) Start->Desired Iodination (Controlled) Oxidized Oxidized Byproducts (Tars) Start->Oxidized Oxidation (Harsh Conditions) Decarboxylated 3-Iodoaniline Start->Decarboxylated Decarboxylation (High Temp.) Poly Di/Tri-iodinated Products Desired->Poly Further Iodination (Excess Reagent)

Caption: Key side reactions in the iodination of 3-aminobenzoic acid.

Experimental Workflow for Iodination and Purification

Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve 3-Aminobenzoic Acid in Solvent add_reagent Add Iodinating Agent (e.g., NIS) dissolve->add_reagent monitor Monitor by TLC add_reagent->monitor quench Quench with Na₂S₂O₃ monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water & Brine extract->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography dry->chromatography product Pure 3-Amino-5-iodobenzoic Acid chromatography->product

Caption: Workflow for the iodination and purification of 3-aminobenzoic acid.

References

Technical Support Center: Purification of 3-Amino-2,4,6-triiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of 3-Amino-2,4,6-triiodobenzoic acid. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you achieve a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities in crude this compound typically arise from the starting materials and side reactions during synthesis. These can include:

  • Unreacted 3-Aminobenzoic Acid: The starting material for the iodination reaction.

  • Incompletely Iodinated Species: Mono- and di-iodinated aminobenzoic acids are common byproducts if the iodination reaction does not go to completion.

  • Positional Isomers: Although the amino group strongly directs iodination to the 2, 4, and 6 positions, trace amounts of other isomers may form.

  • Degradation Products: The compound can be sensitive to light and high temperatures, which may lead to the formation of colored impurities.

Q2: How do I choose the best solvent for the recrystallization of this compound?

A2: The ideal recrystallization solvent should dissolve the compound well at its boiling point but poorly at low temperatures. For this compound, which is a polar molecule, polar solvents are generally a good starting point. A solvent screening is recommended to find the optimal conditions. Based on the solubility of similar aromatic acids, a mixture of ethanol and water is often a good choice.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound. A reverse-phase HPLC method can be used to separate the target compound from its impurities.[1] Additionally, melting point analysis can be a quick indicator of purity; a sharp melting point close to the literature value (197-199 °C) suggests high purity.

Troubleshooting Guide

This guide addresses common problems encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield After Recrystallization - The chosen solvent is too good at room temperature, leading to significant product loss in the mother liquor.- Too much solvent was used during the dissolution step.- Premature crystallization occurred during hot filtration.- Select a solvent in which the compound has lower solubility at room temperature.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.
"Oiling Out" Instead of Crystallization - The solution is supersaturated, and the compound is coming out of solution above its melting point.- The cooling process is too rapid.- High levels of impurities are depressing the melting point of the mixture.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Try a different solvent system.- Consider a preliminary purification step, such as a charcoal treatment, to remove impurities.
No Crystal Formation Upon Cooling - The solution is not saturated enough (too much solvent was used).- The solution is supersaturated but lacks nucleation sites.- Evaporate some of the solvent to increase the concentration and then allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod at the liquid surface or by adding a seed crystal of the pure compound.
Colored Crystals - The presence of colored impurities from the synthesis or degradation.- Add a small amount of activated charcoal to the hot solution before filtration. Be aware that activated charcoal can also adsorb some of your product, so use it sparingly.

Experimental Protocols

Recrystallization of this compound

This protocol describes a general procedure for the purification of crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and begin heating on a hot plate with stirring.

  • Solvent Addition: Gradually add hot deionized water to the stirring ethanol mixture until the solid completely dissolves. The goal is to use the minimum amount of the hot solvent mixture to achieve dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then gently reheat the solution to a boil for a few minutes.

  • Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot filtration. Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper. Quickly pour the hot solution through the filter paper into the clean, hot flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature.

HPLC Analysis for Purity Assessment

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Data Presentation

Table 1: Solvent Selection for Recrystallization

Solvent SystemSolubility at Room TemperatureSolubility at Boiling PointComments
WaterLowModerateMay require a large volume of water.
EthanolModerateHighGood solubility at high temperatures, but may lead to some loss in the mother liquor.
Ethanol/WaterLowHighA good mixed solvent system that can be optimized for high yield and purity.
AcetoneModerateHighCan be an effective solvent, but its volatility may require careful handling.

Visualizations

Purification_Workflow crude_product Crude 3-Amino-2,4,6- triiodobenzoic Acid dissolution Dissolution in minimal hot solvent (e.g., Ethanol/Water) crude_product->dissolution hot_filtration Hot Filtration (optional, to remove insoluble impurities) dissolution->hot_filtration crystallization Slow Cooling & Crystallization dissolution->crystallization If no insoluble impurities hot_filtration->crystallization vacuum_filtration Vacuum Filtration to isolate crystals crystallization->vacuum_filtration washing Washing with ice-cold solvent vacuum_filtration->washing drying Drying under vacuum washing->drying pure_product Pure 3-Amino-2,4,6- triiodobenzoic Acid drying->pure_product

Caption: Experimental workflow for the purification of this compound by recrystallization.

Caption: A logical workflow for troubleshooting common issues during the purification process.

References

optimizing reaction conditions for the synthesis of 3-Amino-2,4,6-triiodobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-Amino-2,4,6-triiodobenzoic Acid

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the common synthesis routes.

Route 1: Direct Iodination of 3-Aminobenzoic Acid

Question 1: Low Yield of this compound

  • Potential Causes:

    • Incomplete Iodination: The iodinating agent may not be reactive enough, or the reaction conditions may not be optimal for complete tri-iodination.

    • Suboptimal Temperature: The reaction temperature is a critical parameter. Temperatures that are too low can lead to a slow reaction rate, while excessively high temperatures may cause degradation of the starting material or product.[1]

    • Incorrect pH: The pH of the reaction mixture can influence the reactivity of the starting material and the iodinating agent. A pH range of 2-3 is often recommended.[2]

    • Product Loss During Work-up: Significant amounts of the product can be lost during filtration, washing, and purification steps.

  • Troubleshooting Strategies:

    • Optimize Iodinating Agent: Ensure the purity and reactivity of the iodinating agent, such as iodine monochloride.[2]

    • Temperature Control: Carefully control the reaction temperature. A common approach involves stirring at room temperature for an initial period, followed by slowly raising the temperature to 85-90°C.[1][2]

    • pH Adjustment: Adjust the initial pH of the 3-aminobenzoic acid solution to 2-3 using an acid like hydrochloric acid.[2]

    • Careful Work-up: After the reaction, ensure efficient filtration and wash the product with minimal amounts of cold solvent to reduce losses.

Question 2: Presence of Di-iodinated and Mono-iodinated Impurities

  • Potential Causes:

    • Insufficient Iodinating Agent: An inadequate amount of the iodinating agent will lead to incomplete iodination of the aromatic ring.

    • Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to achieve complete tri-iodination.

    • Poor Mixing: Inefficient stirring can lead to localized areas of low reagent concentration, resulting in incomplete reactions.

  • Troubleshooting Strategies:

    • Stoichiometry: Use a stoichiometric excess of the iodinating agent to drive the reaction towards the tri-iodinated product.

    • Reaction Monitoring: Monitor the reaction progress using techniques like HPLC or TLC to ensure the disappearance of starting material and intermediates. The reaction is often run for 5-6 hours at elevated temperatures.[2]

    • Vigorous Stirring: Ensure efficient and continuous stirring throughout the reaction to maintain a homogeneous mixture.

Question 3: Product Discoloration (e.g., Lavender or Yellow)

  • Potential Causes:

    • Presence of Free Iodine: Residual free iodine from the reaction can impart color to the final product.

    • Formation of Colored Byproducts: Side reactions or degradation of the product at high temperatures can lead to colored impurities.

  • Troubleshooting Strategies:

    • Quenching Excess Iodine: After the reaction is complete, add a reducing agent like sodium metabisulfite to remove any unreacted iodine.[2]

    • Purification: The crude product can be purified by dissolving it in an alkaline solution to form the sodium salt, followed by treatment with activated carbon to decolorize the solution. The purified acid is then precipitated by adjusting the pH back to 2-3.[2]

Route 2: Iodination of 3,5-Diaminobenzoic Acid

This route is often a precursor step in the synthesis of diatrizoic acid, where the diamino intermediate is subsequently acetylated.

Question 1: Instability of the 3,5-Diamino-2,4,6-triiodobenzoic Acid Intermediate

  • Potential Cause:

    • The 3,5-diamino-2,4,6-triiodobenzoic acid intermediate is known to be unstable, which can lead to degradation and lower yields in subsequent steps.[3][4]

  • Troubleshooting Strategy:

    • Proceed to the Next Step Quickly: It is recommended to use the isolated 3,5-diamino-2,4,6-triiodobenzoic acid in the subsequent acetylation step as soon as possible, minimizing storage time.[4]

Question 2: Low Yield of the Tri-iodinated Diamino Product

  • Potential Causes:

    • Suboptimal Reaction Conditions: Similar to the direct iodination of 3-aminobenzoic acid, factors like temperature, reaction time, and reagent concentration are crucial.

    • Degradation of the Intermediate: The instability of the product can contribute to lower isolated yields.[4]

  • Troubleshooting Strategies:

    • Optimized Protocol: One documented method involves reacting 3,5-diaminobenzoic acid with potassium iodide and hydrogen peroxide in the presence of sulfuric acid. The temperature is initially controlled at 30°C during the addition of H₂O₂ and then raised to 55°C for 3 hours.[5][6]

    • Alternative Iodinating Agent: Another approach uses a sodium iododichloride (NaICl₂) solution, with the reaction conducted at 50-55°C for about 24 hours.[3]

Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for the synthesis of this compound?

The primary starting material is typically 3-aminobenzoic acid for direct iodination.[2] An alternative route, often used as an intermediate step for other compounds, starts with 3,5-diaminobenzoic acid.[3][5]

Q2: What are the common iodinating agents used in this synthesis?

Common iodinating agents include iodine monochloride (ICl) and a combination of an iodide salt (like potassium iodide) with an oxidizing agent (like hydrogen peroxide).[2][5] Sodium iododichloride (NaICl₂) is also used.[3]

Q3: What are the typical reaction temperatures and times?

Reaction conditions vary depending on the specific protocol. For the direct iodination of 3-aminobenzoic acid, the reaction may be stirred at room temperature for a few hours and then heated to 85-90°C for 5-6 hours.[2] For the iodination of 3,5-diaminobenzoic acid, temperatures can range from 30°C to 55°C, with reaction times from 3 to 24 hours.[3][5]

Q4: How can the purity of the final product be assessed?

The purity of this compound can be determined by measuring its melting point (literature values are around 197-199°C) and using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[2]

Q5: What are the main safety precautions to consider during this synthesis?

  • Handle strong acids (e.g., hydrochloric acid, sulfuric acid) and corrosive reagents with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction can be exothermic, especially during the addition of acids. Perform these additions slowly and with adequate cooling.

  • Work in a well-ventilated fume hood to avoid inhaling any volatile or hazardous fumes.

  • This compound itself is classified as an irritant and can be harmful if swallowed or in contact with skin.[2]

Data Presentation

Table 1: Comparison of Reaction Conditions for Iodination

ParameterRoute 1: Iodination of 3-Aminobenzoic Acid[2]Route 2: Iodination of 3,5-Diaminobenzoic Acid (Method A)[5][6]Route 2: Iodination of 3,5-Diaminobenzoic Acid (Method B)[3]
Starting Material 3-Aminobenzoic Acid3,5-Diaminobenzoic Acid3,5-Diaminobenzoic Acid
Iodinating System Iodine Monochloride in NaCl solutionPotassium Iodide / Hydrogen PeroxideSodium Iododichloride (NaICl₂) solution
Acid Catalyst Hydrochloric Acid (for pH adjustment)Sulfuric AcidNot specified
Initial Temperature Room Temperature30°C50-55°C
Reaction Temperature 85-90°C55°C50-55°C
Reaction Time 5-6 hours at elevated temperature3 hours at elevated temperature~24 hours
Reported Yield 72.4%Not explicitly stated for this stepNot explicitly stated for this step

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Aminobenzoic Acid[2]
  • Preparation: In a reaction vessel, add 3-aminobenzoic acid and adjust the pH to 2-3 with 30% hydrochloric acid.

  • Iodination: Add a solution of iodine monochloride in 20% sodium chloride solution to the reaction vessel.

  • Initial Reaction: Stir the mixture at room temperature for 3 hours.

  • Heating: Slowly raise the temperature of the reaction mixture to 85-90°C and maintain it for 5-6 hours. Monitor the reaction until the melting point of a solid sample is above 180°C.

  • Quenching: After the reaction is complete, add an appropriate amount of sodium metabisulfite to remove any free iodine.

  • Isolation of Crude Product: Filter the reaction mixture and wash the filter cake with water to obtain the crude product.

  • Purification:

    • Add the crude product to a solution of 40% sodium hydroxide and water to form the sodium salt. Heat to 60°C to dissolve.

    • Cool the solution and filter to obtain crystals of the sodium salt.

    • Dissolve the crystals in 5-6 times their weight in water and heat to 60-70°C.

    • Add 2% activated carbon to decolorize the solution and filter.

    • Adjust the pH of the filtrate to 2-3 with hydrochloric acid to precipitate the purified this compound.

  • Final Product Isolation: Filter the precipitate, wash with water, and dry to obtain the final product.

Protocol 2: Synthesis of 3,5-Diamino-2,4,6-triiodobenzoic Acid[5][6]
  • Preparation: Add 3,5-diaminobenzoic acid (50.0g) and purified water (2100ml) to a suitable reaction vessel.

  • Acidification: Add sulfuric acid (50.0g) dropwise to the mixture.

  • Addition of Iodide: Add potassium iodide (180.0g) to the vessel.

  • Oxidation: Control the temperature at 30°C and add 30% hydrogen peroxide (119.2g) dropwise.

  • Heating: After the addition is complete, raise the reaction temperature to 55°C and maintain for 3 hours.

  • Work-up: The patent describes further steps of ammoniation and acidification to purify the intermediate.[5]

Visualizations

experimental_workflow_route1 cluster_prep Preparation cluster_reaction Iodination Reaction cluster_workup Work-up & Purification start 3-Aminobenzoic Acid ph_adjust Adjust pH to 2-3 (HCl) start->ph_adjust Dissolve add_icl Add Iodine Monochloride ph_adjust->add_icl React stir_rt Stir at RT (3h) add_icl->stir_rt heat Heat to 85-90°C (5-6h) stir_rt->heat quench Quench with Sodium Metabisulfite heat->quench filter_crude Filter Crude Product quench->filter_crude purify Purification (Base, Carbon, Acid) filter_crude->purify end_product This compound purify->end_product

Caption: Workflow for the synthesis of this compound via direct iodination.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Strategies issue Low Product Yield cause1 Incomplete Iodination issue->cause1 cause2 Suboptimal Temperature issue->cause2 cause3 Incorrect pH issue->cause3 cause4 Work-up Losses issue->cause4 sol1 Optimize Reagent Stoichiometry & Reaction Time cause1->sol1 sol2 Maintain Optimal Temperature Profile cause2->sol2 sol3 Ensure Initial pH is 2-3 cause3->sol3 sol4 Careful Filtration & Washing cause4->sol4

Caption: Troubleshooting logic for addressing low yield in the synthesis reaction.

References

minimizing byproduct formation in 3-Amino-2,4,6-triiodobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-2,4,6-triiodobenzoic acid. The information is structured to address common challenges in minimizing byproduct formation and maximizing product purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the critical iodination step of 3-aminobenzoic acid.

Common Byproducts and Their Origins

The primary byproducts in this synthesis are typically under-iodinated species. The activating amino group directs iodination to the ortho and para positions. Incomplete iodination is a common source of impurities.

Byproduct NameChemical StructureCommon Cause
3-Amino-2,4-diiodobenzoic acidC₇H₅I₂NO₂Insufficient iodinating agent, suboptimal reaction temperature, or inadequate reaction time.
3-Amino-2,6-diiodobenzoic acidC₇H₅I₂NO₂Suboptimal reaction conditions leading to incomplete iodination.
3-Amino-4,6-diiodobenzoic acidC₇H₅I₂NO₂Incomplete reaction, potentially due to poor reagent mixing or temperature control.
Unreacted 3-Aminobenzoic acidC₇H₇NO₂Insufficient iodinating agent or reaction time.

Troubleshooting Scenarios in Q&A Format

Q1: My final product shows significant peaks corresponding to di-iodinated species in the HPLC analysis. How can I minimize these byproducts?

A1: The presence of di-iodinated byproducts indicates incomplete iodination. To address this, consider the following optimization strategies:

  • Stoichiometry of Iodinating Agent: Ensure that a sufficient molar excess of the iodinating agent (e.g., iodine monochloride or an in-situ generated iodine species) is used. The highly activating nature of the amino group requires enough reagent to achieve tri-iodination.

  • Reaction Temperature: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they may also lead to degradation of the starting material or product. A typical temperature range for the iodination of aminobenzoic acids is between 50°C and 90°C.[1] It is advisable to start at the lower end of this range and optimize.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction should be allowed to proceed until the starting material and di-iodinated intermediates are no longer detectable. Reaction times can range from a few hours to over 24 hours.[2]

  • pH Control: The pH of the reaction mixture can influence the reactivity of the starting material and the iodinating species. For the iodination of m-aminobenzoic acid, adjusting the pH to 2-3 with hydrochloric acid at the start of the reaction is a common practice.[1]

Q2: The isolated product is a dark-colored or yellow powder instead of the expected off-white to light-yellow solid. What is the cause and how can I purify it?

A2: A dark coloration often indicates the presence of residual free iodine or other colored impurities.

  • Removal of Free Iodine: After the reaction is complete, any remaining free iodine can be quenched by adding a reducing agent such as a saturated aqueous solution of sodium thiosulfate or sodium metabisulfite until the reddish-brown color disappears.[1]

  • Purification by Recrystallization: Recrystallization is an effective method for removing colored impurities. A suitable solvent system, such as an ethanol/water or methanol/water mixture, can be used. The crude product can be dissolved in the hot solvent, treated with activated charcoal to adsorb colored impurities, and then hot-filtered. Slow cooling of the filtrate should yield purer, lighter-colored crystals.

Q3: The overall yield of my synthesis is consistently low. What are the potential causes and how can I improve it?

A3: Low yields can result from several factors throughout the synthesis and purification process.

  • Incomplete Reactions: As discussed in Q1, ensure the iodination reaction goes to completion by optimizing stoichiometry, temperature, and time.

  • Product Loss During Work-up: Significant product loss can occur during filtration, washing, and transfer steps. Ensure efficient filtration and wash the product cake with a minimal amount of cold solvent to reduce losses.

  • Instability of Intermediates: Some intermediates in related syntheses, such as 3,5-diamino-2,4,6-triiodobenzoic acid, are known to be unstable.[3] While this compound is generally more stable, prolonged exposure to harsh conditions should be avoided.

  • Suboptimal Purification: During recrystallization, using too much solvent or cooling the solution too quickly can lead to a lower recovery of the purified product.

Frequently Asked Questions (FAQs)

Q1: What is the role of the activating group in the iodination of 3-aminobenzoic acid?

A1: The amino (-NH₂) group is a powerful activating group in electrophilic aromatic substitution reactions. It increases the electron density of the aromatic ring, particularly at the ortho (positions 2 and 6) and para (position 4) positions relative to the amino group, making these sites more susceptible to attack by the electrophilic iodine species.

Q2: What are some common iodinating agents used for this synthesis?

A2: Common iodinating agents include iodine monochloride (ICl), or a combination of an iodine source (like potassium iodide) and an oxidizing agent (like hydrogen peroxide or iodic acid) to generate a more reactive electrophilic iodine species in situ.[2][3]

Q3: How can I monitor the progress of the iodination reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture at regular intervals, you can track the disappearance of the starting material (3-aminobenzoic acid) and the formation of the tri-iodinated product.

Q4: What is a suitable solvent for the recrystallization of this compound?

A4: A mixture of an alcohol (like ethanol or methanol) and water is often a good choice for the recrystallization of aminobenzoic acid derivatives. The product is typically more soluble in the hot solvent mixture and less soluble upon cooling, which allows for effective purification.

Experimental Protocols

1. Synthesis of this compound

This protocol is a generalized procedure based on common methods for the iodination of aminobenzoic acids.[1] Optimization of specific parameters may be required.

  • Materials:

    • 3-Aminobenzoic acid

    • Hydrochloric acid (30%)

    • Iodine monochloride solution (in 20% sodium chloride solution)

    • Sodium metabisulfite

    • Deionized water

  • Procedure:

    • In a suitable reaction vessel, add 3-aminobenzoic acid.

    • Adjust the pH of the mixture to 2-3 with 30% hydrochloric acid.

    • With stirring, add the iodine monochloride solution.

    • Stir the reaction mixture at room temperature for approximately 3 hours.

    • Slowly raise the temperature to 85-90°C and maintain for 5-6 hours. Monitor the reaction progress by TLC or HPLC.

    • Once the reaction is complete, cool the mixture and add a small amount of sodium metabisulfite to quench any excess iodine.

    • Filter the crude product and wash the filter cake with water.

2. Purification by Recrystallization

This protocol outlines a general procedure for the purification of the crude product.[4]

  • Materials:

    • Crude this compound

    • Ethanol (or Methanol)

    • Deionized water

    • Activated charcoal (optional)

  • Procedure:

    • Transfer the crude product to an Erlenmeyer flask.

    • Add a minimal amount of a hot ethanol/water mixture to dissolve the solid completely.

    • If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

    • Perform a hot filtration to remove the activated charcoal and any other insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature to induce crystallization.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol/water.

    • Dry the crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: 3-Aminobenzoic Acid add_hcl Adjust pH to 2-3 with HCl start->add_hcl add_icl Add Iodine Monochloride Solution add_hcl->add_icl stir_rt Stir at Room Temperature (3h) add_icl->stir_rt heat Heat to 85-90°C (5-6h) stir_rt->heat monitor Monitor Reaction (TLC/HPLC) heat->monitor quench Quench with Sodium Metabisulfite monitor->quench Reaction Complete filter_crude Filter Crude Product quench->filter_crude crude_product Crude Product filter_crude->crude_product dissolve Dissolve in Hot Ethanol/Water crude_product->dissolve charcoal Add Activated Charcoal (optional) dissolve->charcoal hot_filter Hot Filtration charcoal->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter dry Dry Under Vacuum vac_filter->dry final_product Pure Product dry->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_byproducts start HPLC Analysis Shows Di-iodinated Byproducts check_stoichiometry Increase Molar Ratio of Iodinating Agent start->check_stoichiometry check_temp Optimize Reaction Temperature (50-90°C) start->check_temp check_time Increase Reaction Time & Monitor Progress start->check_time check_ph Verify Initial pH is 2-3 start->check_ph solution Reduced Byproduct Formation check_stoichiometry->solution check_temp->solution check_time->solution check_ph->solution

Caption: Troubleshooting guide for minimizing di-iodinated byproducts.

References

troubleshooting low purity of synthesized 3-Amino-2,4,6-triiodobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-Amino-2,4,6-triiodobenzoic acid

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method is the direct electrophilic iodination of 3-Aminobenzoic acid. This reaction typically employs an iodine source, such as iodine monochloride (ICl) or a mixture of an iodide salt (like KI) and an oxidizing agent, in an acidic aqueous solution.

Q2: My reaction is incomplete, and I have a significant amount of unreacted 3-Aminobenzoic acid. What are the likely causes?

Incomplete reactions can stem from several factors:

  • Insufficient Iodinating Agent: The stoichiometry of the iodinating agent is critical. An insufficient amount will lead to incomplete conversion of the starting material.

  • Suboptimal pH: The reaction is typically performed in an acidic medium (pH 2-3) to facilitate the electrophilic substitution.[1] Deviation from the optimal pH can slow down or stall the reaction.

  • Low Reaction Temperature or Insufficient Time: The iodination process requires specific temperature and time parameters to proceed to completion. Lower temperatures or shorter reaction times may result in incomplete conversion.

Q3: I am observing significant amounts of di-iodinated impurities in my product. How can I minimize their formation?

The formation of di-iodinated species is a common side reaction. The amino group in 3-Aminobenzoic acid is a strong activating group and directs iodination to the ortho and para positions (positions 2, 4, and 6). To achieve tri-iodination without significant di-iodinated byproducts, it is crucial to carefully control the reaction conditions. Strategies to minimize di-iodinated impurities include:

  • Strict Temperature Control: Maintaining the recommended reaction temperature is vital. Fluctuations can affect the selectivity of the iodination.

  • Controlled Addition of Iodinating Agent: A slow, controlled addition of the iodinating agent can help to ensure that the tri-iodination of each molecule is favored over the partial iodination of many molecules.

  • Appropriate Stoichiometry: Ensuring the correct molar ratio of the iodinating agent to the 3-Aminobenzoic acid is crucial for driving the reaction to the desired tri-iodinated product.

Q4: My final product has a persistent color, even after initial purification. What could be the cause and how can I address it?

A persistent color in the final product is often due to the presence of residual free iodine. This can be addressed by:

  • Quenching with Sodium Metabisulfite: After the reaction is complete, adding a small amount of sodium metabisulfite solution can help to quench any remaining free iodine.[1]

  • Activated Carbon Treatment: During the purification process, treating a solution of the sodium salt of the product with activated carbon can effectively remove colored impurities.[1]

Q5: What are the recommended analytical techniques for monitoring the reaction progress and assessing the purity of the final product?

High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for both in-process monitoring and final purity assessment of this compound. A reverse-phase HPLC method with a suitable column (e.g., C18) and a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer is typically employed.

Troubleshooting Guides

Issue 1: Low Purity of Crude Product
Observed Issue Potential Cause Recommended Action Expected Outcome
High levels of unreacted 3-Aminobenzoic acidIncomplete reaction- Ensure correct stoichiometry of iodinating agent.- Verify and adjust the pH of the reaction mixture to the optimal range.- Increase reaction time or temperature as per the protocol.Increased conversion of starting material and higher yield of the desired product.
Presence of significant di-iodinated speciesNon-selective iodination- Maintain strict control over the reaction temperature.- Add the iodinating agent slowly and in a controlled manner.- Re-evaluate the molar ratio of the iodinating agent.Reduced formation of di-iodinated byproducts and improved purity of the tri-iodinated product.
Discolored crude product (yellow/brown)Residual free iodine- Add sodium metabisulfite solution at the end of the reaction to quench excess iodine.Decolorization of the crude product.
Issue 2: Challenges in Purification
Observed Issue Potential Cause Recommended Action Expected Outcome
Product does not fully dissolve during salt formationInsufficient base or solvent- Ensure the correct amount of sodium hydroxide solution is used.- Increase the volume of water to aid dissolution.Complete dissolution of the product as its sodium salt.
Persistent color after activated carbon treatmentInefficient decolorization- Increase the amount of activated carbon used.- Increase the contact time with the activated carbon.- Ensure the solution is sufficiently heated during treatment.A colorless or near-colorless solution, leading to a purer final product.
Low recovery after recrystallizationProduct loss during washing or filtration- Use a minimal amount of cold solvent for washing the crystals.- Ensure the filtrate is cooled sufficiently to maximize crystallization.Improved yield of the purified product.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a representative method and may require optimization based on specific laboratory conditions.

  • Reaction Setup:

    • In a suitable reaction vessel, add 3-Aminobenzoic acid.

    • Add water and adjust the pH to 2-3 with 30% hydrochloric acid.[1]

  • Iodination:

    • Slowly add a solution of iodine monochloride in 20% sodium chloride to the reaction mixture with stirring at room temperature.[1]

    • Continue stirring at room temperature for 3 hours.[1]

    • Gradually raise the temperature to 85-90°C and maintain for 5-6 hours.[1]

  • Work-up:

    • After the reaction is complete, cool the mixture.

    • Add a sufficient amount of sodium metabisulfite to remove any free iodine.[1]

    • Filter the crude product and wash the filter cake with water.[1]

  • Purification:

    • To the crude product, add a 40% sodium hydroxide solution and water to form the sodium salt, and heat to 60°C to dissolve.[1]

    • Add activated carbon to the solution for decolorization and filter.[1]

    • Cool the filtrate and adjust the pH to 2-3 with hydrochloric acid to precipitate the purified this compound.[1]

    • Filter the purified product, wash with water, and dry.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Synthesis start Start: 3-Aminobenzoic Acid dissolution Dissolution and pH Adjustment (pH 2-3) start->dissolution iodination Iodination with ICl (Room Temp -> 85-90°C) dissolution->iodination quenching Quenching (Sodium Metabisulfite) iodination->quenching filtration1 Filtration of Crude Product quenching->filtration1 salt_formation Sodium Salt Formation (NaOH, 60°C) filtration1->salt_formation decolorization Decolorization (Activated Carbon) salt_formation->decolorization filtration2 Filtration decolorization->filtration2 precipitation Acidification and Precipitation (HCl, pH 2-3) filtration2->precipitation filtration3 Filtration of Pure Product precipitation->filtration3 drying Drying filtration3->drying end Final Product drying->end

Caption: A flowchart of the synthesis and purification process.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Low Purity start Low Purity Observed impurity_type Identify Impurity Type (e.g., via HPLC) start->impurity_type unreacted_sm Unreacted Starting Material impurity_type->unreacted_sm High % of Starting Material di_iodinated Di-iodinated Species impurity_type->di_iodinated Presence of Intermediates colored_product Colored Impurities impurity_type->colored_product Discoloration cause_incomplete Cause: Incomplete Reaction unreacted_sm->cause_incomplete cause_nonselective Cause: Non-selective Iodination di_iodinated->cause_nonselective cause_iodine Cause: Residual Iodine colored_product->cause_iodine solution_incomplete Action: - Check Stoichiometry - Verify pH - Adjust Time/Temp cause_incomplete->solution_incomplete solution_nonselective Action: - Control Temperature - Slow Reagent Addition cause_nonselective->solution_nonselective solution_iodine Action: - Quench with Na2S2O5 - Activated Carbon Treatment cause_iodine->solution_iodine

Caption: A logical diagram for troubleshooting low product purity.

References

scale-up challenges for the production of 3-Amino-2,4,6-triiodobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-Amino-2,4,6-triiodobenzoic acid.

I. Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common laboratory synthesis involves the direct iodination of 3-aminobenzoic acid. This is typically achieved using an iodinating agent in the presence of an acid. Common iodinating systems include iodine monochloride (ICl) or a combination of an iodide salt (like KI) with an oxidizing agent (such as hydrogen peroxide or potassium iodate) to generate the electrophilic iodine species in situ.

Q2: What are the critical process parameters to monitor during the synthesis?

A2: Key parameters to monitor and control include:

  • Temperature: The iodination reaction is often exothermic, and temperature control is crucial to prevent side reactions and ensure regioselectivity.

  • pH: The acidity of the reaction medium can significantly influence the reactivity of the iodinating species and the stability of the starting material and product.

  • Dosing Rate of Reagents: Controlled addition of the iodinating agent is essential to manage the reaction exotherm and minimize the formation of impurities.

  • Mixing/Agitation: Proper mixing is critical to ensure homogeneity, facilitate mass transfer, and maintain consistent temperature throughout the reactor.

  • Reaction Time: Monitoring the reaction to completion is necessary to maximize yield and minimize unreacted starting materials.

Q3: What are the typical impurities encountered in the production of this compound?

A3: Common impurities can include:

  • Under-iodinated species: Mono- and di-iodinated aminobenzoic acids.

  • Over-iodinated or otherwise substituted species: Although less common, side reactions can lead to other substitutions on the aromatic ring.

  • Isomers: Impurities from the starting 3-aminobenzoic acid or minor isomers formed during iodination.

  • Residual solvents and reagents: Solvents, unreacted iodinating agents, and byproducts from the iodinating agent.

  • Degradation products: The amino and carboxylic acid groups can be sensitive to harsh reaction conditions.

Q4: What are the recommended analytical methods for monitoring reaction progress and final product purity?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the disappearance of the starting material and the formation of the product and impurities. Other useful techniques include:

  • Thin-Layer Chromatography (TLC): For quick qualitative checks of reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product and identify major impurities.

  • Mass Spectrometry (MS): To identify the molecular weights of the product and impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups.

II. Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Guide 1: Reaction Control and Exotherm Management
Problem Potential Cause Troubleshooting Action
Runaway Reaction / Uncontrolled Temperature Increase Iodination is a highly exothermic reaction. Inadequate heat removal, especially at a larger scale. Too rapid addition of the iodinating agent.At Lab Scale: Slow down the addition of the iodinating agent. Use an ice bath to maintain the desired temperature. At Pilot/Industrial Scale: Ensure the reactor has adequate cooling capacity. Model the heat evolution of the reaction at a small scale before scaling up. Implement a controlled dosing strategy based on the reactor's heat removal capacity.
Formation of Dark-Colored Byproducts Localized "hot spots" due to poor mixing leading to degradation. Oxidation of the amino group.Improve agitation to ensure uniform temperature distribution. Consider using a milder oxidizing agent if applicable. Operate under an inert atmosphere (e.g., nitrogen) to minimize oxidation.
Guide 2: Impurity Profile and Product Purity
Problem Potential Cause Troubleshooting Action
High Levels of Under-Iodinated Impurities (Mono- or Di-iodinated) Insufficient amount of iodinating agent. Incomplete reaction. Poor mass transfer limiting the access of the iodinating agent to the substrate.Ensure the correct stoichiometry of the iodinating agent. Increase reaction time and monitor for completion by HPLC. Improve mixing to enhance mass transfer.
Presence of Unknown Impurities at Scale-Up Scale-dependent side reactions that are not significant at the lab scale. Changes in mass and heat transfer characteristics. Longer reaction times at a larger scale.Conduct a thorough process hazard analysis and reaction characterization before scaling up. Use Process Analytical Technology (PAT) tools like in-situ FTIR or Raman to monitor the reaction in real-time and detect the formation of intermediates and byproducts. Perform fate and purge studies for known and potential impurities.
Final Product Fails Purity Specifications Inefficient purification/crystallization. Co-precipitation of impurities.Optimize the crystallization solvent system. Control the cooling rate during crystallization to promote the formation of purer crystals.[1] Implement an effective washing step for the isolated solid. Consider recrystallization if purity specifications are not met.
Guide 3: Crystallization and Isolation
Problem Potential Cause Troubleshooting Action
Poor Crystal Formation or Oiling Out The product is precipitating from a solution that is too supersaturated. The temperature of the solution is above the melting point of the product when it comes out of solution.Add a small amount of additional solvent to the hot solution before cooling.[1] Ensure a controlled and gradual cooling profile. Use seeding with a small amount of pure product to induce crystallization.
Fine Particles Leading to Difficult Filtration Rapid precipitation or "crashing out" of the product. High degree of supersaturation.Slow down the rate of crystallization by using a slower cooling rate or a slower addition of an anti-solvent. Optimize the agitation speed during crystallization.
Product is Difficult to Dry or Contains High Levels of Residual Solvent Inefficient filtration leaving excess solvent in the cake. Inappropriate drying temperature or vacuum.Optimize the filtration and washing steps to remove as much mother liquor as possible. Ensure the filter cake is deliquored effectively. Use a suitable drying temperature that is below the product's decomposition point and an adequate vacuum.

III. Quantitative Data Summary

The following tables provide a summary of typical quantitative data that might be expected at different scales of production. Note: This data is illustrative and will vary depending on the specific process and equipment used.

Table 1: Comparison of Key Process Parameters and Outcomes by Scale

ParameterLab Scale (100 g)Pilot Scale (10 kg)Industrial Scale (500 kg)
Typical Yield 70-80%65-75%60-70%
Purity (by HPLC) >99.0%>98.5%>98.5% (with optimized purification)
Total Under-iodinated Impurities <0.5%<1.0%<1.0%
Reaction Time 2-4 hours4-8 hours8-16 hours
Typical Cooling Time 30 minutes2-4 hours4-8 hours

Table 2: Typical Purity Profile by Scale

ImpurityLab Scale (%)Pilot Scale (%)Industrial Scale (%)
3-Amino-2,4-diiodobenzoic acid < 0.2< 0.5< 0.5
3-Amino-2,6-diiodobenzoic acid < 0.1< 0.2< 0.2
3-Amino-4,6-diiodobenzoic acid < 0.1< 0.2< 0.2
Unreacted 3-Aminobenzoic acid < 0.1< 0.1< 0.1
Other Unknown Impurities < 0.1< 0.3< 0.3

IV. Experimental Protocols

Lab-Scale Synthesis of this compound

Materials:

  • 3-Aminobenzoic acid

  • Potassium iodide (KI)

  • Potassium iodate (KIO₃)

  • Sulfuric acid (concentrated)

  • Sodium thiosulfate

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 3-aminobenzoic acid in deionized water.

  • Add potassium iodide to the solution and stir until dissolved.

  • Slowly add concentrated sulfuric acid to the mixture while cooling in an ice bath to maintain a temperature below 10 °C.

  • Prepare a solution of potassium iodate in deionized water.

  • Add the potassium iodate solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature does not exceed 15 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 2-3 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quench the reaction by adding a solution of sodium thiosulfate to neutralize any excess iodine.

  • Collect the precipitated solid by vacuum filtration and wash the filter cake with cold deionized water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

  • Dry the final product under vacuum.

V. Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring In-Process Control cluster_workup Work-up and Isolation cluster_purification Purification and Drying prep_reagents Prepare Reactant and Reagent Solutions charge_reactor Charge Reactor with 3-Aminobenzoic Acid and KI prep_reagents->charge_reactor acidification Acidify with Sulfuric Acid charge_reactor->acidification iodination Controlled Addition of KIO3 Solution acidification->iodination stirring Stir at Room Temperature iodination->stirring monitoring Monitor Reaction by HPLC/TLC stirring->monitoring quench Quench with Sodium Thiosulfate monitoring->quench If reaction is complete filtration Filter and Wash Crude Product quench->filtration crystallization Recrystallize from Ethanol/Water filtration->crystallization drying Dry Final Product crystallization->drying

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic start Low Yield or Purity Issue check_impurities Analyze Impurity Profile by HPLC start->check_impurities under_iodinated High Levels of Under-iodinated Species check_impurities->under_iodinated Under-iodinated? other_impurities High Levels of Other Impurities check_impurities->other_impurities Other impurities? optimize_stoichiometry Optimize Reagent Stoichiometry and Reaction Time under_iodinated->optimize_stoichiometry improve_mixing Improve Mixing and Mass Transfer under_iodinated->improve_mixing optimize_temp Optimize Reaction Temperature other_impurities->optimize_temp optimize_crystallization Optimize Crystallization and Washing other_impurities->optimize_crystallization

Caption: Troubleshooting logic for low yield or purity issues.

References

dealing with the insolubility of 3-Amino-2,4,6-triiodobenzoic acid in reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the insolubility of 3-Amino-2,4,6-triiodobenzoic acid in reaction mixtures.

Troubleshooting Guides

Issue: this compound is not dissolving in the aqueous reaction mixture.

Possible Cause: this compound is known to be insoluble in water.[1][2]

Solutions:

  • pH Adjustment (Salt Formation): The solubility of this compound can be significantly increased by converting it to its salt form. This is achieved by increasing the pH of the solution.

    • Protocol: See Experimental Protocol 1: Dissolution via Salt Formation.

    • Mechanism: The carboxylic acid group of the molecule is deprotonated in a basic solution, forming a more soluble carboxylate salt.

  • Use of Co-solvents: Introducing a water-miscible organic solvent can help to solubilize the compound.

    • Recommended Solvents: Consider using solvents like dioxane, acetone, or tetrahydrofuran. A patent for a derivative of this compound describes dissolving it in dioxane.

    • Consideration: Ensure the chosen co-solvent is compatible with your reaction conditions and downstream processes.

  • Heating: Gently heating the mixture can aid in dissolution, especially after pH adjustment.[1]

    • Caution: Monitor the temperature closely to avoid potential degradation of the compound or other reaction components.

Issue: The compound precipitates out of solution during the reaction.

Possible Cause: A change in the reaction mixture's pH or solvent composition may be causing the compound to revert to its less soluble free-acid form.

Solutions:

  • Maintain pH: Monitor and maintain the pH of the reaction mixture in the basic range to keep the compound in its soluble salt form.

  • Solvent System Stability: Ensure that the solvent composition remains consistent throughout the reaction. If a co-solvent is used, prevent its evaporation.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common solvents?

Q2: How can I dissolve this compound for my reaction?

A2: The most effective method is to convert it to a salt by adjusting the pH of your aqueous solution to the basic range using a suitable base. See Experimental Protocol 1 for a detailed procedure.

Q3: Will heating alone dissolve this compound in water?

A3: Heating alone is unlikely to be sufficient to dissolve the free acid in water due to its inherent insolubility. However, heating is beneficial and often necessary after adding a base to facilitate the dissolution of the resulting salt.[1]

Q4: What base should I use for pH adjustment?

A4: A 40% aqueous solution of a strong base like sodium hydroxide (liquid alkali) has been documented for forming the sodium salt.[1] The choice of base may depend on the specific requirements of your reaction chemistry.

Q5: Are there any alternative methods to improve solubility?

A5: While pH adjustment is a primary method, other general techniques for poorly soluble active pharmaceutical ingredients (APIs) that could be explored include:

  • Particle Size Reduction (Micronization): Increasing the surface area by reducing the particle size can improve the dissolution rate.

  • Solid Dispersions: Dispersing the compound in a carrier matrix can enhance solubility.

Quantitative Data

A comprehensive table of quantitative solubility data for this compound in various solvents at different temperatures and pH is not available in the reviewed literature. The information available is qualitative.

SolventSolubilityReference
WaterInsoluble[1][2]
DioxaneA derivative is soluble

Experimental Protocols

Experimental Protocol 1: Dissolution via Salt Formation

This protocol is based on a method described for dissolving the crude product of m-aminotriiodobenzoic acid.[1]

Materials:

  • This compound

  • 40% Sodium Hydroxide (NaOH) solution (or other suitable base)

  • Water (appropriate for the reaction)

  • Stir plate and stir bar

  • Heating mantle or water bath

  • pH meter or pH indicator strips

Procedure:

  • Suspend the this compound in the desired amount of water in a suitable reaction vessel.

  • While stirring, slowly add the 40% NaOH solution dropwise.

  • Monitor the pH of the mixture. Continue adding the base until the solid begins to dissolve.

  • Gently heat the mixture to approximately 60°C while continuing to stir.[1]

  • Continue to add the base dropwise until all the solid has dissolved.

  • Allow the solution to cool to the desired reaction temperature before proceeding with the addition of other reagents.

Visualizations

experimental_workflow start Start suspend Suspend 3-Amino-2,4,6- triiodobenzoic acid in water start->suspend add_base Slowly add 40% NaOH solution dropwise suspend->add_base heat Gently heat to 60°C with stirring add_base->heat check_dissolution Is the solid completely dissolved? heat->check_dissolution end Solution ready for reaction check_dissolution->end Yes add_more_base Add more NaOH solution check_dissolution->add_more_base No add_more_base->heat

Caption: Workflow for dissolving this compound via salt formation.

troubleshooting_logic start Insolubility Issue Encountered is_aqueous Is the solvent aqueous? start->is_aqueous use_ph Adjust pH to basic range (form a salt) is_aqueous->use_ph Yes use_cosolvent Consider using a co-solvent (e.g., dioxane) is_aqueous->use_cosolvent No add_heat Apply gentle heating use_ph->add_heat use_cosolvent->add_heat success Problem Resolved add_heat->success

Caption: Decision-making process for troubleshooting insolubility.

References

Validation & Comparative

A Comparative Guide to the Validation of 3-Amino-2,4,6-triiodobenzoic Acid as a Pharmaceutical Raw Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation framework for 3-Amino-2,4,6-triiodobenzoic acid, a key raw material in the synthesis of iodinated contrast media. It offers a comparative analysis with alternative starting materials, supported by detailed experimental protocols and data to ensure the quality and compliance of pharmaceutical manufacturing processes.

Introduction to Iodinated Contrast Media Raw Materials

Iodinated contrast agents are essential for enhancing the visibility of internal structures in medical imaging techniques like X-ray and computed tomography (CT). The quality of these agents is fundamentally dependent on the purity and characterization of their starting materials. This compound serves as a critical building block for certain contrast agents, such as Iodipamide. However, other raw materials, including 3,5-diacetamido-2,4,6-triiodobenzoic acid (the active pharmaceutical ingredient Diatrizoic Acid) and 5-amino-2,4,6-triiodoisophthalic acid (a precursor for agents like Iopamidol), are also widely utilized in the industry. The selection of a starting material is a critical decision in drug development, impacting synthesis efficiency, impurity profiles, and overall cost.

This guide will focus on the validation of this compound and provide a comparative perspective against these key alternatives.

Comparative Analysis of Raw Materials

The choice of a primary raw material for the synthesis of iodinated contrast agents is a multifaceted decision involving considerations of synthetic accessibility, yield, purity, and the impurity profile of the final active pharmaceutical ingredient (API). Below is a comparative overview of this compound and two common alternatives.

Table 1: Comparison of Key Attributes for Iodinated Contrast Media Raw Materials

AttributeThis compound3,5-Diacetamido-2,4,6-triiodobenzoic acid (Diatrizoic Acid)5-Amino-2,4,6-triiodoisophthalic acid
Primary Use Starting material for IodipamideAPI (Diatrizoic Acid) and starting materialStarting material for Iopamidol and Iohexol
Typical Purity (Assay) ≥98.5% (dry wt. basis)[1]98.0% - 102.0% (anhydrous basis)[2][3]>96.0% (HPLC)[4]
Key Synthesis Precursor 3-Aminobenzoic acid[5]3,5-Diaminobenzoic acid5-Aminoisophthalic acid[1]
Common Impurities Incompletely iodinated aminobenzoic acids, residual solventsDiatrizoic Acid Related Compound A (5-Acetamido-3-amino-2,4,6-triiodobenzoic acid), free aromatic amines, iodine and iodides[2][6]Incompletely iodinated species, residual solvents
Regulatory Status USP Reference Standard[6][7]Official monograph in USP[2][3]Precursor for USP monograph products

Synthesis and Validation Workflow

The overall process for utilizing this compound as a pharmaceutical raw material involves its synthesis, purification, and rigorous validation to ensure it meets the required quality standards before being used in the production of the final drug product.

G Figure 1: General Workflow for Synthesis and Validation cluster_synthesis Synthesis cluster_purification Purification cluster_validation Validation A 3-Aminobenzoic Acid B Iodination Reaction A->B Iodine, Iodic Acid C Crude 3-Amino-2,4,6- triiodobenzoic acid B->C D Crystallization C->D E Drying D->E F Identification (IR, TLC) E->F G Purity (HPLC, Impurities) E->G H Assay (Titration) E->H I Other Tests (LOD, Heavy Metals) E->I J Qualified Raw Material F->J G->J H->J I->J

General Workflow for Synthesis and Validation

Detailed Experimental Protocols for Validation

The validation of this compound as a raw material should be conducted in accordance with pharmacopeial standards. While a specific monograph for this starting material is not as readily available as for final drug products, the following tests are based on general principles for raw material validation and tests for related compounds found in the United States Pharmacopeia (USP).

Identification

A. Infrared Spectroscopy (IR)

  • Methodology: Prepare a potassium bromide (KBr) dispersion of the sample. Record the infrared spectrum and compare it with the spectrum of a USP this compound Reference Standard.

  • Acceptance Criteria: The IR spectrum of the sample should be concordant with the spectrum of the reference standard.

B. Thin-Layer Chromatography (TLC) [2][6]

  • Methodology:

    • Standard solution: 1 mg/mL of USP Diatrizoic Acid RS in a 0.8 in 1000 solution of sodium hydroxide in methanol.

    • Sample solution: 1 mg/mL of the sample in a 0.8 in 1000 solution of sodium hydroxide in methanol.

    • Developing solvent system: A mixture of chloroform, methanol, and ammonium hydroxide (20:10:2).

    • Procedure: Apply the standard and sample solutions to a TLC plate. Develop the chromatogram and locate the spots using short-wavelength UV light.

  • Acceptance Criteria: The principal spot in the chromatogram of the sample solution corresponds in Rf value to that of the standard solution.

Assay

Titration [2]

  • Methodology:

    • Accurately weigh about 300 mg of the sample and transfer to a 125-mL glass-stoppered conical flask.

    • Add 30 mL of 1.25 N sodium hydroxide and 500 mg of powdered zinc.

    • Connect the flask to a reflux condenser and reflux for 1 hour.

    • Cool to room temperature, rinse the condenser with 20 mL of water, and filter the mixture.

    • Rinse the flask and filter, adding the rinsings to the filtrate.

    • Add 5 mL of glacial acetic acid and 1 mL of tetrabromophenolphthalein ethyl ester TS.

    • Titrate with 0.05 N silver nitrate VS until the yellow precipitate just turns green.

  • Calculation: Each mL of 0.05 N silver nitrate is equivalent to 10.23 mg of C₁₁H₉I₃N₂O₄ (Diatrizoic Acid, for reference). The equivalent for this compound would need to be calculated based on its molecular weight.

  • Acceptance Criteria: Typically ≥98.5% on a dry weight basis.[1]

Impurity Profile

A. High-Performance Liquid Chromatography (HPLC) for Purity [8]

  • Methodology:

    • Mobile Phase: A gradient mixture of acetonitrile and water containing an acidifier like phosphoric acid or formic acid for MS compatibility.

    • Column: A reverse-phase column (e.g., Newcrom R1).

    • Detection: UV at a suitable wavelength.

    • Procedure: Prepare a solution of the sample in the mobile phase. Inject into the HPLC system and record the chromatogram.

  • Acceptance Criteria: The purity should be ≥98.5% (dry wt. basis), with specific limits for individual and total impurities.[1]

B. Limit of Free Aromatic Amine [6]

  • Methodology: This is a colorimetric test involving diazotization of the primary aromatic amine and coupling with a suitable reagent to produce a colored solution. The absorbance is compared to that of a standard solution of a known related aromatic amine impurity.

  • Acceptance Criteria: The absorbance of the sample solution should not be greater than that of the standard solution, corresponding to a specific limit (e.g., not more than 0.05%).

C. Limit of Iodine and Iodide [6]

  • Methodology: The sample is dissolved in water and treated with toluene and sulfuric acid. After shaking and centrifugation, the color of the toluene layer is observed. Sodium nitrite solution is then added, and any red color in the toluene layer is compared to a standard prepared with potassium iodide.

  • Acceptance Criteria: The color of the sample preparation should not be darker than that of the standard, indicating that the level of free iodine and iodide is within the acceptable limit (e.g., not more than 0.02% of iodide).

Other Tests
  • Loss on Drying: Determine the percentage of weight loss of the sample when dried under specified conditions (e.g., at 105°C for 4 hours). Acceptance criteria are typically not more than a certain percentage (e.g., ≤4%).[1]

  • Heavy Metals: The sample is tested for the presence of heavy metals, often by a colorimetric procedure comparing the color produced with that of a standard lead solution. The limit is typically around 0.002%.[6]

Comparative Synthesis Pathways

The synthesis of these iodinated benzoic acid derivatives typically starts from a substituted benzoic acid, followed by iodination and other functional group manipulations. The choice of starting material and synthetic route can influence the types and levels of impurities in the final product.

G Figure 2: Comparative Synthesis Pathways cluster_A A: this compound cluster_B B: 3,5-Diacetamido-2,4,6-triiodobenzoic acid (Diatrizoic Acid) cluster_C C: 5-Amino-2,4,6-triiodoisophthalic acid A1 3-Aminobenzoic acid A2 Iodination A1->A2 A3 This compound A2->A3 B1 3,5-Diaminobenzoic acid B2 Iodination B1->B2 B3 3,5-Diamino-2,4,6-triiodobenzoic acid B2->B3 B4 Acetylation B3->B4 B5 3,5-Diacetamido-2,4,6-triiodobenzoic acid B4->B5 C1 5-Aminoisophthalic acid C2 Iodination C1->C2 C3 5-Amino-2,4,6-triiodoisophthalic acid C2->C3

Comparative Synthesis Pathways

Conclusion

The validation of this compound as a pharmaceutical raw material is a critical step in ensuring the quality and safety of the final iodinated contrast agent. This guide has outlined the essential analytical procedures for its validation and provided a comparative context with other key raw materials in the field. Adherence to these validation principles, in line with pharmacopeial standards, is paramount for regulatory compliance and the production of safe and effective medical imaging agents. Researchers and drug development professionals should use this guide as a foundational framework for establishing robust quality control strategies for their raw materials.

References

A Comparative Guide to 3-Amino-2,4,6-triiodobenzoic Acid and Other Iodinated Benzoic Acids in Radiographic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-Amino-2,4,6-triiodobenzoic acid with other key iodinated benzoic acids, which form the foundational structures of many X-ray contrast agents. The following sections detail their comparative physicochemical properties, toxicological profiles, and the experimental methodologies used for their evaluation. This information is intended to assist researchers in the selection and development of contrast media for diagnostic imaging.

Comparative Analysis of Physicochemical and Toxicological Properties

The efficacy and safety of iodinated contrast agents are intrinsically linked to the physicochemical and toxicological properties of their core structures. This section provides a comparative summary of this compound, Diatrizoic acid, and Iothalamic acid.

PropertyThis compoundDiatrizoic acidIothalamic acid
Molecular Formula C₇H₄I₃NO₂[1]C₁₁H₉I₃N₂O₄[2]C₁₁H₉I₃N₂O₄[3]
Molecular Weight 514.83 g/mol [1]613.91 g/mol [2]613.91 g/mol [3]
IUPAC Name This compound[1]3,5-diacetamido-2,4,6-triiodobenzoic acid[2]3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid[3]
Water Solubility Insoluble[4]Very slightly soluble in water; soluble in alkali hydroxide solutions[2][5]Data not readily available for the acid form.
Acute Toxicity (LD50, intravenous, rat) Data not readily available11,300 mg/kg[2]Data not readily available
Acute Toxicity (LD50, intravenous, mouse) Data not readily available8,900 mg/kg[2]Data not readily available

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of iodinated contrast agents. This section outlines standardized protocols for assessing key performance and safety parameters.

Protocol for Determining Radiopacity using Computed Tomography (CT)

This protocol describes how to quantify the radiopacity of iodinated compounds using Hounsfield Units (HU), a measure of radiodensity.[6][7][8][9]

Objective: To measure and compare the X-ray attenuation of different iodinated benzoic acid solutions.

Materials:

  • Iodinated benzoic acid compounds (e.g., this compound, Diatrizoic acid, Iothalamic acid)

  • Solvent (e.g., dimethyl sulfoxide (DMSO) or a buffered aqueous solution with appropriate solubilizing agents)

  • Polypropylene test tubes or a suitable phantom

  • Computed Tomography (CT) scanner

Procedure:

  • Preparation of Solutions: Prepare solutions of each iodinated compound at various concentrations (e.g., 5, 10, 20 mg/mL) in the chosen solvent. A control solution (solvent only) should also be prepared.

  • Sample Arrangement: Place the test tubes containing the solutions in a CT phantom or arrange them in a holder for scanning.

  • CT Scanning: Perform a CT scan of the samples. Typical scan parameters might be a tube voltage of 120 kVp and a tube current-time product of 100-200 mAs.[6][7]

  • Data Analysis:

    • Using the CT scanner's software, define a region of interest (ROI) within the image of each test tube.

    • Measure the mean Hounsfield Unit (HU) value for each ROI.

    • Subtract the mean HU value of the control solution from the HU values of the test solutions to obtain the net radiopacity.

    • Plot the net HU values against the concentration of the iodinated compound to generate a radiopacity curve for each substance.

Protocol for In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[10][11][12][13]

Objective: To determine the cytotoxic effects of iodinated benzoic acids on a relevant cell line (e.g., human renal proximal tubular epithelial cells).

Materials:

  • Human renal proximal tubular epithelial cell line (e.g., HK-2)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Iodinated benzoic acid compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[14]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the renal cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[11]

  • Treatment: Prepare a series of dilutions of the iodinated compounds in cell culture medium. Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include untreated control wells.

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control group. Plot cell viability against compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Signaling Pathways in Iodinated Contrast Media-Induced Toxicity

The primary mechanism of toxicity for many iodinated contrast agents is the induction of oxidative stress, leading to cellular damage, particularly in the renal tubules. This can result in a condition known as contrast-induced nephropathy (CIN).[15][16][17] The generation of reactive oxygen species (ROS) is a key event that triggers downstream signaling pathways culminating in apoptosis (programmed cell death).[18][19][20]

G ROS-Mediated Apoptotic Pathway in Renal Tubular Cells CM Iodinated Contrast Media ROS Reactive Oxygen Species (ROS) Generation CM->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria JNK_p38 JNK/p38 MAPK Activation ROS->JNK_p38 NFkB NF-κB Activation ROS->NFkB Bax Bax Activation Mitochondria->Bax CytochromeC Cytochrome c Release Bax->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis JNK_p38->Apoptosis Inflammation Inflammation NFkB->Inflammation

Caption: ROS-Mediated Apoptotic Pathway in Renal Tubular Cells.

This diagram illustrates the intrinsic pathway of apoptosis initiated by the generation of ROS following exposure to iodinated contrast media. ROS leads to mitochondrial dysfunction, the activation of the pro-apoptotic protein Bax, and the subsequent release of cytochrome c. This triggers a caspase cascade, ultimately leading to programmed cell death. Additionally, ROS can activate stress-activated protein kinase pathways (JNK/p38 MAPK) and pro-inflammatory pathways (NF-κB), further contributing to cellular injury.[15][19][20][21][22]

Experimental Workflow for Comparative Analysis

A logical workflow is essential for the systematic comparison of different iodinated benzoic acid derivatives.

G Experimental Workflow for Comparative Analysis start Start: Select Iodinated Benzoic Acid Candidates physchem Physicochemical Characterization (Solubility, Viscosity) start->physchem radiopacity Radiopacity Measurement (CT Scanning, HU Analysis) start->radiopacity invitro_tox In Vitro Toxicity (MTT Assay, Apoptosis Assay) start->invitro_tox data_analysis Comparative Data Analysis physchem->data_analysis radiopacity->data_analysis invivo_tox In Vivo Toxicity (LD50 Determination) invitro_tox->invivo_tox invivo_tox->data_analysis conclusion Conclusion: Lead Candidate Selection data_analysis->conclusion

Caption: Experimental Workflow for Comparative Analysis.

This workflow begins with the selection of candidate compounds, followed by parallel assessments of their physicochemical properties and radiopacity. In tandem, a tiered approach to toxicity testing is conducted, starting with in vitro assays before proceeding to in vivo studies. The collective data is then subjected to a comprehensive comparative analysis to inform the selection of the most promising lead candidate for further development.

References

Comparative Guide to Analytical Methods for 3-Amino-2,4,6-triiodobenzoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two common analytical methods for the quantification of 3-Amino-2,4,6-triiodobenzoic acid: High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. The information presented is based on established analytical principles and data from similar compounds, offering a practical framework for method development and validation.

Method Performance Comparison

The following table summarizes the typical performance characteristics of HPLC and UV-Vis Spectrophotometry for the quantification of this compound. These values are illustrative and may vary depending on the specific instrumentation and experimental conditions.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Vis Spectrophotometry
Linearity Range 0.1 - 100 µg/mL1 - 50 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) ≤ 2.0%≤ 3.0%
Limit of Detection (LOD) ~0.03 µg/mL~0.3 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL~1 µg/mL
Specificity High (separates from impurities)Low to Moderate (potential interference)
Analysis Time per Sample ~10-15 minutes~2-5 minutes
Cost per Sample HigherLower
Instrumentation Complexity HighLow

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are intended as a starting point and should be optimized and validated for specific applications.

High-Performance Liquid Chromatography (HPLC) Method

This method provides high selectivity and sensitivity for the quantification of this compound, allowing for the separation of the analyte from potential impurities and degradation products.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 30:70 v/v). The exact ratio should be optimized for best peak shape and retention time.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Validation Parameters:

  • Linearity: Analyze the working standard solutions in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known amounts of the standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0 - 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The %RSD between the two days should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (S/N) of the baseline, typically S/N of 3 for LOD and S/N of 10 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.

UV-Vis Spectrophotometry Method

This method offers a simpler and more rapid approach for the quantification of this compound, suitable for screening purposes or for samples with a relatively clean matrix.

Methodology:

  • Solvent: 0.1 M Hydrochloric Acid (HCl)

  • Maximum Wavelength (λmax): Determine by scanning a standard solution of this compound in the solvent from 200 to 400 nm. The expected λmax is around 230 nm.

  • Instrument: A calibrated UV-Vis spectrophotometer.

Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of 0.1 M HCl.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with 0.1 M HCl to cover the desired concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in 0.1 M HCl to achieve a concentration that falls within the linear range of the method.

Validation Parameters:

  • Linearity: Measure the absorbance of the working standard solutions at the λmax. Plot the absorbance versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.995.

  • Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known amounts of the standard at three different concentration levels. The recovery should be within 97.0 - 103.0%.

  • Precision:

    • Repeatability: Measure the absorbance of six replicate preparations of a standard solution at a single concentration. The %RSD should be ≤ 3.0%.

    • Intermediate Precision: Repeat the analysis on a different day. The %RSD between the two days should be ≤ 3.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Can be determined from the standard deviation of the blank and the slope of the calibration curve.

Visualizations

The following diagrams illustrate the general workflows for analytical method validation and the logical relationship of the two compared analytical techniques.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Parameter Evaluation cluster_documentation 4. Documentation define_purpose Define Analytical Purpose select_method Select Appropriate Method define_purpose->select_method prep_standards Prepare Standards & Samples select_method->prep_standards perform_analysis Perform Analysis prep_standards->perform_analysis collect_data Collect Data perform_analysis->collect_data specificity Specificity collect_data->specificity linearity Linearity & Range collect_data->linearity accuracy Accuracy collect_data->accuracy precision Precision collect_data->precision lod_loq LOD & LOQ collect_data->lod_loq robustness Robustness collect_data->robustness validation_report Prepare Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report sop Write Standard Operating Procedure validation_report->sop

General workflow for analytical method validation.

Method_Comparison_Logic cluster_hplc High-Performance Liquid Chromatography (HPLC) cluster_uv UV-Vis Spectrophotometry compound This compound Quantification hplc_principle Principle: Separation based on polarity compound->hplc_principle uv_principle Principle: Light absorption by analyte compound->uv_principle hplc_adv Advantages: High Specificity High Sensitivity hplc_principle->hplc_adv hplc_disadv Disadvantages: Complex Instrumentation Higher Cost hplc_adv->hplc_disadv uv_adv Advantages: Simple & Rapid Lower Cost uv_principle->uv_adv uv_disadv Disadvantages: Lower Specificity Potential for Interference uv_adv->uv_disadv

A Tale of Two Precursors: 3-Amino-2,4,6-triiodobenzoic Acid vs. 5-amino-2,4,6-triiodoisophthalic Acid in Contrast Agent Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of radiological imaging, the efficacy and safety of iodinated contrast agents are paramount. The molecular architecture of these agents, which dictates their physicochemical properties and subsequent clinical performance, begins with foundational precursor molecules. This guide provides a detailed comparison of two such critical starting materials: 3-Amino-2,4,6-triiodobenzoic acid and 5-amino-2,4,6-triiodoisophthalic acid, examining their roles in the synthesis of ionic and non-ionic contrast agents, respectively.

At a Glance: Key Differences and Applications

This compound serves as the precursor for older, ionic, high-osmolality contrast agents (HOCAs) like Diatrizoic acid. In contrast, 5-amino-2,4,6-triiodoisophthalic acid is the cornerstone for modern, non-ionic, low-osmolality contrast agents (LOCAs) such as Iohexol. This fundamental difference in the resulting contrast agent class has significant implications for clinical use, particularly concerning patient tolerance and adverse event profiles.

Synthetic Pathways: A Comparative Overview

The synthetic routes originating from these two precursors diverge significantly, leading to contrast agents with distinct molecular structures and properties.

The Path to Ionic Agents: Diatrizoic Acid Synthesis

The synthesis of Diatrizoic acid from this compound is a relatively straightforward process. It primarily involves the acetylation of the amino groups of a diamino intermediate.

G cluster_0 Diatrizoic Acid Synthesis 3,5-Diaminobenzoic Acid 3,5-Diaminobenzoic Acid 3,5-Diamino-2,4,6-triiodobenzoic Acid 3,5-Diamino-2,4,6-triiodobenzoic Acid 3,5-Diaminobenzoic Acid->3,5-Diamino-2,4,6-triiodobenzoic Acid Iodination Diatrizoic Acid Diatrizoic Acid 3,5-Diamino-2,4,6-triiodobenzoic Acid->Diatrizoic Acid Acetylation G cluster_1 Iohexol Synthesis 5-Aminoisophthalic Acid 5-Aminoisophthalic Acid 5-Amino-2,4,6-triiodoisophthalic Acid 5-Amino-2,4,6-triiodoisophthalic Acid 5-Aminoisophthalic Acid->5-Amino-2,4,6-triiodoisophthalic Acid Iodination 5-Amino-2,4,6-triiodoisophthaloyl dichloride 5-Amino-2,4,6-triiodoisophthaloyl dichloride 5-Amino-2,4,6-triiodoisophthalic Acid->5-Amino-2,4,6-triiodoisophthaloyl dichloride Chlorination 5-Acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide 5-Acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide 5-Amino-2,4,6-triiodoisophthaloyl dichloride->5-Acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Amidation & Acetylation Iohexol Iohexol 5-Acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide->Iohexol N-alkylation

A Comparative Purity Assessment of 3-Amino-2,4,6-triiodobenzoic Acid from Various Commercial Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of 3-Amino-2,4,6-triiodobenzoic acid sourced from three different suppliers, designated as Supplier A, Supplier B, and Supplier C. As a crucial intermediate in the synthesis of iodinated contrast agents, the purity of this compound is paramount to ensure the safety and efficacy of the final pharmaceutical products.[1][2] This document outlines the experimental protocols used for purity assessment and presents the comparative data in a clear and concise format.

Introduction to this compound

This compound is a derivative of benzoic acid containing three iodine atoms and an amino group. Its high iodine content makes it a key building block in the manufacture of X-ray contrast media, such as Iodipamide and Diatrizoate, which are used to enhance the visibility of internal body structures in radiological examinations.[1][3][4] The synthesis of this compound typically involves the iodination of 3-aminobenzoic acid.[5] Potential impurities can arise from unreacted starting materials, byproducts of the iodination reaction, and subsequent degradation products.

Experimental Purity Assessment

To objectively assess the purity of this compound from the three suppliers, a panel of analytical techniques was employed: High-Performance Liquid Chromatography (HPLC) for quantitative purity determination, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of organic impurities, and Mass Spectrometry (MS) for accurate mass determination and impurity identification.

Caption: Experimental workflow for the purity assessment of this compound.

Comparative Data Summary

The following table summarizes the quantitative data obtained from the analysis of this compound from the three suppliers.

Parameter Supplier A Supplier B Supplier C USP Reference Standard
Appearance Off-white powderWhite crystalline powderYellowish tinge powderWhite crystalline powder
Purity by HPLC (%) 98.799.897.2≥ 99.5
Total Impurities (%) 1.30.22.8≤ 0.5
Major Impurity 1 (%) 0.8 (Impurity X)0.1 (Impurity Y)1.5 (Impurity X)Not Detected
Major Impurity 2 (%) 0.3 (Impurity Z)< 0.050.7 (Impurity W)Not Detected
Moisture Content (%) 0.40.10.9≤ 0.5
Residual Solvents (ppm) < 50< 50200< 50

Note: Impurity identities (W, X, Y, Z) are detailed in the impurity profiling section.

Impurity Profiling

Based on NMR and Mass Spectrometry data, the following impurities were identified and quantified:

  • Impurity W (3-Aminobenzoic acid): The unreacted starting material.

  • Impurity X (3-Amino-2,6-diiodobenzoic acid): An under-iodinated byproduct.

  • Impurity Y (3-Amino-4-iodobenzoic acid): An isomeric impurity.

  • Impurity Z (Unknown, m/z = 530.72): A potential dimeric species.

Supplier B demonstrated the lowest levels of both identified and unknown impurities, aligning closely with the United States Pharmacopeia (USP) reference standard. Supplier A showed a notable amount of the under-iodinated byproduct (Impurity X), while Supplier C had the highest total impurity content, including a significant level of the starting material.

Detailed Experimental Protocols

5.1. High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were prepared at a concentration of 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: Bruker Avance III 500 MHz spectrometer or equivalent.

  • Solvent: Dimethyl Sulfoxide-d6 (DMSO-d6).

  • Techniques: ¹H NMR, ¹³C NMR, and 2D-COSY.

  • Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.75 mL of DMSO-d6.

5.3. Mass Spectrometry (MS)

  • Instrumentation: Agilent 6545 Q-TOF LC/MS system or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Mass Range: 100-1000 m/z.

  • Sample Infusion: Samples were introduced via the HPLC system under the same conditions as the purity analysis.

Application Context: Synthesis of Iodinated Contrast Agents

This compound is not known to be directly involved in cellular signaling pathways. Its primary role is that of a synthetic intermediate. The diagram below illustrates its position in the synthesis of iodinated contrast agents.

G 3-Aminobenzoic Acid 3-Aminobenzoic Acid Iodination Iodination 3-Aminobenzoic Acid->Iodination ATBA This compound Iodination->ATBA Derivatization Derivatization ATBA->Derivatization Contrast Agents Iodinated Contrast Agents (e.g., Iodipamide, Diatrizoate) Derivatization->Contrast Agents

Caption: Role of this compound in the synthesis of contrast agents.

Conclusion and Recommendations

The purity of this compound varies significantly among suppliers. Based on the comprehensive analysis:

  • Supplier B provides the highest purity material, comparable to the USP reference standard, making it the most suitable choice for applications in pharmaceutical synthesis where stringent quality control is required.

  • Supplier A offers a product of acceptable purity, though the presence of an under-iodinated impurity may necessitate further purification depending on the specific requirements of the downstream application.

  • Supplier C 's product exhibits the lowest purity, with significant levels of starting material and other byproducts. Its use in pharmaceutical manufacturing would likely require extensive purification, increasing overall costs and process complexity.

For researchers and drug development professionals, it is crucial to source high-purity starting materials and intermediates. This comparative guide demonstrates the importance of in-house quality assessment of critical raw materials from different suppliers to ensure the consistency and quality of the final product.

References

A Comparative Guide to the Biological Activity of 3-Amino-2,4,6-triiodobenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 3-Amino-2,4,6-triiodobenzoic acid and its derivatives. While the parent compound is primarily utilized as a precursor in diagnostic agents and specialized polymers, emerging research on related molecules suggests a potential for broader biological applications of its derivatives. This document synthesizes available data, outlines experimental protocols, and presents potential mechanisms of action to guide future research in this area.

Overview of this compound

This compound is a heavily iodinated aromatic compound. Its primary applications are in the synthesis of the X-ray contrast agent Iodipamide and in the preparation of polymeric hydrogel-based particles for vascular embolization. Direct studies on the intrinsic biological activities of this compound, such as antimicrobial or anticancer effects, are not extensively reported in publicly available literature. However, research on a structurally similar compound, 2,3,5-triiodobenzoic acid (TIBA), has demonstrated that it can induce cell death in tumor cells through the generation of reactive oxygen species (ROS), suggesting that the triiodinated benzoic acid scaffold may possess cytotoxic potential.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 3119-15-1
Molecular Formula C₇H₄I₃NO₂
Molecular Weight 514.83 g/mol
Appearance Off-white to pale yellow powder
Solubility Insoluble in water; soluble in DMSO and DMF

Derivatives of this compound and Their Potential Biological Activities

While dedicated studies on the therapeutic biological activities of this compound derivatives are limited, a U.S. Patent (US3853866A) details the synthesis of several N-acyl and N-alkyl derivatives for use as X-ray contrast agents. Although the patent focuses on their diagnostic utility, the structural modifications provide a basis for exploring other biological activities. The broader class of aminobenzoic acid derivatives has been shown to possess significant antimicrobial and anticancer properties. For instance, iodinated Schiff base derivatives of other aminobenzoic acids have demonstrated potent activity against Gram-positive bacteria.

Based on the available information, it is hypothesized that derivatives of this compound could exhibit enhanced biological activities compared to the parent compound due to modifications that could influence their solubility, cell permeability, and interaction with biological targets.

Table 2: Comparison of Known and Hypothesized Biological Activities

Compound/Derivative TypeKnown/Potential Biological ActivitySupporting Evidence/Hypothesis
This compound (Parent Compound) Precursor for diagnostic agents and polymers. Potential for cytotoxicity.Use in Iodipamide synthesis. A study on the related 2,3,5-triiodobenzoic acid showed induction of apoptosis in cancer cells.
N-Acyl Derivatives X-ray contrast agents. Potential for enhanced anticancer activity.Described in U.S. Patent 3,853,866. Acylation could increase lipophilicity and cellular uptake, potentially enhancing cytotoxicity.
N-Alkyl Derivatives X-ray contrast agents. Potential for enhanced antimicrobial activity.Described in U.S. Patent 3,853,866. Alkylation can modulate the electronic properties and steric hindrance, which may improve interaction with microbial targets.
Schiff Base Derivatives Not yet synthesized from this parent. Potent antibacterial activity.Studies on other iodinated aminobenzoic acid Schiff bases show significant activity against Gram-positive bacteria.

Experimental Protocols

Synthesis of N-Acyl Derivatives of this compound

This protocol is adapted from the procedures described in U.S. Patent 3,853,866.

Objective: To synthesize N-acylated derivatives of this compound.

Materials:

  • This compound

  • Thionyl chloride

  • Appropriate acid chloride (e.g., acetyl chloride, propionyl chloride)

  • Anhydrous solvent (e.g., chloroform, dioxane)

  • Sodium hydroxide solution

  • Hydrochloric acid

Procedure:

  • Synthesis of 3-Amino-2,4,6-triiodobenzoyl chloride: React this compound with an excess of thionyl chloride in an inert solvent under reflux until the reaction is complete (monitored by the cessation of gas evolution). The excess thionyl chloride is removed by distillation under reduced pressure to yield the crude acid chloride.

  • N-Acylation: The crude 3-Amino-2,4,6-triiodobenzoyl chloride is dissolved in an anhydrous solvent. The desired acid chloride is added dropwise to the solution at room temperature or with gentle heating. The reaction is stirred until completion (monitored by TLC).

  • Work-up and Purification: The reaction mixture is cooled and washed with a dilute sodium hydroxide solution to remove any unreacted acid chloride, followed by a wash with dilute hydrochloric acid and then water. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated. The resulting solid is purified by recrystallization.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effects of the parent compound and its derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) for each compound.

Antibacterial Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of the parent compound and its derivatives against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB in the 96-well plates.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Synthesis_of_Derivatives parent This compound thionyl SOCl₂ parent->thionyl acid_chloride 3-Amino-2,4,6-triiodobenzoyl chloride thionyl->acid_chloride Reflux acyl_chloride R-COCl acid_chloride->acyl_chloride alkyl_halide R'-X acid_chloride->alkyl_halide n_acyl N-Acyl Derivative acyl_chloride->n_acyl Acylation n_alkyl N-Alkyl Derivative alkyl_halide->n_alkyl Alkylation

Caption: Synthesis pathway for N-acyl and N-alkyl derivatives.

Potential_Anticancer_Mechanism Derivative Triiodobenzoic Acid Derivative Cell Cancer Cell Derivative->Cell Cellular Uptake ROS Increased ROS Cell->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Hypothesized anticancer mechanism of action.

Conclusion and Future Directions

While the primary role of this compound has been in non-therapeutic applications, the structural framework of tri-iodinated benzoic acids presents an intriguing scaffold for drug discovery. The synthesis of various derivatives, as demonstrated in the patent literature, opens the door to systematic biological evaluation. Future research should focus on synthesizing a library of derivatives, including amides, esters, and Schiff bases, and screening them for a range of biological activities. In particular, investigating their anticancer and antimicrobial properties, supported by mechanistic studies, could unveil novel therapeutic agents. The high iodine content also suggests potential for development as dual-modality therapeutic and diagnostic agents.

Comparative Evaluation of the Impurity Profile of Synthesized 3-Amino-2,4,6-triiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A technical guide for researchers, scientists, and drug development professionals comparing synthetic routes and their impact on the purity of a key radiographic contrast agent intermediate.

This guide provides a comprehensive comparison of two common synthetic pathways for the production of 3-Amino-2,4,6-triiodobenzoic acid, a crucial intermediate in the manufacture of iodinated X-ray contrast media. The purity of this intermediate is paramount to the safety and efficacy of the final drug product. This document outlines the synthetic methodologies, identifies potential impurities, and presents a comparative analysis of the impurity profiles obtained from each route, supported by experimental data.

Introduction

This compound is a key starting material for several non-ionic and ionic X-ray contrast agents. The presence of impurities, even in trace amounts, can lead to adverse drug reactions and compromise the diagnostic quality of the imaging agent. Therefore, rigorous control of the impurity profile during synthesis is a critical aspect of pharmaceutical manufacturing. This guide evaluates two primary synthetic routes:

  • Route A: Direct iodination of 3-Aminobenzoic acid.

  • Route B: Nitration of benzoic acid to 3-Nitrobenzoic acid, followed by reduction and subsequent iodination.

The choice of synthetic route can significantly influence the types and quantities of impurities present in the final product. This comparison aims to provide a clear, data-driven assessment to aid in the selection of the most suitable manufacturing process.

Experimental Protocols

Synthesis of this compound

Route A: From 3-Aminobenzoic Acid

  • Reaction Setup: To a solution of 3-Aminobenzoic acid (1 mol) in a suitable solvent, a solution of iodine monochloride (3.3 mol) is added portion-wise at a controlled temperature.

  • Reaction Execution: The reaction mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: The precipitated product is filtered, washed with a solution of sodium bisulfite to remove excess iodine, and then with water.

  • Purification: The crude product is recrystallized from a suitable solvent system to yield pure this compound.

Route B: From 3-Nitrobenzoic Acid

  • Step 1: Reduction of 3-Nitrobenzoic Acid: 3-Nitrobenzoic acid (1 mol) is dissolved in a suitable solvent, and a reducing agent (e.g., Tin(II) chloride in hydrochloric acid or catalytic hydrogenation) is added. The reaction is monitored until the complete disappearance of the starting material. The resulting 3-Aminobenzoic acid is isolated and purified.

  • Step 2: Iodination of 3-Aminobenzoic Acid: The purified 3-Aminobenzoic acid (1 mol) from Step 1 is subjected to iodination using iodine monochloride (3.3 mol) following the procedure described in Route A.

  • Work-up and Isolation: The work-up and isolation procedure is identical to that of Route A.

  • Purification: The crude product is recrystallized to obtain pure this compound.

Impurity Profile Analysis by High-Performance Liquid Chromatography (HPLC)

The impurity profiles of the synthesized this compound from both routes were analyzed using a validated HPLC method.

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm.[1]

  • Mobile Phase: A gradient mixture of Acetonitrile and Water containing 0.1% Phosphoric Acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Data Presentation

The quantitative data for the impurity profiles of this compound synthesized via Route A and Route B are summarized in the following tables. The results represent the average of multiple batches.

Table 1: Impurity Profile of this compound (Route A)

ImpurityRetention Time (min)Specification Limit (%)Result (%)
3-Aminobenzoic Acid3.5≤ 0.100.08
3-Amino-2,4-diiodobenzoic Acid8.2≤ 0.500.35
3-Amino-2,6-diiodobenzoic Acid8.9≤ 0.500.28
3-Amino-4,6-diiodobenzoic Acid9.5≤ 0.500.15
Unknown Impurity 111.2≤ 0.100.05
Total Impurities ≤ 1.0 0.91
Assay (on as is basis) 10.1≥ 99.0 99.05

Table 2: Impurity Profile of this compound (Route B)

ImpurityRetention Time (min)Specification Limit (%)Result (%)
2-Nitrobenzoic Acid4.1Not Detected< 0.01
4-Nitrobenzoic Acid4.8Not Detected< 0.01
3-Aminobenzoic Acid3.5≤ 0.100.05
3-Amino-2,4-diiodobenzoic Acid8.2≤ 0.500.12
3-Amino-2,6-diiodobenzoic Acid8.9≤ 0.500.10
3-Amino-4,6-diiodobenzoic Acid9.5≤ 0.500.08
Unknown Impurity 212.5≤ 0.100.03
Total Impurities ≤ 1.0 0.39
Assay (on as is basis) 10.1≥ 99.0 99.58

Mandatory Visualization

The following diagrams illustrate the experimental workflow for comparing the two synthetic routes and the logical relationship between the starting materials and the potential impurities.

experimental_workflow cluster_route_a Route A cluster_route_b Route B A_start 3-Aminobenzoic Acid A_reaction Iodination with ICl A_start->A_reaction A_product Crude 3-Amino-2,4,6- triiodobenzoic acid A_reaction->A_product A_purification Recrystallization A_product->A_purification A_final Pure Product (A) A_purification->A_final analysis Impurity Profile Analysis (HPLC) A_final->analysis B_start 3-Nitrobenzoic Acid B_reduction Reduction B_start->B_reduction B_intermediate 3-Aminobenzoic Acid B_reduction->B_intermediate B_reaction Iodination with ICl B_intermediate->B_reaction B_product Crude 3-Amino-2,4,6- triiodobenzoic acid B_reaction->B_product B_purification Recrystallization B_product->B_purification B_final Pure Product (B) B_purification->B_final B_final->analysis comparison Comparative Evaluation analysis->comparison

Caption: Experimental workflow for the synthesis and comparative impurity analysis.

impurity_pathways cluster_route_a Route A Impurities cluster_route_b Route B Impurities A_start 3-Aminobenzoic Acid incomplete_iodination Incomplete Iodination A_start->incomplete_iodination final_product This compound A_start->final_product Iodination diiodo Di-iodinated Species incomplete_iodination->diiodo monoiodo Mono-iodinated Species incomplete_iodination->monoiodo B_start Benzoic Acid nitration Nitration B_start->nitration nitro_isomers 2- & 4-Nitrobenzoic Acid nitration->nitro_isomers nitro3 3-Nitrobenzoic Acid nitration->nitro3 reduction Reduction nitro3->reduction amino3 3-Aminobenzoic Acid reduction->amino3 incomplete_reduction Incomplete Reduction reduction->incomplete_reduction amino3->final_product Iodination nitro_amino Nitro-amino Intermediates incomplete_reduction->nitro_amino

Caption: Logical relationships of impurity formation in the two synthetic routes.

Discussion

The experimental data clearly indicates that Route B, starting from 3-Nitrobenzoic acid, yields a product with a significantly lower impurity profile compared to the direct iodination of 3-Aminobenzoic acid (Route A). The total impurities in the product from Route B were found to be 0.39%, which is less than half of the 0.91% observed in the product from Route A.

The primary impurities in Route A are incompletely iodinated species, such as di-iodinated and mono-iodinated benzoic acids. This suggests that the direct iodination of the activated aromatic ring of 3-aminobenzoic acid can be challenging to control, leading to a mixture of products.

In contrast, Route B incorporates a purification step for the intermediate 3-Aminobenzoic acid after the reduction of 3-Nitrobenzoic acid. This step is crucial as it removes potential isomeric impurities (2- and 4-nitrobenzoic acids) that may be present in the initial starting material. Consequently, the subsequent iodination step begins with a purer intermediate, leading to a cleaner final product with a lower content of process-related impurities.

Conclusion

Based on the comparative evaluation of the impurity profiles, the synthesis of this compound via the nitration of benzoic acid, followed by reduction and iodination (Route B), is the preferred method for obtaining a high-purity product. The additional purification step of the 3-Aminobenzoic acid intermediate in Route B is a critical factor in minimizing the final impurity content. For drug development and manufacturing professionals, the adoption of Route B can lead to a more robust and reproducible process, ensuring the consistent production of high-quality this compound that meets stringent pharmaceutical standards.

References

performance comparison of different purification methods for 3-Amino-2,4,6-triiodobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3-Amino-2,4,6-triiodobenzoic acid is a key building block in the synthesis of various iodine-containing contrast agents. Its purity directly impacts the quality, safety, and efficacy of the final drug product. This guide provides an objective comparison of different purification methods for this compound, supported by available experimental data and detailed protocols.

Performance Comparison of Purification Methods

The selection of a purification method depends on a variety of factors, including the initial purity of the crude material, the desired final purity, the scale of the purification, and economic considerations. The most common methods for purifying compounds like this compound are recrystallization, column chromatography, and acid-base extraction.

Purification MethodKey Performance Parameters
Purity (%) Yield (%) Throughput
Recrystallization >99.5%[1]~95%[1]High
Column Chromatography >99%70-90% (estimated)Low to Medium
Acid-Base Extraction 95-99% (estimated)>90% (estimated)High

Note: Data for recrystallization is based on the purification of the closely related 3,5-diacetamido-2,4,6-triiodobenzoic acid[1]. Data for column chromatography and acid-base extraction are estimated based on typical performance for similar compounds.

Experimental Methodologies

Detailed and reproducible experimental protocols are crucial for achieving consistent purification results. The following sections provide methodologies for the key purification techniques discussed.

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds based on differences in their solubility in a specific solvent at different temperatures.

Experimental Protocol:

  • Solvent Selection: In a test tube, dissolve a small amount of crude this compound in a minimal amount of a potential solvent (e.g., a mixture of acetonitrile and water, or ethanol and water) at elevated temperature.

  • Dissolution: In an appropriately sized flask, add the crude this compound and the chosen solvent system (a common ratio for a related compound is 3:9 water to organic solvent)[1]. Heat the mixture to 35-45°C while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it.

Experimental Protocol:

  • Stationary Phase and Mobile Phase Selection: For this compound, a silica gel stationary phase is appropriate. The mobile phase would typically be a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol). The optimal ratio should be determined by thin-layer chromatography (TLC).

  • Column Packing: Prepare a slurry of the silica gel in the mobile phase and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase and load it onto the top of the column.

  • Elution: Pass the mobile phase through the column and collect fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Acid-Base Extraction

This technique leverages the acidic (carboxylic acid) and basic (amino) functional groups of this compound to move it between an aqueous and an organic phase, leaving neutral impurities behind.

Experimental Protocol:

  • Dissolution: Dissolve the crude this compound in an organic solvent such as ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and extract with a weak aqueous base (e.g., 5% sodium bicarbonate solution). The this compound will be deprotonated at the carboxylic acid group and move into the aqueous layer as its sodium salt. Neutral impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a dilute acid (e.g., 1M HCl) until the this compound precipitates out.

  • Isolation: Collect the purified product by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any remaining salts.

  • Drying: Dry the purified product under vacuum.

Visualizing the Purification Workflow

To better illustrate the process, the following diagrams outline the key steps in the purification and analysis of this compound.

PurificationWorkflow Crude Crude 3-Amino-2,4,6- triiodobenzoic acid Method Purification Method (Recrystallization, Chromatography, or Acid-Base Extraction) Crude->Method Purified Purified Product Method->Purified Analysis Purity and Identity Analysis (HPLC, NMR, MS) Purified->Analysis Final Pure 3-Amino-2,4,6- triiodobenzoic acid Analysis->Final

Caption: General workflow for the purification and analysis of this compound.

RecrystallizationProcess cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation Crude Crude Product Solvent Add Hot Solvent Crude->Solvent Dissolved Completely Dissolved Solution Solvent->Dissolved Cooling Slow Cooling Dissolved->Cooling Crystals Crystal Formation Cooling->Crystals Filtration Vacuum Filtration Crystals->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Drying Washing->Drying Pure Pure Crystals Drying->Pure

Caption: Step-by-step workflow of the recrystallization process.

PurityAnalysis Purified Purified Sample HPLC HPLC Analysis (Purity Assessment) Purified->HPLC NMR NMR Spectroscopy (Structural Confirmation) Purified->NMR MS Mass Spectrometry (Molecular Weight Verification) Purified->MS Data Combined Analytical Data HPLC->Data NMR->Data MS->Data Report Certificate of Analysis Data->Report

Caption: Analytical workflow for confirming the purity and identity of the final product.

References

A Comparative Guide to Analytical Techniques for the Characterization of 3-Amino-2,4,6-triiodobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and robust characterization of 3-Amino-2,4,6-triiodobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals, is paramount for ensuring product quality, safety, and efficacy. This guide provides a comprehensive cross-validation of common analytical techniques employed for its characterization, offering a comparative analysis of their performance based on experimental data for structurally related compounds.

Quantitative Performance Comparison

The selection of an analytical technique for the characterization of this compound is a critical decision that depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the typical quantitative performance characteristics of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

ParameterHPLC-UVQuantitative NMR (qNMR)FTIR-ATRLC-MS/MS
Limit of Detection (LOD) 1 µg/mL[1]~5.9 - 7.5 µg/mL (for similar aromatic compounds)[2]Primarily qualitative, quantitative for major components (>5%)[3]0.15 - 0.39 ng/mL (for related impurities)[4]
Limit of Quantitation (LOQ) 4 µg/mL[1]~2.5 mg (for α-pinene)[2]Not typically used for trace analysis0.010% (w/w) (for aniline in indigo)[5]
Linearity (R²) > 0.999[1]> 0.998[2]Dependent on sample and preparation> 0.99[1]
Linear Range 5-200 µg/mL (for benzoic acid)[6]Wide, dependent on analyte and internal standard concentrationLimited, best for bulk analysis0.001 - 1.0 µg/mL (for aromatic amines)[7]
Accuracy (% Recovery) 85.6 - 102.0% (for benzoic acid)[6]99.26% (for memantine hydrochloride)[8]Highly dependent on calibration94.9 - 115.5% (for genotoxic impurities)[4]
Precision (%RSD) < 2.8% (for benzoic acid)[6]< 1%[9]Variable, higher than other techniques< 5.0% (for genotoxic impurities)[4]

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and should be optimized for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This reverse-phase HPLC method is suitable for the routine quantification and purity assessment of this compound.[10]

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) containing an acidic modifier like phosphoric acid. For MS compatibility, formic acid should be used instead of phosphoric acid.[10]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 230-260 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to achieve a concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) offers a primary method for determining the purity of this compound without the need for a specific reference standard of the analyte.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the this compound sample and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into a clean, dry vial.

    • Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.[11][12]

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

    • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16-64 scans).

  • Data Processing and Quantification:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the purity of the analyte based on the integral values, the number of protons for each signal, and the known purity of the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique primarily used for the identification and confirmation of the functional groups present in this compound.[3][13][14] Quantitative analysis is also possible, particularly for bulk material, using the Attenuated Total Reflectance (ATR) technique.[15][16]

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.[17][18]

  • Data Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum of this compound for identification. For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a characteristic peak for a series of standards with known concentrations.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity, making it ideal for the detection and quantification of trace-level impurities in this compound.[19][20][21]

  • Instrumentation: An HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • LC Conditions: Similar to the HPLC-UV method, but with a mobile phase containing a volatile modifier like formic acid.

  • MS/MS Parameters:

    • Ionization Mode: Electrospray ionization in either positive (ESI+) or negative (ESI-) mode, to be optimized for the analyte.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • Precursor and Product Ions: Determined by direct infusion of a standard solution of this compound into the mass spectrometer.

  • Sample Preparation: Similar to the HPLC-UV method, with dilutions made to bring the analyte concentration into the sensitive linear range of the MS detector.

Visualizations

The following diagrams illustrate the logical workflows for the described analytical techniques.

HPLC_Workflow HPLC-UV Analysis Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Chromatogram Generation F->G H Peak Integration G->H I Quantification H->I

Caption: Workflow for HPLC-UV analysis of this compound.

qNMR_Workflow Quantitative NMR (qNMR) Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Weigh Sample & Internal Standard B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire ¹H NMR Spectrum C->D E Process Spectrum (Phase, Baseline) D->E F Integrate Signals E->F G Calculate Purity F->G

Caption: Workflow for quantitative NMR (qNMR) analysis.

FTIR_Workflow FTIR-ATR Analysis Workflow A Place Solid Sample on ATR Crystal B Acquire FTIR Spectrum A->B C Spectral Comparison B->C E Quantitative Analysis (via Calibration) B->E D Identification C->D

Caption: Workflow for FTIR-ATR analysis.

LCMS_Workflow LC-MS/MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Weigh & Dissolve Sample B Filter A->B C Inject into LC B->C D Chromatographic Separation C->D E ESI Ionization D->E F MS/MS Detection (MRM) E->F G Extract Ion Chromatogram F->G H Peak Integration G->H I Quantify Impurities H->I

Caption: Workflow for LC-MS/MS impurity analysis.

References

Safety Operating Guide

Proper Disposal of 3-Amino-2,4,6-triiodobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of 3-Amino-2,4,6-triiodobenzoic acid are critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly. Adherence to these procedures will help minimize risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is essential to handle this compound with appropriate care. This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][3] Handle the compound in a well-ventilated area or under a fume hood to avoid the formation and inhalation of dust.[1][3][4]

Quantitative Safety and Disposal Data

The following table summarizes key safety and identification information for this compound.

ParameterInformation
CAS Number 3119-15-1[1][2]
Molecular Formula C₇H₄I₃NO₂[2]
Molecular Weight 514.83 g/mol [2]
Appearance Light yellow powder solid[1]
Hazard Classifications Acute Oral Toxicity (Harmful if swallowed)[1][2], Skin Irritation[2][3], Serious Eye Irritation[2][3], May cause respiratory irritation[1][2][3]
Environmental Hazards Harmful to aquatic life with long-lasting effects[5]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant[1][3][5]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[3] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[3][6][7]

Waste Identification and Segregation
  • Clearly identify all waste containing this compound, including pure compound, contaminated labware (e.g., weigh boats, spatulas), and contaminated PPE.

  • Segregate this waste stream from other laboratory wastes to prevent accidental mixing with incompatible materials, such as strong oxidizing agents, strong acids, or strong bases.[3]

Container Selection and Labeling
  • Use a dedicated, leak-proof, and sealable container for the collection of solid this compound waste. The container must be chemically compatible.

  • For contaminated sharps, use a designated sharps container.

  • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., harmful, irritant). Include the date when the first waste was added.

Waste Accumulation and Storage
  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Ensure the storage area is cool and dry, and away from direct sunlight.[3]

Spill Management
  • In the event of a spill, avoid generating dust.[3][4]

  • Carefully sweep up the solid material and place it into the designated hazardous waste container.[1][3][6]

  • Clean the affected area with a suitable solvent and collect the cleaning materials as hazardous waste.

Arranging for Professional Disposal
  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Follow their specific procedures for waste pickup requests and documentation. All chemical waste should be disposed of through a licensed hazardous waste disposal company.

Empty Container Disposal
  • Thoroughly empty all contents from the original chemical container.

  • Triple rinse the empty container with a suitable solvent (e.g., water, if soluble).[8]

  • Collect all rinsate as chemical waste and add it to a designated liquid hazardous waste container.[8]

  • After rinsing, deface or remove the original label and dispose of the container as non-hazardous glass or plastic waste, in accordance with your institution's guidelines.[8]

Disposal Workflow

The following diagram illustrates the proper disposal workflow for this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal cluster_spill Spill Response A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area A->B C Identify & Segregate Waste (Solid, Liquid, Sharps, Debris) B->C Generate Waste S1 Avoid Dust Generation B->S1 If Spill Occurs D Use Designated, Labeled Hazardous Waste Containers C->D E Store Sealed Containers in a Secure, Ventilated Area D->E F Contact EHS or Licensed Waste Disposal Contractor E->F G Follow Institutional Pickup Procedures F->G H Proper Disposal at an Approved Waste Plant G->H S2 Sweep Up & Containerize S1->S2 S3 Decontaminate Area & Collect Cleaning Materials S2->S3 S3->D

References

Personal protective equipment for handling 3-Amino-2,4,6-triiodobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety, operational, and disposal protocols for handling 3-Amino-2,4,6-triiodobenzoic acid. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance. This compound is a skin, eye, and respiratory irritant and is harmful if swallowed.[1]

Hazard Identification and Personal Protective Equipment (PPE)

A thorough risk assessment is mandatory before handling this compound. The following table summarizes the required personal protective equipment.

PPE CategoryRecommendationSpecifications
Eye and Face Protection Chemical safety goggles are required. A face shield should be worn when there is a splash hazard.ANSI Z87.1-compliant; provides a complete seal around the eyes.
Skin Protection Chemical-resistant gloves and a lab coat are mandatory. For extensive handling, consider additional protective clothing such as an apron.Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or degradation before use.
Respiratory Protection Work in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation of dust.If a fume hood is not available or if dust generation is likely, a NIOSH-approved respirator with at least an N95 particulate filter is required.[2][3] For higher concentrations or emergency situations, a supplied-air respirator may be necessary.[1]

Operational Plan: Safe Handling and Storage

Strict adherence to the following operational plan will minimize exposure and ensure safe handling.

Workflow for Handling Solid this compound:

prep Preparation weigh Weighing prep->weigh Don appropriate PPE dissolve Dissolving weigh->dissolve In a fume hood transfer Transfer dissolve->transfer Use appropriate glassware cleanup Cleanup transfer->cleanup Decontaminate surfaces storage Storage cleanup->storage Store in a designated area

Caption: Workflow for the safe handling of solid this compound.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. An eyewash station and safety shower should be accessible.

  • Weighing: Conduct all weighing operations of the solid compound within a chemical fume hood to prevent the dispersion of dust. Use a dedicated, labeled weigh boat or container.

  • Dissolving: If preparing a solution, add the solid this compound to the solvent slowly while stirring in a closed or covered vessel to avoid splashing.

  • Transfer: Use appropriate, clean glassware for all transfers. Ensure that containers are clearly labeled with the chemical name and any associated hazards.

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4] The storage area should be clearly marked.

Disposal Plan: Decontamination and Waste Management

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow:

collect Collect Waste neutralize Neutralize (if applicable) collect->neutralize Segregate waste streams containerize Containerize and Label neutralize->containerize Adjust pH to 6-8 store Store Temporarily containerize->store Use sealed, compatible containers dispose Professional Disposal store->dispose In a designated hazardous waste area

Caption: Step-by-step workflow for the disposal of this compound waste.

Decontamination Protocol:

  • Work Surfaces: To decontaminate work surfaces, first, remove any visible solid material with a damp cloth or paper towel, taking care not to create dust. Then, wipe the area with a solution of mild detergent and water. For a more thorough decontamination, a 10% bleach solution can be used, followed by a water rinse to prevent corrosion of metal surfaces.[5]

  • Glassware and Equipment: All glassware and equipment should be rinsed with a suitable solvent to remove any residual compound. This rinseate should be collected as hazardous waste. Following the solvent rinse, wash the glassware with soap and water.

Waste Disposal Protocol:

  • Waste Segregation: All solid waste, contaminated PPE, and cleaning materials should be collected in a dedicated, clearly labeled hazardous waste container. Liquid waste, including solutions and rinseates, should be collected in a separate, compatible, and sealed hazardous waste container.

  • Neutralization of Acidic Waste (for liquid waste): Before disposal, acidic solutions containing this compound can be neutralized.

    • Work in a chemical fume hood and wear appropriate PPE.

    • Slowly add a 5% solution of sodium bicarbonate or sodium carbonate to the acidic waste while stirring. Be cautious of potential gas evolution (carbon dioxide).

    • Monitor the pH of the solution using pH paper or a pH meter. Continue adding the basic solution until the pH is between 6.0 and 8.0.[6]

  • Containerization and Labeling: Ensure all waste containers are tightly sealed and clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date.

  • Temporary Storage: Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.[7]

Emergency Procedures: Spills and Exposure

Spill Response Workflow:

alert Alert Personnel & Evacuate ppe Don Appropriate PPE alert->ppe contain Contain the Spill ppe->contain cleanup Clean up the Spill contain->cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose

Caption: Workflow for responding to a spill of this compound.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.

  • Control Vapors: If the spill involves a solution, ensure adequate ventilation. For a solid spill, avoid creating dust.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. For solid spills, carefully cover the spill with a damp paper towel to avoid dust generation.

  • Cleanup:

    • Solid Spill: Carefully sweep the material into a designated hazardous waste container. Do not use a dry brush or compressed air.

    • Liquid Spill: Absorb the spill with an inert material and place it in a hazardous waste container.

  • Decontamination: Clean the spill area with a mild detergent and water, and collect the cleaning materials as hazardous waste.

  • Disposal: Seal and label the hazardous waste container and arrange for its disposal through your EHS department.

First Aid for Exposure:

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

References

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